Product packaging for Cefprozil monohydrate(Cat. No.:CAS No. 111900-24-4)

Cefprozil monohydrate

Cat. No.: B240121
CAS No.: 111900-24-4
M. Wt: 407.4 g/mol
InChI Key: ALYUMNAHLSSTOU-CIRGZYLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cefprozil is a cephalosporin antibiotic that is commonly employed to treat a variety of bacterial infections, including those of the ear and skin, bronchitis, and others.
Cefprozil is a semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefprozil's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefprozil inhibits bacterial septum and cell wall synthesis formation.
Cefprozil, (E)- is an E-isomer of a semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefprozil's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefprozil inhibits bacterial septum and cell wall synthesis formation.
A second-generation cephalosporin antibacterial agent. Cefprozil has a phenyl ring at the C-3 position of its cephalosporin core.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21N3O6S B240121 Cefprozil monohydrate CAS No. 111900-24-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S.H2O/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9;/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26);1H2/b3-2+;/t12-,13-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYUMNAHLSSTOU-CIRGZYLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111900-24-4, 121123-17-9
Record name Cefprozil, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111900244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefprozil hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121123179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,7R)-7-[(R)-2-amino-2-(p-hydroxyphenyl)acetamido]-8-oxo-3-propenyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFPROZIL, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ADV90MJVU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cefprozil Monohydrate Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefprozil (B1668874), a second-generation cephalosporin (B10832234) antibiotic, exhibits potent bactericidal activity against a broad spectrum of gram-positive bacteria. Its mechanism of action is centered on the disruption of bacterial cell wall synthesis, a process vital for bacterial integrity and survival. This technical guide provides a comprehensive overview of the molecular interactions and cellular consequences of cefprozil's action on gram-positive pathogens. It delves into the specific binding of cefprozil to penicillin-binding proteins (PBPs), the subsequent inhibition of peptidoglycan cross-linking, and the downstream effects leading to bacterial cell lysis. This document also presents quantitative data on the susceptibility of key gram-positive species to cefprozil, alongside detailed experimental protocols for the evaluation of its antimicrobial activity.

Introduction

Cefprozil is an oral cephalosporin antibiotic effective in the treatment of various infections caused by susceptible gram-positive and gram-negative bacteria.[1][2][3] Its clinical efficacy is rooted in its ability to selectively target and disrupt a fundamental bacterial process: the synthesis of the peptidoglycan cell wall. This guide focuses specifically on the intricate mechanism by which cefprozil monohydrate exerts its bactericidal effects against gram-positive bacteria, a group of pathogens responsible for a wide range of community-acquired and nosocomial infections. Understanding this mechanism at a molecular level is crucial for optimizing its clinical use, combating the emergence of resistance, and guiding the development of novel antibacterial agents.

The Gram-Positive Bacterial Cell Wall: A Prime Target

The gram-positive bacterial cell wall is a thick, rigid structure primarily composed of peptidoglycan, which can constitute up to 90% of the cell wall's dry weight. This intricate mesh-like polymer provides structural support, maintains cell shape, and protects the bacterium from osmotic lysis. Peptidoglycan is composed of long glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide bridges. This cross-linking step is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs). The essential and unique nature of the peptidoglycan layer in bacteria makes it an ideal target for antimicrobial therapy.

Mechanism of Action of this compound

The bactericidal action of cefprozil is a direct consequence of its ability to interfere with the final stages of peptidoglycan synthesis.[3] This process can be broken down into a series of key molecular events:

Targeting and Acylation of Penicillin-Binding Proteins (PBPs)

Cefprozil, like other β-lactam antibiotics, is a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor. This structural mimicry allows cefprozil to bind to the active site of PBPs. The strained β-lactam ring of cefprozil is then subjected to a nucleophilic attack by a serine residue within the PBP active site. This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme complex. This acylation process effectively inactivates the PBP, rendering it unable to perform its transpeptidase function.

dot

cluster_0 Bacterial Cytoplasm cluster_1 Periplasmic Space / Cell Wall Peptidoglycan_Precursor Peptidoglycan Precursor (UDP-NAM-pentapeptide) PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Peptidoglycan_Precursor->PBP Binds to active site Inactive_PBP Inactive Acyl-PBP Complex PBP->Inactive_PBP Cross_linking Peptidoglycan Cross-linking PBP->Cross_linking Catalyzes Cefprozil Cefprozil Cefprozil->PBP Binds to active site (Acylation) Inactive_PBP->Cross_linking Inhibits Cell_Wall_Synthesis Cell Wall Synthesis Cross_linking->Cell_Wall_Synthesis Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Weakened cell wall leads to

Figure 1: Cefprozil's Inhibition of PBP-mediated Peptidoglycan Cross-linking.
Inhibition of Peptidoglycan Cross-Linking

The primary enzymatic activity of many PBPs is transpeptidation, the process of forming peptide cross-links between adjacent glycan chains. This cross-linking is what confers strength and rigidity to the peptidoglycan mesh. By inactivating PBPs, cefprozil directly inhibits this crucial step. The lack of proper cross-linking results in a structurally weakened cell wall that is unable to withstand the high internal osmotic pressure of the bacterial cell.

Induction of Bacterial Lysis

The compromised integrity of the cell wall ultimately leads to bacterial cell death. The weakened peptidoglycan can no longer counteract the turgor pressure from within the cell, causing the cell to swell and eventually rupture, a process known as lysis. Additionally, the disruption of normal cell wall synthesis may also lead to the dysregulation of bacterial autolysins, enzymes that are normally involved in cell wall remodeling and turnover. This can further contribute to the degradation of the cell wall and accelerate cell death.

Quantitative Data

The efficacy of cefprozil against gram-positive bacteria can be quantified through various in vitro measures, including Minimum Inhibitory Concentration (MIC) and time-kill kinetics. While specific IC50 values for cefprozil binding to individual PBPs of gram-positive bacteria are not extensively available in publicly accessible literature, the MIC data provides a robust measure of its overall inhibitory activity.

Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are critical for assessing the potency of an antibiotic against a population of bacteria.

Gram-Positive SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Citation(s)
Staphylococcus aureus (methicillin-susceptible)≤44[4][5]
Streptococcus pneumoniae0.1250.5[4][6]
Streptococcus pyogenes (Group A β-hemolytic streptococci)--[1][5]
Streptococcus agalactiae (Group B streptococci)--[1]
Viridans group streptococci-4[6]

Note: Specific MIC50 and MIC90 values for S. pyogenes and S. agalactiae are not consistently reported in the provided search results, though cefprozil is noted to be active against these organisms.[1][5]

Time-Kill Kinetics

Time-kill assays provide a dynamic picture of an antibiotic's bactericidal or bacteriostatic activity over time. These studies typically plot the log10 of viable bacterial count (CFU/mL) against time in the presence of various concentrations of the antibiotic. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) from the initial inoculum.

A study on the bactericidal activities of several antibiotics against Streptococcus pneumoniae demonstrated that cefprozil was effective against both penicillin-susceptible and intermediately resistant isolates. Against the intermediately resistant isolate, cefprozil was superior to other tested oral regimens in both the rate and extent of killing at 24 hours.[7]

Note: Specific time-kill curve data for cefprozil against Staphylococcus aureus and Streptococcus pyogenes were not found in the provided search results. The generation of such data would be valuable for a more complete understanding of cefprozil's pharmacodynamics against these key pathogens.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of cefprozil.

Competitive PBP Binding Assay

This assay is used to determine the affinity of an unlabeled antibiotic (e.g., cefprozil) for specific PBPs by measuring its ability to compete with a labeled β-lactam probe (e.g., fluorescently tagged penicillin) for binding.

Protocol:

  • Preparation of Bacterial Membranes:

    • Grow the gram-positive bacterial strain of interest to the mid-logarithmic phase in an appropriate broth medium.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate (B84403) buffer).

    • Lyse the cells using mechanical means such as sonication or a French press.

    • Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

    • Wash the membrane pellet and resuspend it in a storage buffer. Determine the total protein concentration.[8]

  • Competitive Binding:

    • Incubate a fixed amount of the prepared bacterial membranes with varying concentrations of cefprozil for a set time (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow for binding.

    • Add a fixed, saturating concentration of a labeled β-lactam probe (e.g., Bocillin™ FL, a fluorescent penicillin derivative).

    • Incubate for a further period (e.g., 10 minutes) to allow the probe to bind to any PBPs not occupied by cefprozil.[8]

  • Detection and Quantification:

    • Stop the reaction by adding SDS-PAGE sample buffer and heating.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled PBPs using a fluorescence scanner or autoradiography (for radiolabeled probes).

    • Quantify the intensity of the bands corresponding to each PBP.

  • Data Analysis:

    • The intensity of the labeled PBP band will be inversely proportional to the amount of cefprozil bound.

    • Plot the percentage of inhibition of probe binding against the concentration of cefprozil.

    • Determine the IC50 value (the concentration of cefprozil required to inhibit 50% of the probe's binding) for each PBP from the resulting dose-response curve.

dot

Start Start Bacterial_Culture Grow Bacterial Culture (e.g., S. aureus) Start->Bacterial_Culture Harvest_Cells Harvest Cells (Centrifugation) Bacterial_Culture->Harvest_Cells Lyse_Cells Lyse Cells (Sonication) Harvest_Cells->Lyse_Cells Isolate_Membranes Isolate Membranes (Ultracentrifugation) Lyse_Cells->Isolate_Membranes Incubate_Cefprozil Incubate Membranes with Varying [Cefprozil] Isolate_Membranes->Incubate_Cefprozil Add_Labeled_Probe Add Labeled Probe (e.g., Fluorescent Penicillin) Incubate_Cefprozil->Add_Labeled_Probe SDS_PAGE Separate Proteins (SDS-PAGE) Add_Labeled_Probe->SDS_PAGE Visualize_Quantify Visualize and Quantify (Fluorescence Imaging) SDS_PAGE->Visualize_Quantify Calculate_IC50 Calculate IC50 Values Visualize_Quantify->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Experimental Workflow for Competitive PBP Binding Assay.
Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely used and reproducible method for determining MICs.[9][10]

Protocol (based on CLSI M07 guidelines):

  • Preparation of Cefprozil Dilutions:

    • Prepare a stock solution of cefprozil of known concentration.

    • Perform two-fold serial dilutions of cefprozil in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, suspend several colonies of the test gram-positive bacterium in a sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate containing the cefprozil dilutions.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, examine the wells for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of cefprozil at which there is no visible growth.

dot

Start Start Prepare_Dilutions Prepare Serial Dilutions of Cefprozil in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate (35°C, 16-20 hours) Inoculate_Plate->Incubate_Plate Read_Results Read for Visible Growth (Turbidity) Incubate_Plate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Figure 3: Experimental Workflow for Broth Microdilution MIC Assay.
Time-Kill Kinetics Assay

This assay assesses the rate and extent of bacterial killing by an antimicrobial agent over time.

Protocol (based on CLSI M26-A guidelines): [11][12][13]

  • Inoculum Preparation:

    • Prepare an overnight culture of the test gram-positive bacterium.

    • Dilute the culture in fresh, pre-warmed CAMHB to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare tubes or flasks containing CAMHB with cefprozil at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control tube without any antibiotic.

  • Inoculation and Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • Incubate all tubes at 35 ± 2°C, with shaking if appropriate for the organism.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.

    • Plate a known volume of the appropriate dilutions onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar).

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and cefprozil concentration.

    • Plot the log10 CFU/mL versus time to generate the time-kill curves.

dot

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Inoculate_Tubes Inoculate Tubes with Bacteria Prepare_Inoculum->Inoculate_Tubes Setup_Tubes Prepare Tubes with Cefprozil at various MIC multiples Setup_Tubes->Inoculate_Tubes Incubate_Tubes Incubate at 35°C Inoculate_Tubes->Incubate_Tubes Sample_Timepoints Sample at Predetermined Time Points (0, 2, 4, 6, 8, 12, 24h) Incubate_Tubes->Sample_Timepoints Serial_Dilution Perform Serial Dilutions Sample_Timepoints->Serial_Dilution Plate_Samples Plate on Agar Serial_Dilution->Plate_Samples Incubate_Plates Incubate Plates (35°C, 18-24h) Plate_Samples->Incubate_Plates Count_Colonies Count Colonies (CFU/mL) Incubate_Plates->Count_Colonies Plot_Curves Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Curves End End Plot_Curves->End

Figure 4: Experimental Workflow for Time-Kill Kinetics Assay.

Conclusion

This compound's mechanism of action against gram-positive bacteria is a well-defined process involving the covalent inactivation of essential penicillin-binding proteins, leading to the inhibition of peptidoglycan cross-linking and subsequent cell lysis. This targeted disruption of cell wall synthesis underscores its efficacy as a bactericidal agent. The quantitative data presented, including MIC values, confirm its potent activity against key gram-positive pathogens. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of cefprozil and other β-lactam antibiotics. Further research to determine the specific PBP binding affinities (IC50 values) of cefprozil for a wider range of gram-positive species will provide a more granular understanding of its spectrum of activity and contribute to the ongoing efforts to combat antimicrobial resistance.

References

Physicochemical Properties of Cefprozil Monohydrate: A Technical Guide for Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of Cefprozil (B1668874) monohydrate, a second-generation cephalosporin (B10832234) antibiotic. Understanding these characteristics is paramount for the successful formulation of stable, bioavailable, and effective dosage forms. Cefprozil is administered as a mixture of Z (cis) and E (trans) isomers, with the Z isomer being predominant (approximately 90%) and more biologically active.[1][2]

General Properties

Cefprozil monohydrate is a pale yellow solid.[3] Its fundamental properties are crucial for initial formulation considerations, including dosage calculations and the selection of analytical techniques.

PropertyValueReference
CAS Number 121123-17-9[4][5][6]
Molecular Formula C₁₈H₁₉N₃O₅S·H₂O[4][7]
Molecular Weight 407.44 g/mol [6][7][8]
Appearance Pale Yellow Solid[3]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and bioavailability.[9] this compound exhibits variable solubility depending on the solvent system and, most critically, the pH of the medium.

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterSoluble[4]
MethanolSparingly Soluble[4]
EthanolSlightly Soluble[4]
AcetonePractically Insoluble[4]
Ethyl AcetatePractically Insoluble[4]
DMSO~2.5 mg/mL[3][10]
Dimethyl Formamide~0.3 mg/mL[10]
PBS (pH 7.2)~1.25 mg/mL[10]
pH-Dependent Solubility

The aqueous solubility of this compound is highly dependent on pH. Studies have shown that as the pH value increases, the solubility first decreases to a minimum value around its isoelectric point and then increases.[5][11] This "U-shaped" solubility curve is characteristic of amphoteric molecules and has significant implications for formulation design, particularly for oral dosage forms that will transit through the varying pH environments of the gastrointestinal tract. The effect of temperature on its solubility is not particularly pronounced.[5]

Experimental Protocol: Equilibrium Solubility Determination

The shake-flask method is the recommended approach for determining the equilibrium solubility of an API.[12]

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 6.8.[13]

  • API Addition: Add an excess amount of this compound to a known volume of each buffer in separate, sealed containers. The presence of undissolved solid is necessary to ensure saturation.[12]

  • Equilibration: Agitate the samples at a constant temperature (typically 37 ± 1 °C) for a sufficient period to reach equilibrium.[13] Preliminary studies should be conducted to determine the time required to reach equilibrium.[13]

  • Sample Processing: After equilibration, separate the solid and liquid phases via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Analysis: Accurately dilute the resulting supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[12][14]

  • Replication: A minimum of three replicate determinations at each pH condition is recommended.[12]

G start_end start_end process process decision decision output output start Start prep_buffers Prepare Buffers (pH 1.2 - 6.8) start->prep_buffers add_api Add Excess API to Buffers prep_buffers->add_api equilibrate Equilibrate with Agitation (37°C) add_api->equilibrate separate Separate Solid/Liquid (Centrifuge/Filter) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC) separate->analyze report Report Solubility Profile analyze->report end_node End report->end_node

Diagram 1: Workflow for Equilibrium Solubility Determination.

Stability Characteristics

This compound is susceptible to degradation under various stress conditions, which is a critical consideration for manufacturing, packaging, and determining shelf-life.

Table 3: Summary of Stability Studies on this compound

Stress ConditionObservationReference
Hydrolytic Susceptible to degradation in both acidic and alkaline conditions.[15]
Alkaline Rapid degradation occurs, forming a specific alkaline-induced degradation product.[16][17]
Oxidative Susceptible to degradation.[15]
Photolytic Susceptible to degradation; protection from light is necessary.[15]
Thermal Degradation occurs at increased temperature and relative humidity.[15][18]

In oral suspension formulations, degradation at elevated temperature and humidity proceeds through complex pathways involving reversible isomerization (Z↔E) and parallel degradation of each isomer.[15][18] The isomerization reaction is approximately 10 times faster than the degradation reactions.[15][18]

Experimental Protocol: Forced Degradation Study

Forced degradation (stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the drug substance, as recommended by ICH guideline Q1A (R2).[15]

Methodology:

  • Solution Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions:

    • Acid Hydrolysis: Treat with an acidic solution (e.g., 0.1N HCl) at elevated temperature.

    • Base Hydrolysis: Treat with an alkaline solution (e.g., 0.1N NaOH) at room temperature and elevated temperature.[16]

    • Oxidation: Treat with an oxidizing agent (e.g., 3-30% H₂O₂).

    • Thermal Stress: Expose the solid drug substance and a solution to high temperatures (e.g., 60-80°C).[1]

    • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.[1] This method must be able to separate the intact drug from all degradation products.[16]

  • Data Evaluation: Assess the loss of the parent drug and the formation of degradation products to understand the degradation pathways.

G cluster_stress Stress Conditions start_end start_end process process stress stress output output acid Acid Hydrolysis analyze Analyze with Stability- Indicating Method (HPLC) acid->analyze base Base Hydrolysis base->analyze oxidative Oxidative oxidative->analyze thermal Thermal thermal->analyze photo Photolytic photo->analyze start Start prepare Prepare API Solution & Solid Sample start->prepare prepare->acid prepare->base prepare->oxidative prepare->thermal prepare->photo evaluate Evaluate Degradation Pathways & Mass Balance analyze->evaluate end_node End evaluate->end_node

Diagram 2: Forced Degradation Study Workflow.

Solid-State Properties

The solid-state form of an API can significantly impact its stability, solubility, and manufacturability.[19] Comprehensive characterization is necessary to ensure consistent product quality.[20]

Table 4: Solid-State Properties of this compound

PropertyValue(s)CommentsReference
Melting Point ~110 °CDiscrepancies in reported values suggest potential differences in solid forms or experimental conditions.[4]
215-217 °C (dec.)[3]
218-225 °C[21]
Density 1.8 g/cm³[4]
pKa (predicted) 2.92 ± 0.50[3]

The significant variation in reported melting points highlights the critical need for robust solid-state characterization to identify and control the crystalline form (polymorph) used in formulation.

Experimental Protocol: Solid-State Characterization

A combination of analytical techniques is required to fully characterize the solid state of this compound.[22][23]

Key Techniques:

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying crystalline phases (polymorphs) and determining the degree of crystallinity.[19] Each crystalline form produces a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, glass transitions, and detect polymorphic transitions.[20]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is essential for quantifying the amount of water (in a hydrate) or residual solvent in the API.[19]

  • Dynamic Vapor Sorption (DVS): DVS measures the uptake and loss of solvent (typically water) by a sample as a function of relative humidity, providing critical information about its hygroscopicity and the stability of hydrates.[19]

  • Microscopy (e.g., Scanning Electron Microscopy - SEM): Used to visualize the particle morphology (shape and surface texture) of the API.[20]

G cluster_xrd cluster_thermal cluster_micro cluster_dvs central central tech tech prop prop API This compound Solid-State Form xrd X-Ray Powder Diffraction API->xrd dsc DSC / TGA API->dsc sem SEM API->sem dvs Dynamic Vapor Sorption (DVS) API->dvs cryst Crystallinity & Polymorph ID xrd->cryst thermal_prop Melting Point, Transitions, Solvates dsc->thermal_prop morph Particle Morphology & Surface sem->morph hygro Hygroscopicity & Hydrate (B1144303) Stability dvs->hygro

Diagram 3: Core Solid-State Characterization Techniques.

Particle Properties

The particle size distribution (PSD) and morphology of an API influence critical quality attributes of the final product, including dissolution rate, powder flow, content uniformity, and stability.[24][25] For poorly soluble drugs, reducing particle size can significantly enhance bioavailability.[24]

Experimental Protocol: Particle Size Analysis by Laser Diffraction

Laser diffraction is a widely used technique for determining the particle size distribution of pharmaceutical powders.[26]

Methodology:

  • Dispersion: The primary challenge is to ensure the sample is properly dispersed and measured as individual particles, not agglomerates. This can be achieved through:

    • Dry Dispersion: The powder is dispersed in a stream of air. This is suitable for materials that are soluble or unstable in common dispersion liquids.[27]

    • Wet Dispersion: The powder is suspended in a liquid dispersant in which it is insoluble. Surfactants may be added to aid wetting and prevent aggregation.

  • Measurement: The dispersed sample passes through a laser beam. The particles scatter the light at angles that are inversely proportional to their size.

  • Data Analysis: Detectors measure the pattern of scattered light, and a software algorithm using the Mie or Fraunhofer theory calculates the particle size distribution.

  • Reporting: Results are typically reported as volume-based distributions, with key parameters including D10, D50 (median particle size), and D90 values.

Formulation Implications

A thorough understanding of the physicochemical properties of this compound is essential for a rational formulation development strategy.

  • Solubility: The pH-dependent solubility must be considered for oral formulations. For solid dosage forms, dissolution will vary in different regions of the GI tract. For liquid oral suspensions, the pH of the vehicle must be optimized to ensure stability and prevent dissolution or precipitation of the API.[28]

  • Stability: The susceptibility of Cefprozil to hydrolysis and photolysis necessitates careful control of the manufacturing environment (e.g., humidity control, protection from light) and selection of appropriate packaging to ensure product shelf-life.[15] The potential for interaction with excipients must be thoroughly evaluated through compatibility studies.

  • Solid-State Form: The thermodynamically stable crystalline form should be identified and consistently used to prevent form conversions during processing or storage, which could alter solubility and bioavailability.[19] The discrepancy in published melting points underscores the importance of this characterization.

  • Particle Size: Control of particle size is critical for achieving consistent dissolution profiles, ensuring content uniformity in low-dose formulations, and obtaining good powder flow properties for tablet manufacturing.[2][24]

Conclusion

The formulation of this compound presents several challenges related to its pH-dependent solubility, potential for physical and chemical instability, and the critical nature of its solid-state and particle properties. A comprehensive characterization program, utilizing the experimental approaches outlined in this guide, is a prerequisite for developing a robust, safe, and effective drug product that meets all regulatory and quality standards.

References

A Technical Guide to the Differential Antibacterial Activity of Cefprozil Monohydrate Cis and Trans Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefprozil (B1668874), a second-generation oral cephalosporin (B10832234), is distinguished by its existence as a stable mixture of cis (Z) and trans (E) geometric isomers. This technical guide provides an in-depth analysis of the differential antibacterial activity of these two isomers. It is established that while both isomers exhibit activity against Gram-positive bacteria, the cis-isomer possesses significantly greater potency against Gram-negative pathogens. This document collates quantitative data on their respective activities, details the experimental protocols for their evaluation, and visually represents the logical framework of their differential action. This guide serves as a critical resource for researchers and professionals in drug development and infectious disease, offering a comprehensive understanding of the structure-activity relationship of cefprozil's isomers.

Introduction

Cefprozil is a broad-spectrum cephalosporin antibiotic used in the treatment of various bacterial infections, including pharyngitis, tonsillitis, otitis media, and skin and skin structure infections.[1][2] A unique characteristic of cefprozil is its formulation as a mixture of cis and trans geometric isomers, with the cis-isomer being the predominant form, typically in a ratio of approximately 90:10.[3][4] This isomeric composition is a critical determinant of its overall antibacterial spectrum and efficacy.

Pharmacodynamic studies have revealed a significant difference in the biological activity of the two isomers. While their activity against Gram-positive organisms is largely comparable, the cis-isomer of cefprozil is reported to be six to eight times more potent than the trans-isomer against Gram-negative bacteria.[3][4][5] This disparity in activity underscores the importance of understanding the individual contributions of each isomer to the therapeutic effect of cefprozil.

This technical guide aims to provide a detailed examination of the antibacterial activity of cefprozil's cis and trans isomers. It will present available quantitative data, outline the methodologies used for their assessment, and provide visual representations of the underlying principles of their differential action.

Comparative Antibacterial Activity

The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. While much of the publicly available data pertains to the cefprozil mixture, the differential activity of the isomers is a key aspect of its microbiology.

Quantitative Data

The following table summarizes the known differences in activity between the cis and trans isomers of cefprozil. It is important to note that specific MIC values for the purified isomers against a wide range of bacterial strains are not extensively published in publicly accessible literature. The data presented here is based on established knowledge from various sources.[3][4][5]

IsomerGram-Positive BacteriaGram-Negative Bacteria
Cis (Z)-Isomer Activity is similar to the trans-isomer.6 to 8 times more potent than the trans-isomer.
Trans (E)-Isomer Activity is similar to the cis-isomer.Base level of activity.

Experimental Protocols

The determination of the antibacterial activity of cefprozil's isomers relies on standardized microbiological and analytical methods. The following sections detail the key experimental protocols.

Isomer Separation and Quantification

To study the individual activity of the cis and trans isomers, they must first be separated and quantified from the mixture. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) are the most common methods employed.

Protocol: HPLC Separation of Cefprozil Isomers

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C8 or C18 column is typically used.

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., 0.05M monopotassium phosphate (B84403) adjusted to a specific pH with an acid like glacial acetic acid). The exact ratio is optimized to achieve baseline separation of the isomers.[4]

  • Flow Rate: A typical flow rate is 1 mL/min.[4]

  • Detection: UV detection is commonly performed at 280 nm.[4]

  • Sample Preparation: Plasma or urine samples require a protein precipitation step, often using an acid like perchloric acid, followed by centrifugation. The supernatant is then injected into the HPLC system.[4]

  • Quantification: The concentration of each isomer is determined by comparing the peak area of the analyte to that of a known concentration of a reference standard.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the separated cis and trans isomers against various bacterial strains can be determined using standardized methods such as broth microdilution or agar (B569324) dilution.

Protocol: Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid growth medium.[6][7]

  • Materials:

    • Sterile 96-well microtiter plates.

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Purified cis and trans isomers of cefprozil.

    • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Procedure:

    • Serial Dilutions: Prepare a two-fold serial dilution of each isomer in CAMHB in the microtiter plate. The typical concentration range tested for cephalosporins is from 0.06 to 128 µg/mL.

    • Inoculation: Inoculate each well with the standardized bacterial suspension.

    • Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

    • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Protocol: Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium.[8][9]

  • Materials:

    • Mueller-Hinton Agar (MHA).

    • Purified cis and trans isomers of cefprozil.

    • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

  • Procedure:

    • Plate Preparation: Prepare a series of agar plates, each containing a specific concentration of one of the cefprozil isomers. A twofold dilution series is typically used.

    • Inoculation: Spot-inoculate the surface of each agar plate with the standardized bacterial suspension (approximately 10^4 CFU per spot).

    • Controls: Include a growth control plate with no antibiotic.

    • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

    • Reading Results: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar.

Mechanism of Action and Basis for Differential Activity

The antibacterial action of cefprozil, like other β-lactam antibiotics, is due to the inhibition of bacterial cell wall synthesis.[6][10] This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

The precise molecular basis for the enhanced activity of the cis-isomer against Gram-negative bacteria has not been definitively elucidated in publicly available literature and likely represents an area for further research. However, it can be hypothesized that the geometric configuration of the cis-isomer allows for a more favorable interaction with the active site of the PBPs in certain Gram-negative bacteria, or it may have better penetration through the outer membrane of these organisms.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the activity of cefprozil isomers.

G Logical Relationship of Cefprozil Isomer Activity cluster_isomers Cefprozil Isomers cluster_bacteria Bacterial Targets cluster_activity Antibacterial Activity Cis Cis (Z)-Isomer Gram_Positive Gram-Positive Bacteria Cis->Gram_Positive Gram_Negative Gram-Negative Bacteria Cis->Gram_Negative Activity_GP Similar Activity Activity_GN_Cis High Activity Cis->Activity_GN_Cis Trans Trans (E)-Isomer Trans->Gram_Positive Trans->Gram_Negative Activity_GN_Trans Lower Activity Trans->Activity_GN_Trans Gram_Positive->Activity_GP Gram_Negative->Activity_GN_Cis Gram_Negative->Activity_GN_Trans

Caption: Differential activity of cefprozil isomers.

G Experimental Workflow for MIC Determination start Start isomer_sep Isomer Separation (HPLC/UPLC) start->isomer_sep bacterial_prep Bacterial Inoculum Preparation start->bacterial_prep mic_assay MIC Assay (Broth Microdilution or Agar Dilution) isomer_sep->mic_assay bacterial_prep->mic_assay incubation Incubation (16-20 hours at 35-37°C) mic_assay->incubation read_results Read and Record MIC incubation->read_results end End read_results->end G Cephalosporin Mechanism of Action cefprozil Cefprozil (Cis and Trans Isomers) pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) cefprozil->pbp Inhibition crosslinking Peptidoglycan Cross-Linking pbp->crosslinking Catalyzes cell_wall Bacterial Cell Wall Synthesis crosslinking->cell_wall Essential for lysis Cell Lysis and Bacterial Death cell_wall->lysis Inhibition leads to

References

In Vitro Antibacterial Spectrum of Cefprozil Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefprozil is a second-generation oral cephalosporin (B10832234) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[4][5][6] This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Cefprozil monohydrate, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Data Presentation: In Vitro Susceptibility of Various Bacterial Species to Cefprozil

The in vitro activity of Cefprozil is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[6] The following tables summarize the MIC values for Cefprozil against a range of clinically relevant bacteria. Data is presented as MIC₅₀ (the concentration that inhibits 50% of isolates), MIC₉₀ (the concentration that inhibits 90% of isolates), and the overall MIC range.

Table 1: In Vitro Activity of Cefprozil Against Gram-Positive Aerobes

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Streptococcus pneumoniae96--0.125[7]
(Penicillin-susceptible)----[8][9]
(Penicillin-intermediate)----[8][9]
(Penicillin-resistant)----[9]
Streptococcus pyogenes (Group A)11---[2][7]
Streptococcus agalactiae (Group B)32---[7]
Viridans group streptococci105--4[7]
Staphylococcus aureus20---[7]
(Methicillin-susceptible)---4[10][11]
(Methicillin-resistant)----[10][11]
Enterococcus faecalis-4 - 16--[12]

Table 2: In Vitro Activity of Cefprozil Against Gram-Negative Aerobes

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Haemophilus influenzae107--4[7]
(β-lactamase positive)----[4][13]
(β-lactamase negative)----[13]
Moraxella catarrhalis----[4][13][14]
(β-lactamase positive)----[4]
(β-lactamase negative)----
Escherichia coli--->80% inhibition at 8[10][11]
Klebsiella pneumoniae--->80% inhibition at 8[10][11]
Proteus mirabilis----[1][13]
Citrobacter diversus----[1]

Experimental Protocols

The determination of in vitro antibacterial susceptibility of Cefprozil is performed using standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI). The most common methods are broth microdilution, agar (B569324) dilution, and the Epsilometer test (E-test).

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of Cefprozil in a liquid growth medium in a 96-well microtiter plate.[6]

Protocol:

  • Preparation of Cefprozil Stock Solution: A stock solution of this compound is prepared in a suitable solvent as recommended by CLSI guidelines.

  • Serial Dilution: The stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range in the microtiter plate wells.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the Cefprozil dilution and a growth control well (broth only) are inoculated with the bacterial suspension. A sterility control well (uninoculated broth) is also included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of Cefprozil that shows no visible growth (turbidity) in the well.

Agar Dilution Method

Considered a reference method, agar dilution involves incorporating Cefprozil into an agar medium at various concentrations.[4][14]

Protocol:

  • Preparation of Cefprozil-Agar Plates: A series of Mueller-Hinton Agar (MHA) plates are prepared, each containing a specific concentration of Cefprozil. This is achieved by adding the appropriate volume of Cefprozil stock solution to molten agar before it solidifies. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The test bacteria are cultured to a 0.5 McFarland standard and then diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspensions. Multiple isolates can be tested on a single plate.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of Cefprozil that completely inhibits the growth of the bacterium at the inoculation spot.

E-test (Epsilometer Test) Method

The E-test is a gradient diffusion method that utilizes a plastic strip with a predefined, continuous gradient of Cefprozil.[1][2][15]

Protocol:

  • Inoculum Preparation and Plating: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and swabbed evenly across the surface of a Mueller-Hinton Agar plate.

  • Application of E-test Strip: A Cefprozil E-test strip is aseptically placed onto the inoculated agar surface.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Reading Results: An elliptical zone of inhibition forms around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Mandatory Visualization

Cefprozil's Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefprozil, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[5][11] This process is initiated by the binding of Cefprozil to essential enzymes known as penicillin-binding proteins (PBPs).[5][10] The inhibition of these enzymes prevents the cross-linking of peptidoglycan chains, which is crucial for the integrity and stability of the cell wall.[16] The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

G cluster_extracellular Extracellular Space cluster_cellwall Bacterial Cell Wall cluster_cytoplasm Cytoplasm Cefprozil Cefprozil PBP Penicillin-Binding Proteins (PBPs) Cefprozil->PBP Binds to Peptidoglycan Peptidoglycan Synthesis Crosslinking Peptidoglycan Cross-linking Peptidoglycan->Crosslinking Precursors for PBP->Crosslinking Inhibits WeakenedWall Weakened Cell Wall Crosslinking->WeakenedWall Leads to Lysis Cell Lysis & Bacterial Death WeakenedWall->Lysis Results in

Caption: Mechanism of action of Cefprozil.

Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC)

The following diagram illustrates the general workflow for determining the MIC of Cefprozil using standard laboratory methods. The process begins with the preparation of the antibiotic and the bacterial inoculum, followed by the chosen susceptibility testing method, incubation, and finally, the determination of the MIC value.

G start Start prep_antibiotic Prepare Cefprozil Stock Solution & Dilutions start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum method_choice Select Susceptibility Testing Method prep_antibiotic->method_choice prep_inoculum->method_choice broth_dilution Broth Microdilution method_choice->broth_dilution Broth agar_dilution Agar Dilution method_choice->agar_dilution Agar etest E-test method_choice->etest Gradient incubation Incubate at 35°C for 16-20 hours broth_dilution->incubation agar_dilution->incubation etest->incubation read_results Read Results & Determine MIC incubation->read_results end End read_results->end

Caption: General workflow for MIC determination.

References

Stability of Cefprozil Monohydrate Under Diverse pH Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of cefprozil (B1668874) monohydrate under various pH conditions. Cefprozil, a second-generation cephalosporin (B10832234) antibiotic, is susceptible to degradation in aqueous solutions, with pH being a critical factor influencing its stability. Understanding the pH-rate profile is essential for the development of stable pharmaceutical formulations and for ensuring therapeutic efficacy. This document outlines the degradation kinetics, proposes experimental protocols for stability testing, and discusses the analytical methodologies required for accurate assessment.

Core Concepts in Cefprozil Stability

Cefprozil monohydrate, like other β-lactam antibiotics, is prone to hydrolysis, which leads to the opening of the β-lactam ring and subsequent loss of antibacterial activity. The rate of this degradation is significantly influenced by the pH of the solution. Generally, cephalosporins exhibit a U-shaped or V-shaped pH-rate profile, indicating that they are most stable in the acidic to neutral pH range and degrade more rapidly in strongly acidic or alkaline conditions.

Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, oxidative, photolytic, and thermal stress conditions.[1] The degradation process can be complex, involving isomerization between the Z and E diastereomers and the formation of various degradation products.[2]

Quantitative Stability Data

Table 1: Degradation Rate Constants for Cefprozil in Oral Suspension (pH 4.4) at 76.4% Relative Humidity [2]

IsomerTemperature (°C)Rate Constant (k) x 10⁻⁶ (s⁻¹)
Z-Cefprozil604.04 ± 0.37
E-Cefprozil604.04 ± 0.46

Data from a study on a specific formulation and may not be representative of this compound in a simple aqueous solution.

To establish a comprehensive understanding of cefprozil's stability, a pH-rate profile study is necessary. The following table is a template for presenting such data.

Table 2: Template for pH-Rate Profile Data of this compound

pHBuffer SystemTemperature (°C)Ionic StrengthObserved Rate Constant (k_obs) (s⁻¹)Half-life (t½) (hours)
1.2HCl370.1 MExperimental DataCalculated Data
2.0Glycine/HCl370.1 MExperimental DataCalculated Data
4.5Acetate370.1 MExperimental DataCalculated Data
6.8Phosphate (B84403)370.1 MExperimental DataCalculated Data
7.4Phosphate370.1 MExperimental DataCalculated Data
9.0Borate370.1 MExperimental DataCalculated Data
10.0Carbonate370.1 MExperimental DataCalculated Data

Experimental Protocols

To determine the pH-rate profile of this compound, a systematic study involving the following steps is recommended.

Materials and Reagents
  • This compound Reference Standard

  • High-purity water (Milli-Q or equivalent)

  • Acids: Hydrochloric acid (HCl), Phosphoric acid

  • Bases: Sodium hydroxide (B78521) (NaOH)

  • Buffer salts: Potassium phosphate monobasic, Sodium phosphate dibasic, Acetic acid, Sodium acetate, Boric acid, Sodium borate, etc.

  • HPLC grade solvents: Acetonitrile (B52724), Methanol

  • Internal standard (e.g., salicylic (B10762653) acid)[2]

Buffer Preparation

A series of buffers covering a wide pH range (e.g., pH 1 to 10) should be prepared at a constant ionic strength (e.g., 0.1 M or 0.5 M).

  • pH 1.2: 0.1 N HCl

  • pH 2-3: Glycine/HCl buffer

  • pH 4-5: Acetate buffer

  • pH 6-8: Phosphate buffer

  • pH 9-10: Borate buffer

The pH of each buffer solution should be accurately measured using a calibrated pH meter at the desired experimental temperature.

Stability Study Procedure
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).[2]

  • Incubation: Dilute the stock solution with the respective buffer solutions to a final concentration suitable for HPLC analysis. Place the solutions in a constant temperature bath (e.g., 37°C, 50°C, 70°C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each solution.

  • Quenching: If necessary, quench the degradation reaction by diluting the aliquot with the mobile phase and storing it at a low temperature (e.g., 4°C) until analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for separating the intact cefprozil from its degradation products.

  • Column: A reversed-phase C18 or C8 column is typically used.[2]

  • Mobile Phase: A mixture of a buffer (e.g., ammonium (B1175870) phosphate) and an organic solvent (e.g., acetonitrile) is commonly employed. The pH of the mobile phase should be optimized for optimal separation. For instance, a mobile phase consisting of a mixture of acetonitrile and monobasic ammonium phosphate solution (pH adjusted to 4.4 with phosphoric acid) has been used successfully.[2]

  • Flow Rate: A flow rate of 1.0 mL/min is typical.

  • Detection: UV detection at 280 nm is suitable for cefprozil.[2]

  • Internal Standard: An internal standard can be used to improve the accuracy and precision of the method.[2]

  • Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Data Analysis

The degradation of cefprozil generally follows pseudo-first-order kinetics. The observed degradation rate constant (k_obs) can be determined by plotting the natural logarithm of the remaining cefprozil concentration versus time. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k_obs. A plot of log(k_obs) versus pH will yield the pH-rate profile.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pH-rate profile stability study of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_output Output prep_stock Prepare Cefprozil Stock Solution incubation Incubate Cefprozil in Buffers at Constant Temperature prep_stock->incubation prep_buffers Prepare Buffer Solutions (pH 1-10) prep_buffers->incubation sampling Withdraw Aliquots at Time Intervals incubation->sampling hplc_analysis Analyze Samples by Stability-Indicating HPLC sampling->hplc_analysis data_analysis Determine Degradation Rate Constants (k_obs) hplc_analysis->data_analysis ph_rate_profile Generate pH-Rate Profile (log k vs. pH) data_analysis->ph_rate_profile

Figure 1: Experimental workflow for determining the pH-rate profile of this compound.
General Degradation Pathway of Cephalosporins

The primary degradation pathway for cephalosporins in aqueous solution is the hydrolysis of the β-lactam ring. This can be catalyzed by both acid and base.

degradation_pathway cluster_conditions Degradation Conditions Cefprozil Cefprozil (Intact β-Lactam Ring) Inactive Inactive Degradation Products (Opened β-Lactam Ring) Cefprozil->Inactive Hydrolysis Acid Acidic (H+) Acid->Cefprozil catalyzes Base Alkaline (OH-) Base->Cefprozil catalyzes Neutral Neutral (H2O) Neutral->Cefprozil catalyzes

Figure 2: General hydrolysis pathway for cefprozil leading to loss of activity.

Conclusion

The stability of this compound is highly dependent on the pH of the aqueous environment. While comprehensive quantitative data across a wide pH range is not fully available in existing literature, the methodologies for determining the pH-rate profile are well-established for cephalosporins. By following the experimental protocols outlined in this guide, researchers and drug development professionals can generate the necessary stability data to support the formulation of stable and effective cefprozil-based pharmaceutical products. The provided templates and workflows serve as a foundation for these critical studies. Further research to fully characterize the pH-rate profile of this compound is highly encouraged.

References

Navigating the In Vivo Journey of Cefprozil Monohydrate: A Technical Guide to its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of cefprozil (B1668874) monohydrate, a second-generation oral cephalosporin (B10832234). This document synthesizes key data from various studies, details the experimental methodologies employed, and visualizes complex processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to Cefprozil and its Clinical Significance

Cefprozil is a broad-spectrum cephalosporin antibiotic used in the treatment of various bacterial infections, including those of the respiratory tract and skin.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which governs the concentration and duration of the drug at the site of infection. Understanding the absorption, distribution, metabolism, and excretion (ADME) of cefprozil monohydrate is therefore paramount for optimizing dosing regimens and ensuring therapeutic success. Cefprozil exists as a mixture of cis- and trans-isomers in an approximate 90:10 ratio, with both isomers exhibiting antimicrobial activity.[3]

Quantitative Pharmacokinetic Parameters of Cefprozil

The following tables summarize the key pharmacokinetic parameters of this compound from in vivo studies in healthy adult volunteers under fasting conditions, unless otherwise specified. These parameters are crucial for comparing the bioavailability of different formulations and for understanding the drug's behavior in the body.

Table 1: Single-Dose Pharmacokinetics of Cefprozil in Healthy Adults (Fasting)

Dose (mg)Cmax (µg/mL)Tmax (hours)AUC (µg·h/mL)Half-life (t½) (hours)Reference
2506.1 - 6.21.5 - 2.017.2 (AUC₀-∞)1.3[4][5][6]
5009.6 - 11.51.5 - 2.130.276 - 46 (AUC₀-t or AUC₀-∞)1.3 - 1.72[3][7][8][9]
100018.31.558.1 (AUC₀-∞)1.3[4][9]

Table 2: Pharmacokinetics of Cefprozil in Special Populations

PopulationDoseCmax (µg/mL)Tmax (hours)AUC (µg·h/mL)Half-life (t½) (hours)Reference
Pediatric (6mo-12yr)7.5 mg/kgSimilar to 250mg adult dose1.0 - 2.0Similar to 250mg adult dose~1.5[9][10]
Pediatric (8mo-8yr)15 mg/kg11.161.028.051.77[4]
Pediatric (8mo-8yr)30 mg/kg15.931.045.282.14[4]
Renal Impairment (CrCl ≤30 mL/min)1000 mg36.7 (hemodialysis patients)-373 (hemodialysis patients)5.94[3]
Hepatic Impairment1000 mgNo significant difference from healthy-No significant difference from healthy2.22 (cis-isomer)[8][11]

Experimental Protocols for In Vivo Pharmacokinetic Analysis

The determination of cefprozil's pharmacokinetic profile relies on a series of well-defined experimental procedures. Below are detailed methodologies for a typical in vivo study.

Study Design and Volunteer Selection

A common approach is a randomized, open-label, crossover study design.[12] Healthy adult volunteers are typically recruited and screened for inclusion and exclusion criteria, which often include no history of significant medical conditions, no known allergies to cephalosporins, and no use of other medications for a specified period before the study.

Drug Administration and Sample Collection
  • Dosing: Following an overnight fast, a single oral dose of this compound (e.g., 250 mg, 500 mg, or 1000 mg) is administered with a standardized volume of water.[9][13]

  • Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points, for example: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

Analytical Methodology: Quantification of Cefprozil in Plasma

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and robust method for quantifying cefprozil concentrations in plasma.[3][7][14] More sensitive methods may utilize HPLC coupled with tandem mass spectrometry (HPLC-MS/MS).[3]

3.3.1. Sample Preparation: Protein Precipitation

A protein precipitation method is commonly used to extract cefprozil from plasma.[3][7]

  • To a 100 µL aliquot of plasma, 20 µL of an internal standard solution (e.g., a structurally similar cephalosporin or a stable isotope-labeled cefprozil) is added.[3]

  • 400 µL of a precipitating agent, such as acetonitrile (B52724) or a methanol (B129727):formic acid mixture, is added to the plasma sample.[3]

  • The mixture is vortexed for approximately 2 minutes to ensure thorough mixing and precipitation of plasma proteins.

  • The sample is then centrifuged at high speed (e.g., 12,000 x g) for about 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • A small volume (e.g., 3 µL) of the clear supernatant is injected into the HPLC system for analysis.[3]

3.3.2. HPLC-UV Method Parameters

  • Column: A reversed-phase C18 or C8 column is typically used.[7][15]

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile, glacial acetic acid, and distilled water (e.g., 5.5:1.75:92.75 v/v/v), with the pH adjusted to be acidic (e.g., pH 2.7).[7] Another example is a mixture of methanol and potassium dihydrogen phosphate (B84403) buffer.[15]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength of 280 nm, where cefprozil exhibits strong absorbance.[7]

  • Quantification: The concentration of cefprozil in the plasma samples is determined by comparing the peak area of cefprozil to that of the internal standard and referencing a standard curve prepared with known concentrations of cefprozil in blank plasma.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).[8][11][16]

  • Cmax and Tmax: The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) are determined directly from the observed data.

  • Area Under the Curve (AUC): The AUC from time zero to the last measurable concentration (AUC₀-t) is calculated using the linear trapezoidal rule. The AUC from time zero to infinity (AUC₀-∞) is calculated as AUC₀-t + (Ct/λz), where Ct is the last measurable concentration and λz is the terminal elimination rate constant.

  • Half-life (t½): The terminal elimination half-life is calculated as 0.693/λz.

  • Bioavailability (F): The absolute oral bioavailability is calculated by comparing the dose-normalized AUC after oral administration to that after intravenous (IV) administration: F = (AUCoral / Doseoral) / (AUCiv / Doseiv).[9][17] The oral bioavailability of cefprozil is approximately 90-94%.[13][18]

Visualizing Experimental Workflows and Relationships

Graphviz diagrams are provided below to illustrate key experimental and logical workflows in the pharmacokinetic analysis of cefprozil.

Experimental_Workflow cluster_study_conduct In Vivo Study Conduct cluster_analysis Bioanalytical Phase cluster_data_analysis Pharmacokinetic Data Analysis Volunteer_Screening Volunteer Screening & Selection Dosing Oral Administration of Cefprozil Volunteer_Screening->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Centrifugation to Obtain Plasma Blood_Sampling->Plasma_Separation Sample_Storage Storage at ≤ -20°C Plasma_Separation->Sample_Storage Sample_Thawing Sample Thawing Sample_Storage->Sample_Thawing Protein_Precipitation Protein Precipitation Sample_Thawing->Protein_Precipitation HPLC_Analysis HPLC-UV Analysis Protein_Precipitation->HPLC_Analysis Concentration_Determination Concentration Determination HPLC_Analysis->Concentration_Determination PK_Parameter_Calculation Non-Compartmental Analysis (NCA) Concentration_Determination->PK_Parameter_Calculation Data_Interpretation Data Interpretation & Reporting PK_Parameter_Calculation->Data_Interpretation

Caption: Experimental workflow for a cefprozil pharmacokinetic study.

Pharmacokinetic_Parameters cluster_absorption Absorption cluster_exposure Overall Exposure cluster_elimination Elimination Cmax Cmax (Rate & Extent) Tmax Tmax (Rate) AUC AUC (Extent) Bioavailability Bioavailability (F) AUC->Bioavailability Compared with IV AUC Half_life Half-life (t½) (Rate) CL Clearance (CL) (Rate) Plasma_Concentration Plasma Concentration-Time Data Plasma_Concentration->Cmax Plasma_Concentration->Tmax Plasma_Concentration->AUC Plasma_Concentration->Half_life Plasma_Concentration->CL

Caption: Relationship between plasma data and key pharmacokinetic parameters.

Conclusion

The in vivo pharmacokinetic profile of this compound is well-characterized by its rapid absorption, dose-proportional exposure, and a relatively short half-life, supporting twice-daily dosing regimens. Its high oral bioavailability is a key advantage for clinical use. The methodologies outlined in this guide provide a robust framework for conducting and interpreting pharmacokinetic studies of cefprozil and other orally administered cephalosporins. This comprehensive understanding is essential for the continued development and effective clinical application of this important antibiotic.

References

Cefprozil Monohydrate: A Technical Guide to Degradation Pathways and Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefprozil (B1668874) is a second-generation oral cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] The stability of cefprozil monohydrate is a critical attribute that can impact its safety and efficacy. Understanding its degradation pathways and the resulting products is paramount for the development of stable formulations, the establishment of appropriate storage conditions, and the validation of stability-indicating analytical methods. This technical guide provides a comprehensive overview of the degradation of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis.

Core Degradation Pathways

This compound is susceptible to degradation through several mechanisms, primarily targeting the strained β-lactam ring, a characteristic feature of cephalosporins.[2][3] The principal degradation pathways involve hydrolysis, oxidation, photolysis, and thermal decomposition. Forced degradation studies are instrumental in elucidating these pathways and identifying the resulting degradation products.[4][5]

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for cefprozil, particularly affecting the β-lactam ring.[2] This process can be catalyzed by acidic, basic, or neutral conditions.

  • Acidic Hydrolysis: In acidic conditions, the β-lactam ring of cefprozil is susceptible to cleavage, leading to the formation of inactive degradation products.

  • Alkaline Hydrolysis: Cefprozil demonstrates significant instability in alkaline media.[6][7][8] The primary degradation mechanism is the opening of the β-lactam ring.[2]

  • Neutral Hydrolysis: Degradation also occurs under neutral pH conditions, albeit generally at a slower rate than in acidic or alkaline environments.

The fundamental hydrolytic degradation pathway involving the opening of the β-lactam ring is visualized below.

Cefprozil This compound Intermediate Tetrahedral Intermediate Cefprozil->Intermediate H₂O (Acid/Base/Neutral) DegradationProduct Inactive Degradation Product (Opened β-Lactam Ring) Intermediate->DegradationProduct

Hydrolytic degradation of the β-lactam ring.
Oxidative Degradation

Oxidative stress, typically induced by agents like hydrogen peroxide, can lead to the degradation of cefprozil. The thioether linkage in the dihydrothiazine ring is a potential site for oxidation, which can result in the formation of sulfoxide (B87167) derivatives.

Cefprozil This compound OxidizedProduct Cefprozil Sulfoxide Cefprozil->OxidizedProduct Oxidizing Agent (e.g., H₂O₂)

Oxidative degradation pathway of cefprozil.
Photolytic Degradation

Exposure to light, particularly UV radiation, can induce the degradation of this compound.[9] Photodegradation can involve complex reactions, including isomerization and the formation of various photoproducts. Studies on similar cephalosporins suggest that photolysis can lead to the formation of oxidized species and decarboxylated products.[10]

Thermal Degradation

Elevated temperatures can accelerate the degradation of cefprozil.[11][12] Thermal degradation often involves multiple pathways, including the isomerization between the Z- and E-isomers of cefprozil and the formation of various decomposition products.[11] Studies on cephalosporins have shown that thermal degradation can lead to the loss of a water molecule from the monohydrate form, followed by the decomposition of the core structure at higher temperatures.[13]

Degradation Products

Forced degradation studies have led to the identification of several degradation products of cefprozil. While some studies have isolated and characterized unknown degradants, the complete structural elucidation for all products under all stress conditions is not exhaustively documented in the public domain.[4] However, based on known impurities and degradation patterns of cephalosporins, a list of potential degradation products can be compiled.

Degradation Product CategoryPotential Structures/MoietiesStress Conditions
Hydrolysis Products Opened β-lactam ring derivativesAcidic, Alkaline, Neutral Hydrolysis
Oxidation Products Cefprozil sulfoxideOxidation
Isomers E-isomer of CefprozilThermal, Photolytic
Other Degradants Products of decarboxylation, further fragmentation productsPhotolytic, Thermal

Quantitative Analysis of Degradation

The extent of cefprozil degradation is dependent on the specific stressor, its concentration, and the duration of exposure. The following table summarizes representative quantitative data from various forced degradation studies.

Stress Condition% Degradation (Approximate)Reference
Acid Hydrolysis (0.5 N HCl, 3h) Significant degradation[4]
Alkaline Hydrolysis (0.5 N NaOH, 3h) Significant degradation[4]
Oxidative Degradation (30% H₂O₂, 24h) Significant degradation[4]
Thermal Degradation (Dry Heat, 3h) Significant degradation[4]
Photolytic Degradation Susceptible to degradation[4]

Experimental Protocols for Forced Degradation Studies

A generalized workflow for conducting forced degradation studies on this compound is presented below. It is crucial to note that specific conditions may need to be optimized to achieve the target degradation of 5-20%.[14]

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound API Stock Prepare Stock Solution (e.g., 1 mg/mL) API->Stock Acid Acid Hydrolysis (e.g., 0.1-1 M HCl) Base Base Hydrolysis (e.g., 0.1-1 M NaOH) Neutral Neutral Hydrolysis (Water) Oxidation Oxidation (e.g., 3-30% H₂O₂) Photo Photolysis (ICH Q1B) Thermal Thermal (e.g., 60-80°C) Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Neutral->Dilute Oxidation->Dilute Photo->Dilute Thermal->Dilute Neutralize->Dilute HPLC HPLC/UPLC Analysis (Stability-Indicating Method) Dilute->HPLC Characterize Characterization of Degradants (LC-MS/MS, NMR) HPLC->Characterize

Experimental workflow for forced degradation of cefprozil.
Detailed Methodologies

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Acid Hydrolysis:

  • To a known volume of the stock solution, add an equal volume of an acid solution (e.g., 0.1 M to 1 M HCl).

  • Incubate the mixture at room temperature or an elevated temperature (e.g., 60°C) for a specified period.

  • Withdraw samples at various time points, neutralize with an equivalent amount of a suitable base (e.g., NaOH), and dilute with the mobile phase for analysis.

3. Alkaline Hydrolysis:

  • To a known volume of the stock solution, add an equal volume of a basic solution (e.g., 0.1 M to 1 M NaOH).

  • Incubate at room temperature for a specified period, as alkaline hydrolysis is often rapid.

  • Withdraw samples, neutralize with an equivalent amount of a suitable acid (e.g., HCl), and dilute for analysis.

4. Neutral Hydrolysis:

  • Mix a known volume of the stock solution with an equal volume of purified water.

  • Incubate at an elevated temperature (e.g., 60-80°C) for a specified duration.

  • Withdraw samples and dilute for analysis.

5. Oxidative Degradation:

  • Treat a known volume of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% to 30%).

  • Keep the mixture at room temperature for a specified period.

  • Withdraw samples and dilute for analysis.

6. Photolytic Degradation:

  • Expose the this compound powder and a solution of the drug to a light source according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

  • A control sample should be shielded from light (e.g., wrapped in aluminum foil) and stored under the same conditions.

  • Prepare solutions of the exposed and control samples for analysis.

7. Thermal Degradation (Dry Heat):

  • Place the this compound powder in a thermostatically controlled oven at a specified temperature (e.g., 80°C) for a defined period.

  • After exposure, allow the sample to cool and prepare a solution for analysis.

Analytical Methodology:

  • A validated stability-indicating HPLC or UPLC method is essential for the separation and quantification of cefprozil from its degradation products.

  • A common approach involves a reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in a gradient or isocratic elution mode.

  • Detection is typically performed using a UV detector at a wavelength of approximately 280 nm.[15]

  • For the identification and structural elucidation of degradation products, hyphenated techniques such as LC-MS/MS and NMR spectroscopy are employed.[16]

Conclusion

This technical guide has provided a detailed overview of the degradation pathways and products of this compound. The primary degradation routes include hydrolysis of the β-lactam ring, oxidation of the thioether linkage, and isomerization and decomposition under thermal and photolytic stress. A thorough understanding of these degradation mechanisms, facilitated by robust forced degradation studies, is crucial for ensuring the quality, safety, and efficacy of cefprozil-containing pharmaceutical products. The experimental protocols and analytical methodologies outlined herein serve as a valuable resource for researchers and professionals in the field of drug development and quality control.

References

Molecular structure and chemical properties of Cefprozil monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cefprozil (B1668874) Monohydrate

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activities of Cefprozil monohydrate. The information is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

Cefprozil is a second-generation cephalosporin (B10832234) antibiotic.[1][2][3] It exists as a cis and trans isomeric mixture, with the cis-isomer being predominant (≥90%).[4][5][6] The chemical name for the monohydrate is (6R,7R)-7-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid monohydrate.[4][5][6][7][8]

cluster_cefprozil Cefprozil Molecular Structure Cefprozil

Caption: Molecular Structure of Cefprozil.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Appearance White to yellowish or off-white crystalline powder[5][6][9][10]
CAS Number 121123-17-9[7][9][11][12]
Molecular Formula C₁₈H₁₉N₃O₅S·H₂O or C₁₈H₂₁N₃O₆S[5][7][9][11][12][][14]
Molecular Weight 407.44 g/mol [7][15][11][12][]
Melting Point ~110 °C to >194°C (with decomposition)[9][16][17]
Solubility Soluble in water; sparingly soluble in methanol (B129727); slightly soluble in ethanol; practically insoluble in acetone (B3395972) and ethyl acetate.[9][10][16][17]
pKa 2.92 (Predicted)[18]

Mechanism of Action

Cefprozil is a bactericidal agent that, like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall.[1][19][20][21] The process involves the following key steps:

  • Binding to Penicillin-Binding Proteins (PBPs) : Cefprozil binds to specific PBPs located within the bacterial cell wall.[19][20]

  • Inhibition of Transpeptidase : This binding action inhibits the transpeptidase enzymes, which are crucial for the final step of peptidoglycan synthesis.[19][20]

  • Disruption of Cell Wall Synthesis : The inhibition of transpeptidase prevents the cross-linking of peptidoglycan chains, which weakens the bacterial cell wall.[19][20]

  • Cell Lysis : The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1][19][20]

cefprozil Cefprozil pbp Penicillin-Binding Proteins (PBPs) cefprozil->pbp Binds to transpeptidase Inhibition of Transpeptidase Activity pbp->transpeptidase Leads to synthesis Disruption of Peptidoglycan Cross-linking transpeptidase->synthesis lysis Weakened Cell Wall & Bacterial Cell Lysis synthesis->lysis

Caption: Mechanism of action of Cefprozil.

Antibacterial Spectrum and Resistance

Cefprozil demonstrates broad-spectrum activity against a range of Gram-positive and some Gram-negative bacteria.[22][23][24][25]

Table 2: Antibacterial Spectrum of Cefprozil

Susceptible Organisms (In Vitro and Clinical)MIC₉₀ (mg/L)Resistant Organisms
Staphylococcus aureus (methicillin-susceptible)1.4Methicillin-resistant Staphylococcus aureus (MRSA)
Streptococcus pneumoniae0.23Enterococcus faecium
Streptococcus pyogenes (Group A β-hemolytic streptococci)0.04Pseudomonas aeruginosa
Streptococcus agalactiae0.3Enterobacter aerogenes
Haemophilus influenzae (including β-lactamase producing strains)6.7Morganella morganii
Moraxella catarrhalis (including β-lactamase producing strains)4.5Most strains of Acinetobacter, Enterobacter, Morganella, Proteus vulgaris, Providencia, Pseudomonas, and Serratia
Escherichia coli12.2Fungi and viruses

Data sourced from[2][22][23][24].

Bacterial resistance to cephalosporins like Cefprozil can develop through several mechanisms:[20][26]

  • Enzymatic Degradation : Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[20][26][27]

  • Target Site Modification : Alterations in the structure of Penicillin-Binding Proteins (PBPs) reduce the binding affinity of Cefprozil.[26]

  • Reduced Permeability : Changes in the bacterial outer membrane, such as the modification of porin channels in Gram-negative bacteria, can limit the drug's access to its PBP targets.[26][27]

  • Efflux Pumps : Bacteria may actively transport the antibiotic out of the cell.[27]

pbp_altered Altered PBP (Reduced Binding) resistance Antibiotic Resistance pbp_altered->resistance efflux Efflux Pump (Drug Expulsion) efflux->resistance porin Reduced Permeability (Modified Porin) porin->resistance cefprozil Cefprozil beta_lactamase β-Lactamase (Enzymatic Degradation) cefprozil->beta_lactamase inactive Inactive Metabolite beta_lactamase->inactive

Caption: Mechanisms of bacterial resistance to Cefprozil.

Experimental Protocols and Characterization

The characterization of this compound involves a variety of analytical techniques to confirm its identity, purity, and quality. While specific, detailed protocols are typically developed and validated in-house according to regulatory guidelines, the general workflow is outlined below. Suppliers of Cefprozil reference standards often provide comprehensive characterization data, including HPLC, Mass Spectrometry, NMR, IR, and TGA.[7]

General Experimental Workflow for Characterization:

  • Sample Preparation : The this compound sample is accurately weighed and dissolved in an appropriate solvent. Solubility data indicates that methanol or aqueous buffers are suitable choices.[9][28] For solid-state analysis (e.g., TGA, DSC, IR), the crystalline powder is used directly.

  • Chromatographic Analysis (HPLC) : High-Performance Liquid Chromatography is used to determine purity and quantify impurities. A common method involves a C18 reverse-phase column with a mobile phase consisting of an acetonitrile (B52724) and aqueous buffer mixture (e.g., phosphate (B84403) buffer).[18] Detection is typically performed using a UV detector.

  • Spectroscopic Analysis :

    • Infrared (IR) Spectroscopy : To confirm the presence of key functional groups in the molecule.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To elucidate the detailed molecular structure and confirm the isomeric ratio.

    • Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern.

  • Thermal Analysis :

    • Thermogravimetric Analysis (TGA) : To determine the water content (confirming the monohydrate form) and assess thermal stability.

    • Differential Scanning Calorimetry (DSC) : To determine the melting point and identify polymorphic forms.

  • Data Analysis and Reporting : The data from all analyses are integrated to confirm that the material meets the required specifications for identity, strength, quality, and purity.

cluster_analysis Analytical Characterization start This compound Sample prep Sample Preparation (Dissolution/Direct Use) start->prep hplc Purity & Assay (HPLC) prep->hplc Aliquots spec Structural ID (IR, NMR, MS) prep->spec Aliquots thermal Hydrate (B1144303) & Thermal Properties (TGA, DSC) prep->thermal Aliquots analysis Data Interpretation & Comparison hplc->analysis spec->analysis thermal->analysis report Certificate of Analysis (COA) analysis->report

Caption: General workflow for Cefprozil characterization.

References

An In-depth Technical Guide to the Binding Affinity of Cefprozil Monohydrate to Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefprozil (B1668874) is a second-generation oral cephalosporin (B10832234) antibiotic highly effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2][3] Its therapeutic efficacy is primarily attributed to its ability to interfere with bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the interaction between cefprozil monohydrate and its molecular targets, the penicillin-binding proteins (PBPs). While specific quantitative binding affinity data for cefprozil is not extensively available in publicly accessible literature, this guide outlines the fundamental principles of its mechanism of action, details the established experimental protocols for determining PBP binding affinity, and presents the conceptual framework for understanding its interaction with key bacterial pathogens.

Mechanism of Action: Inhibition of Penicillin-Binding Proteins

The bactericidal activity of cefprozil, like other β-lactam antibiotics, stems from its ability to inhibit the enzymatic activity of penicillin-binding proteins (PBPs).[4][5][6] PBPs are essential bacterial enzymes, specifically transpeptidases, that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity.[4][5][6]

The mechanism of inhibition involves the following key steps:

  • Structural Mimicry : The β-lactam ring of cefprozil is a structural analog of the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate.[4]

  • Active Site Binding : This structural similarity allows cefprozil to bind to the active site of the PBPs.[4][7]

  • Covalent Acylation : A serine residue within the active site of the PBP attacks the carbonyl carbon of the strained β-lactam ring. This results in the opening of the ring and the formation of a stable, covalent acyl-enzyme complex.[4][6]

  • Enzyme Inactivation : The formation of this covalent bond effectively inactivates the PBP, preventing it from carrying out its essential transpeptidation function in cross-linking the peptidoglycan strands.[4]

  • Disruption of Cell Wall Synthesis : The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall, rendering it unable to withstand the internal osmotic pressure.[4]

  • Cell Lysis : This ultimately leads to cell lysis and bacterial death.[4]

This targeted mechanism of action makes cefprozil a potent antibacterial agent.

PBP_Inhibition_Pathway cluster_bacterium Bacterial Cell cluster_inhibition Cefprozil Action PBP Penicillin-Binding Protein (PBP) (Active) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes InactivePBP Inactive Acyl-Enzyme Complex PBP->InactivePBP Forms CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to WeakenedWall Weakened Cell Wall Peptidoglycan->WeakenedWall Disruption leads to Cefprozil Cefprozil Cefprozil->PBP Binds to Active Site InactivePBP->Peptidoglycan Inhibits Lysis Cell Lysis WeakenedWall->Lysis Results in

Caption: Cefprozil-mediated inhibition of PBP and bacterial cell wall synthesis.

Quantitative Binding Affinity of Cefprozil to PBPs

The binding affinity of a β-lactam antibiotic to a specific PBP is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the PBP's activity. A lower IC50 value indicates a higher binding affinity.

The following tables summarize the primary PBPs in these key bacterial species that are the likely targets for cefprozil, based on the known mechanisms of cephalosporins.

Table 1: Penicillin-Binding Proteins of Streptococcus pneumoniae

PBPClassFunctionKnown Cephalosporin TargetThis compound Binding Affinity (IC50)
PBP1aATransglycosylase, TranspeptidaseYesData not available
PBP1bATransglycosylase, TranspeptidaseYesData not available
PBP2aATransglycosylase, TranspeptidaseMinorData not available
PBP2bBTranspeptidase (Peripheral synthesis)Yes (for some cephalosporins)Data not available
PBP2xBTranspeptidase (Septal synthesis)YesData not available
PBP3CD,D-CarboxypeptidaseYesData not available

Table 2: Penicillin-Binding Proteins of Haemophilus influenzae

PBPClassFunctionKnown Cephalosporin TargetThis compound Binding Affinity (IC50)
PBP1AATransglycosylase, TranspeptidaseYesData not available
PBP1BATransglycosylase, TranspeptidaseYesData not available
PBP2BTranspeptidase (Cell shape)YesData not available
PBP3BTranspeptidase (Cell division)YesData not available
PBP4CD,D-Carboxypeptidase/EndopeptidaseYesData not available
PBP5CD,D-CarboxypeptidaseYesData not available
PBP6CD,D-CarboxypeptidaseYesData not available

Table 3: Penicillin-Binding Proteins of Escherichia coli

PBPClassFunctionKnown Cephalosporin TargetThis compound Binding Affinity (IC50)
PBP1aATransglycosylase, TranspeptidaseYesData not available
PBP1bATransglycosylase, TranspeptidaseYesData not available
PBP2BTranspeptidase (Cell shape)YesData not available
PBP3BTranspeptidase (Cell division)YesData not available
PBP4CD,D-Carboxypeptidase/EndopeptidaseYesData not available
PBP5CD,D-CarboxypeptidaseYesData not available
PBP6CD,D-CarboxypeptidaseYesData not available

Experimental Protocols for Determining PBP Binding Affinity

The determination of the binding affinity of β-lactam antibiotics to PBPs is most commonly achieved through competitive binding assays. These assays measure the ability of an unlabeled test antibiotic, such as cefprozil, to compete with a labeled penicillin derivative for binding to the PBPs.

Competitive Binding Assay with Fluorescently Labeled Penicillin (Bocillin™ FL)

This is a widely used and robust method for determining the IC50 values of unlabeled β-lactams.

1. Preparation of Bacterial Membranes:

  • Bacterial Culture: The bacterial strain of interest (e.g., S. pneumoniae, H. influenzae, or E. coli) is grown in a suitable broth medium to the mid- to late-logarithmic phase of growth.

  • Cell Harvesting: The bacterial cells are harvested by centrifugation at 4°C.

  • Cell Lysis: The cell pellet is resuspended in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and the cells are lysed using physical methods such as sonication or a French press to release the cellular contents.

  • Membrane Isolation: The membrane fraction, which contains the PBPs, is separated from the soluble cytoplasmic components by ultracentrifugation.

  • Protein Quantification: The total protein concentration of the isolated membrane preparation is determined using a standard protein assay, such as the Bradford or BCA assay.

2. Competitive Binding Assay:

  • A fixed amount of the prepared bacterial membrane suspension is incubated with varying concentrations of this compound in a series of microcentrifuge tubes. This incubation is typically carried out for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30-37°C) to allow for the binding of cefprozil to the PBPs.

  • Following this incubation, a fixed concentration of a fluorescently labeled penicillin, such as Bocillin™ FL, is added to each tube. Bocillin™ FL will bind to the PBP active sites that are not already occupied by cefprozil.

  • The reaction is allowed to proceed for a specific time (e.g., 10-30 minutes) at the same temperature.

  • The reaction is then stopped, typically by the addition of a denaturing sample buffer (e.g., Laemmli buffer) and heating.

3. Detection and Data Analysis:

  • SDS-PAGE: The proteins in the reaction mixtures are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorescence Imaging: The gel is visualized using a fluorescence scanner to detect the bands corresponding to the PBPs that have been labeled with Bocillin™ FL. The intensity of the fluorescent signal for each PBP band will be inversely proportional to the concentration and binding affinity of cefprozil.

  • Densitometry: The intensity of each PBP band is quantified using densitometry software.

  • IC50 Calculation: The percentage of Bocillin™ FL binding (relative to a control with no cefprozil) is plotted against the logarithm of the cefprozil concentration. The IC50 value is then determined by fitting the data to a dose-response curve, typically using a four-parameter logistic equation.

Experimental_Workflow cluster_prep 1. Membrane Preparation cluster_assay 2. Competitive Binding Assay cluster_analysis 3. Data Analysis Culture Bacterial Culture (Log Phase) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Isolate Membrane Isolation (Ultracentrifugation) Lysis->Isolate Quantify Protein Quantification (Bradford Assay) Isolate->Quantify IncubateCefprozil Incubate Membranes with Varying [Cefprozil] Quantify->IncubateCefprozil AddBocillin Add Fluorescent Penicillin (Bocillin™ FL) IncubateCefprozil->AddBocillin StopReaction Stop Reaction (SDS-PAGE Buffer + Heat) AddBocillin->StopReaction SDSPAGE Separate PBPs (SDS-PAGE) StopReaction->SDSPAGE Visualize Visualize Bands (Fluorescence Scanner) SDSPAGE->Visualize QuantifyBands Quantify Band Intensity (Densitometry) Visualize->QuantifyBands CalculateIC50 Calculate IC50 Values QuantifyBands->CalculateIC50

Caption: Experimental workflow for determining PBP binding affinity using a competitive assay.

Conclusion

This compound exerts its bactericidal effect by covalently binding to and inactivating essential penicillin-binding proteins, thereby disrupting bacterial cell wall synthesis. While the precise quantitative binding affinities for specific PBPs in key pathogens are not well-documented in the available literature, the established methodologies for determining these values provide a clear path for future research. A detailed understanding of the PBP binding profile of cefprozil would further elucidate its spectrum of activity and provide valuable insights for combating the development of antibiotic resistance. The experimental protocols and conceptual frameworks presented in this guide offer a robust foundation for researchers and drug development professionals engaged in the study of β-lactam antibiotics and their interactions with bacterial targets.

References

An In-depth Technical Guide to the Beta-Lactamase Stability of Cefprozil Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefprozil (B1668874), a second-generation oral cephalosporin (B10832234), is recognized for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. A critical attribute contributing to its clinical efficacy is its stability in the presence of various beta-lactamase enzymes, which are a primary mechanism of bacterial resistance to beta-lactam antibiotics. This technical guide provides a comprehensive overview of the beta-lactamase stability of cefprozil monohydrate, including its mechanism of action, comparative activity, and the experimental protocols used to evaluate its stability. While specific kinetic data such as hydrolysis rates (Vmax, Km) for cefprozil against specific beta-lactamases like TEM-1 and SHV-1 are not widely available in the public domain, this guide synthesizes available data on its stability and susceptibility of relevant pathogens.

Introduction to this compound and Beta-Lactamase Stability

Cefprozil is a semi-synthetic beta-lactam antibiotic characterized by a dihydrothiazine ring fused to a beta-lactam ring.[1][2] Its molecular formula is C18H19N3O5S·H2O.[3][4][5] Like other beta-lactam antibiotics, cefprozil's bactericidal action results from the inhibition of bacterial cell wall synthesis.[6][7] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[7][8][9] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[7]

The emergence of bacterial resistance, largely driven by the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, poses a significant challenge to the efficacy of many beta-lactam antibiotics.[7] Cefprozil's chemical structure, however, confers a degree of stability against hydrolysis by a number of common beta-lactamases.[10][11][12] This stability allows it to maintain its activity against certain beta-lactamase-producing strains that are resistant to other cephalosporins.[10][11]

Mechanism of Beta-Lactamase Induction

The production of beta-lactamases in many Gram-negative bacteria is an inducible process, often triggered by the presence of a beta-lactam antibiotic. Understanding this induction pathway is crucial for appreciating the dynamics of resistance. A primary mechanism is the AmpG-AmpR-AmpC pathway.

Beta_Lactamase_Induction cluster_cell Bacterial Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PBP PBP Muropeptides Muropeptide Fragments PBP->Muropeptides Leads to release of BetaLactam Cefprozil BetaLactam->PBP Inhibition AmpG AmpG (Transporter) Muropeptides->AmpG Transported by Anhydromuropeptide 1,6-Anhydro- muropeptide AmpG->Anhydromuropeptide Forms NagZ NagZ UDP_MurNAc_peptide UDP-MurNAc- pentapeptide NagZ->UDP_MurNAc_peptide Forms Anhydromuropeptide->NagZ Processed by AmpD AmpD AmpD->UDP_MurNAc_peptide Inhibits activation of AmpR by recycling muropeptides AmpR AmpR (Inactive) UDP_MurNAc_peptide->AmpR Activates AmpR_active AmpR (Active) ampC_gene ampC gene AmpR_active->ampC_gene Induces transcription BetaLactamase Beta-Lactamase ampC_gene->BetaLactamase Translation BetaLactamase->BetaLactam Hydrolysis

Diagram 1: AmpG-AmpR-AmpC Beta-Lactamase Induction Pathway.

Quantitative Data on Beta-Lactamase Stability

Table 1: Comparative MIC90 Values (μg/mL) of Oral Cephalosporins Against Beta-Lactamase Producing Strains

OrganismBeta-Lactamase StatusCefprozilCefaclor (B193732)Cefuroxime (B34974)Reference(s)
Haemophilus influenzaeBeta-lactamase positive>8--[13]
Haemophilus influenzaeBeta-lactamase positive16.3 (intermediate resistance)18.3 (intermediate resistance)6.4 (intermediate resistance)[4][14]
Moraxella catarrhalisBeta-lactamase positive84-85.5% susceptible84-85.5% susceptible99-100% susceptible[15]

Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

It is generally reported that cefprozil has greater stability to hydrolysis by beta-lactamases than cefaclor.[16][17] Cefprozil is also considered to be relatively stable to hydrolysis by a number of beta-lactamases.[7][12]

Experimental Protocols

The stability of cefprozil against beta-lactamases is primarily evaluated through two key experimental methods: beta-lactamase hydrolysis assays and Minimum Inhibitory Concentration (MIC) testing.

Beta-Lactamase Hydrolysis Assay (Nitrocefin Assay)

This spectrophotometric assay provides a direct measure of the rate at which a beta-lactamase enzyme hydrolyzes a beta-lactam antibiotic. Nitrocefin (B1678963), a chromogenic cephalosporin, is commonly used as a substrate.

Principle: Nitrocefin undergoes a distinct color change from yellow (absorbance maximum ~390 nm) to red (absorbance maximum ~486 nm) upon hydrolysis of its beta-lactam ring by a beta-lactamase. The rate of this color change is directly proportional to the enzyme's activity.

Materials:

  • Purified beta-lactamase enzyme (e.g., TEM-1, SHV-1)

  • Nitrocefin

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.0

  • Spectrophotometer or microplate reader

  • 96-well microtiter plates

  • This compound and other cephalosporins for comparison

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of nitrocefin (e.g., 10 mg/mL) in DMSO.

    • Dilute the nitrocefin stock solution in PBS (pH 7.0) to a working concentration (e.g., 100 µM).

    • Prepare stock solutions of cefprozil and other test cephalosporins in an appropriate solvent (e.g., water or buffer).

    • Prepare a solution of the purified beta-lactamase in PBS.

  • Assay Setup:

    • In a 96-well plate, add a defined amount of the beta-lactamase solution to each well.

    • To test for inhibition (as a measure of stability), pre-incubate the enzyme with varying concentrations of cefprozil or other cephalosporins for a set period.

    • Initiate the reaction by adding the nitrocefin working solution to each well.

  • Measurement:

    • Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer or microplate reader.

  • Data Analysis:

    • Calculate the initial rate of hydrolysis (V₀) from the linear portion of the absorbance versus time curve.

    • For competitive inhibition studies to determine the relative stability of cefprozil, kinetic parameters such as Ki can be determined by plotting the reaction rates at different substrate and inhibitor concentrations.

Hydrolysis_Assay_Workflow A Prepare Reagents: - Nitrocefin Solution - Beta-Lactamase Enzyme - Cefprozil Solution B Dispense Enzyme into 96-well Plate A->B C Add Cefprozil (Test) or Buffer (Control) B->C D Pre-incubate C->D E Add Nitrocefin to Initiate Reaction D->E F Measure Absorbance (486 nm) Over Time E->F G Calculate Rate of Hydrolysis F->G MIC_Test_Workflow A Prepare Serial Dilutions of Cefprozil in Broth C Inoculate Antibiotic Dilutions with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 35°C for 16-20 hours C->D E Visually Inspect for Bacterial Growth (Turbidity) D->E F Determine the Lowest Concentration with No Growth (MIC) E->F

References

Methodological & Application

Application Note: Quantification of Cefprozil Monohydrate in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefprozil (B1668874) is a second-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It is administered orally and exists as a mixture of cis and trans diastereomers in an approximate 90:10 ratio, both of which exhibit antimicrobial activity.[1][2][3] Accurate quantification of Cefprozil in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details two robust High-Performance Liquid Chromatography (HPLC) methods for the determination of Cefprozil monohydrate in human plasma: an HPLC-UV method for routine analysis and a more sensitive HPLC-MS/MS method for studies requiring lower detection limits.

Method 1: HPLC with UV Detection

This method is suitable for pharmacokinetic studies and routine analysis where high sensitivity is not the primary requirement. It offers a balance of simplicity, accuracy, and reproducibility.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): Cefadroxil or a similar cephalosporin

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Phosphoric acid (analytical grade)

  • Trichloroacetic acid (analytical grade)

  • Methylene (B1212753) chloride (analytical grade)

  • Human plasma (drug-free)

  • Ultrapure water

2. Instrumentation

  • HPLC system with a UV-Vis detector

  • Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

3. Preparation of Solutions

  • Stock Solution of Cefprozil (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of methanol and water (50:50, v/v) to obtain concentrations ranging from 0.1 µg/mL to 25 µg/mL for the cis-isomer and 0.02 µg/mL to 2.5 µg/mL for the trans-isomer.[3]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the internal standard in 10 mL of methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.

  • Mobile Phase: A mixture of acetonitrile, glacial acetic acid, and distilled water in a volume ratio of 5.5:1.75:92.75, with the pH adjusted to 2.7.[3]

4. Sample Preparation (Protein Precipitation)

  • Pipette 500 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (10 µg/mL) and vortex briefly.

  • Add 1 mL of a protein precipitation solution (acetonitrile, trichloroacetic acid, and methylene chloride).[3]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the aqueous supernatant to a clean tube.

  • Inject 20 µL of the supernatant into the HPLC system.

5. Chromatographic Conditions

  • Column: Reversed-phase C8 column[3]

  • Mobile Phase: Acetonitrile:Glacial Acetic Acid:Distilled Water (5.5:1.75:92.75, v/v/v), pH 2.7[3]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm[3]

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

Data Presentation: HPLC-UV Method Validation Summary
ParameterResult
Linearity Range (cis-isomer) 0.1 - 25 µg/mL[3]
Linearity Range (trans-isomer) 0.02 - 2.5 µg/mL[3]
Correlation Coefficient (r²) > 0.999[3]
Precision (Intra-day RSD) < 8%[4]
Accuracy Within ±15%
Lower Limit of Quantification (LLOQ) 0.09 µg/mL[4]

Experimental Workflow: HPLC-UV Method

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Plasma Plasma Sample (500 µL) IS_add Add Internal Standard Plasma->IS_add Protein_precip Protein Precipitation IS_add->Protein_precip Centrifuge Centrifugation Protein_precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject 20 µL Supernatant->Injection Standards Prepare Calibration Standards Standards->Injection Separation C8 Column Separation Injection->Separation Detection UV Detection at 280 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Figure 1. Experimental workflow for the HPLC-UV quantification of Cefprozil in plasma.

Method 2: HPLC-MS/MS

This method provides higher sensitivity and specificity, making it ideal for studies requiring the measurement of low concentrations of Cefprozil, such as in detailed pharmacokinetic modeling or bioequivalence studies with low dosage forms.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Cefprozil-D4 (stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Ultrapure water

2. Instrumentation

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Data acquisition and processing software (e.g., MassLynx)

3. Preparation of Solutions

  • Stock Solution of Cefprozil (1 mg/mL): Prepare as described in the HPLC-UV method.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with methanol:water (50:50, v/v) to achieve concentrations ranging from 0.025 to 15 µg/mL for cis-cefprozil and 0.014 to 1.67 µg/mL for trans-cefprozil.[1]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Cefprozil-D4 in 10 mL of methanol.

  • Internal Standard Working Solution (30 µg/mL): Dilute the IS stock solution with methanol:water (50:50, v/v).[1]

4. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.[1]

  • Add 20 µL of the Cefprozil-D4 internal standard working solution (30 µg/mL) and vortex for 10 seconds.[1]

  • Add 400 µL of methanol containing 0.1% formic acid.[1]

  • Vortex the mixture for 2 minutes.[1]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to an autosampler vial.

  • Inject 3 µL of the supernatant into the HPLC-MS/MS system.[1]

5. Chromatographic and Mass Spectrometric Conditions

Chromatographic Conditions:

  • Column: Reversed-phase C18[1]

  • Mobile Phase A: 0.5% Formic acid in water[1]

  • Mobile Phase B: Acetonitrile[1]

  • Gradient Elution:

    • Start at 5% B

    • Linearly increase to 20% B over 1.4 min

    • Hold at 20% B for 1.5 min

    • Increase to 70% B in 0.1 min

    • Hold at 70% B for 0.5 min

    • Return to 5% B for re-equilibration[1]

  • Flow Rate: 0.3 mL/min[1]

  • Column Temperature: 25°C[1]

  • Injection Volume: 3 µL[1]

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Cefprozil: m/z 391.2 → 114.0[1][5]

    • Cefprozil-D4 (IS): m/z 395.0 → 114.5[1][5]

Data Presentation: HPLC-MS/MS Method Validation Summary
Parametercis-Cefproziltrans-Cefprozil
Linearity Range 0.025 - 15 µg/mL[1]0.014 - 1.67 µg/mL[1]
Correlation Coefficient (r²) > 0.99> 0.99
Accuracy 93.1%[1]103.0%[1]
Precision (Intra- and Inter-assay) < 14.3%[1]< 14.3%[1]
Precision at LLOQ < 16.5%[1]< 16.5%[1]
Extraction Recovery 96.2% - 100.3%[1]96.9% - 105.1%[1]

Logical Relationship: HPLC-MS/MS Quantification

HPLC_MSMS_Logic cluster_analyte Analytes cluster_ms Mass Spectrometry cluster_output Output Cefprozil Cefprozil ESI Electrospray Ionization (ESI+) Cefprozil->ESI IS Cefprozil-D4 (IS) IS->ESI Precursor Precursor Ion Selection (m/z 391.2, 395.0) ESI->Precursor CID Collision-Induced Dissociation Precursor->CID Product Product Ion Monitoring (m/z 114.0, 114.5) CID->Product Peak_Area_Ratio Peak Area Ratio (Cefprozil / IS) Product->Peak_Area_Ratio Concentration Concentration Determination Peak_Area_Ratio->Concentration

Figure 2. Logical relationship of the components in the HPLC-MS/MS quantification of Cefprozil.
Conclusion

The two methods presented provide robust and reliable approaches for the quantification of this compound in human plasma. The choice of method will depend on the specific requirements of the study, particularly the desired sensitivity and the available instrumentation. The HPLC-UV method is well-suited for routine applications, while the HPLC-MS/MS method offers superior sensitivity and specificity for more demanding research, such as detailed pharmacokinetic and bioequivalence studies. Both methods, when properly validated, will yield accurate and precise data for drug development and clinical research professionals.

References

Application Notes & Protocols: Spectrophotometric Assay for Cefprozil Monohydrate Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cefprozil is a second-generation cephalosporin (B10832234) antibiotic used to treat a variety of bacterial infections. Accurate quantification of Cefprozil monohydrate in bulk drug and pharmaceutical dosage forms is crucial for quality control and research purposes. This document provides detailed protocols for the determination of this compound concentration using UV-Vis spectrophotometry, a simple, cost-effective, and rapid analytical technique. The primary method described is direct UV spectrophotometry, with alternative colorimetric methods also presented.

Principle of the Assay

The quantitative analysis of this compound by UV-Vis spectrophotometry is based on Beer-Lambert's law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. Cefprozil has a chromophore that absorbs ultraviolet radiation at a specific wavelength, which allows for its direct quantification.[1][2][3][4][5]

Alternatively, colorimetric methods involve the chemical derivatization of Cefprozil to produce a colored product that absorbs light in the visible region of the electromagnetic spectrum.[2][6][7]

Primary Method: Direct UV Spectrophotometry

This method is valued for its simplicity, speed, and use of common laboratory reagents.

Experimental Protocol

1. Materials and Equipment:

  • UV-Vis Spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks (100 mL, 50 mL, 10 mL)

  • Pipettes

  • This compound reference standard

  • Solvent: High-purity water or a 50:50 (v/v) mixture of ethanol (B145695) and water.[2][3]

2. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Add approximately 70 mL of the chosen solvent (e.g., high-purity water) and sonicate or shake until the standard is completely dissolved.[2]

  • Bring the solution to volume with the solvent and mix thoroughly.

3. Preparation of Working Standard Solutions and Calibration Curve:

  • Prepare a series of working standard solutions by making appropriate dilutions of the stock solution. For a linear range of 5-40 µg/mL, pipette 0.5, 1.0, 2.0, 3.0, and 4.0 mL of the stock solution into separate 10 mL volumetric flasks.[2]

  • Dilute each to the mark with the solvent and mix well. This will yield concentrations of 5, 10, 20, 30, and 40 µg/mL.

  • Set the spectrophotometer to scan the UV spectrum from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax for Cefprozil is 280 nm.[1][2][3][4][5]

  • Measure the absorbance of each working standard solution at 280 nm against a solvent blank.

  • Plot a calibration curve of absorbance versus concentration (µg/mL).

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.[2]

4. Preparation of Sample Solution (from Tablets):

  • Weigh and finely powder 20 tablets to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Cefprozil and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of solvent and shake for 15-20 minutes to ensure complete dissolution of the active ingredient.[7]

  • Dilute to the mark with the solvent, mix well, and filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with the solvent to obtain a final concentration within the linear range of the calibration curve (e.g., 10-30 µg/mL).

5. Measurement and Calculation:

  • Measure the absorbance of the final sample solution at 280 nm against the solvent blank.

  • Calculate the concentration of Cefprozil in the sample solution using the equation from the linear regression of the calibration curve.

  • Calculate the amount of Cefprozil in the original tablet formulation, taking into account the dilutions made.

Data Presentation: UV Spectrophotometry
ParameterValueReference(s)
λmax (Wavelength of Max Absorbance)280 nm[1][2][3][4][5]
Linearity Range2 - 50 µg/mL (various ranges reported)[1][2][5]
Correlation Coefficient (R²)≥ 0.999[2]
Accuracy (% Recovery)99.150 ± 0.472 to 100.01%[2][3]
SolventHigh-purity water, Ethanol-water (50:50)[2][3]

Alternative Colorimetric Methods

These methods can be useful if the sample matrix contains interfering substances that also absorb at 280 nm.

Experimental Protocols Overview

Method A: Reaction with Ascorbic Acid

  • Principle: Cefprozil is first hydrolyzed with sodium hydroxide (B78521) (0.1N NaOH) and then coupled with ascorbic acid to form a colored product.[6][7]

  • Procedure:

    • Hydrolyze a known concentration of Cefprozil by heating with 0.1N NaOH in a boiling water bath.[7]

    • Cool and acidify the solution with 0.1N HCl.

    • Add ascorbic acid solution and allow the color to develop.

    • Measure the absorbance at the λmax of 408 nm.[6][7]

Method B: Reaction with Sodium Hydroxide

  • Principle: A direct reaction between Cefprozil and a stronger sodium hydroxide solution (1N NaOH) upon heating produces a colored compound.[6][7][8]

  • Procedure:

    • Heat a known concentration of Cefprozil with 1N NaOH.

    • Measure the absorbance of the resulting colored product at the λmax of 486 nm.[6][7][8]

Method C: Complexation with Methyl Red

  • Principle: Cefprozil forms an extractable colored complex with the dye methyl red.[2]

  • Procedure:

    • React a known concentration of Cefprozil with a methyl red solution.

    • Extract the colored complex into an organic solvent (e.g., chloroform).

    • Measure the absorbance of the organic layer at the λmax of 536 nm.[2]

Data Presentation: Colorimetric Methods
MethodReagent(s)λmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Reference(s)
A: Ascorbic Acid 0.1N NaOH, 0.1N HCl, Ascorbic Acid4085 - 257.2 x 10³[6][7]
B: Sodium Hydroxide 1N NaOH4865 - 257.4 x 10³[6][7][8]
C: Methyl Red Methyl Red, Chloroform53650 - 300Not Reported[2]

Visualizations

Experimental Workflow for UV Spectrophotometric Assay

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Cefprozil Reference Standard B Prepare Stock Solution (100 µg/mL) A->B C Prepare Working Standards (e.g., 5-40 µg/mL) B->C E Scan for λmax (found at 280 nm) C->E Initial Scan F Measure Absorbance of Working Standards C->F D Prepare Sample Solution (from tablets) G Measure Absorbance of Sample Solution D->G H Plot Calibration Curve (Absorbance vs. Concentration) F->H J Calculate Sample Concentration G->J Use Equation I Perform Linear Regression (y = mx + c, R²) H->I I->J

Caption: Workflow for Cefprozil quantification by UV spectrophotometry.

Logical Relationship of Assay Methods

G A Spectrophotometric Assay for This compound B Direct UV Method (λmax = 280 nm) A->B Primary Approach C Colorimetric Methods (Visible Range) A->C Alternative Approaches D Method A: Ascorbic Acid Reaction (λmax = 408 nm) C->D E Method B: NaOH Reaction (λmax = 486 nm) C->E F Method C: Methyl Red Complex (λmax = 536 nm) C->F

Caption: Overview of spectrophotometric methods for Cefprozil analysis.

References

Application Notes & Protocols: Synthesis and Purification of Cefprozil Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cefprozil (B1668874) is a second-generation oral cephalosporin (B10832234) antibiotic known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1][2][3] It functions by inhibiting the synthesis of the bacterial cell wall.[3][4] Cefprozil is commercially available as a mixture of cis (Z) and trans (E) geometric isomers, with the cis-isomer being the predominant and more active component (~90%).[1][5][6] This document provides detailed laboratory-scale protocols for the chemical synthesis and purification of Cefprozil monohydrate, primarily focusing on a widely referenced pathway starting from 7-aminocephalosporanic acid (7-ACA).

I. Synthesis Pathway Overview

The synthesis of Cefprozil from 7-ACA is a multi-step process designed to build the final molecule with high stereochemical control, favoring the desired Z-isomer. The key stages involve:

  • Silylation: Protection of the amine and carboxylic acid groups on the 7-ACA starting material.

  • Side-Chain Introduction at C-3: A series of reactions, including iodination and a Wittig reaction, to install the characteristic propenyl group at the C-3 position of the cephem nucleus.

  • Acylation at C-7: Condensation of the modified cephem nucleus with the p-hydroxyphenylglycine side chain at the C-7 position.

  • Deprotection and Purification: Removal of protecting groups and purification of the crude product.

  • Crystallization: Formation of the stable this compound from a suitable solvent system, often involving the desolvation of an intermediate solvate.[7]

Below is a diagram illustrating the general workflow for the synthesis of Cefprozil.

cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A 7-ACA (Starting Material) B Silylation & Iodination A->B Step 1 C Wittig Reaction (Propenyl Group Introduction) B->C Step 2 D Intermediate A (C-3 Modified Cephem) C->D E Condensation with Side-Chain D->E Step 3 F Crude Cefprozil E->F G Crude Cefprozil H Dissolution & Decolorization G->H I pH Adjustment & Precipitation H->I J Filtration & Washing (Acetone/Water) I->J K Vacuum Drying J->K L This compound (Final Product) K->L

Fig. 1: Overall workflow for this compound synthesis and purification.

II. Experimental Protocols

These protocols are based on methods described in the scientific literature, providing a comprehensive guide for laboratory synthesis.[8]

Protocol 1: Synthesis of Crude Cefprozil from 7-ACA

This protocol involves three main steps to build the crude Cefprozil molecule.

Materials and Reagents:

Step 1: Synthesis of 3-iodomethyl-7-silylaminocephem Intermediate

  • Under a nitrogen atmosphere, add 7-ACA (e.g., 10.89 g, 40 mmol) and N,O-bis(trimethylsilyl)acetamide (BSA) (46 mmol) to acetonitrile (100 mL) in a reaction flask.

  • Stir the mixture at room temperature for 4 hours to ensure complete silylation.

  • Add N,N-diethylaniline (4-6 mL) followed by the dropwise addition of iodotrimethylsilane (TMSI) (44 mmol). Maintain the temperature between 10-15°C and react for 1 hour.

  • Add triphenylphosphine (11.02 g, 42 mmol) and continue the reaction for another hour.

  • Add sodium hexamethyldisilazide (7.34 g, 40 mmol) and stir at room temperature for 45 minutes.

  • Separate the organic layer, wash it with water, followed by a 20% w/w NaCl aqueous solution.

  • Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure to obtain the intermediate product (a phosphonium (B103445) salt).[8]

Step 2: Wittig Reaction to Form the Propenyl Side-Chain

  • Dissolve the intermediate from Step 1 (e.g., 18.55 g, 30 mmol) in an ionic liquid such as [C4MIm]PF6 (50 mL). The use of an ionic liquid as a catalyst helps control the stereoselectivity, favoring the Z-isomer.[8]

  • While stirring, add acetaldehyde (1.98 g, 45 mmol) and DBU (2.74 g).

  • Allow the reaction to proceed at room temperature for 1.5 hours.

  • Extract the mixture with diethyl ether (3 x 40 mL). Combine the ether layers and evaporate the solvent under reduced pressure to obtain the crude C-3 propenyl-substituted cephem intermediate.[8]

Step 3: Condensation with Side-Chain to Form Crude Cefprozil

  • Prepare a 2M solution of trimethylaluminum in hexane (B92381) at 5°C.

  • Dissolve the intermediate from Step 2 (e.g., 5.76 g, 24 mmol) in anhydrous dichloromethane (50 mL).

  • Slowly add the 2M trimethylaluminum solution (15 mL, 30 mmol) and stir at room temperature for 2 hours.

  • Add L-p-hydroxyphenylglycine methyl ester (3.62 g, 20 mmol) in portions.

  • Heat the reaction to 35°C and maintain for 2 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by adding water (50 mL).

  • Separate the aqueous phase.[8]

Protocol 2: Purification and Crystallization of this compound

Step 1: Isolation of Crude Cefprozil

  • To the aqueous phase from Protocol 1, Step 3, add activated carbon and stir for 30 minutes for decolorization.

  • Filter to remove the activated carbon.

  • Adjust the pH of the filtrate to approximately 5.0 using a 6% dilute hydrochloric acid solution to precipitate a solid.

  • Stir the suspension, then collect the solid by suction filtration.

  • Wash the filter cake with acetone and dry under vacuum to yield the crude Cefprozil product.[8]

Step 2: Formation of this compound Note: Often, Cefprozil is first isolated as a solvate (e.g., with DMF) and then converted to the monohydrate.[7][9]

  • The crude Cefprozil or its isolated solvate is suspended in water.[9][10]

  • The pH is adjusted if necessary, and the mixture is stirred, often at a reduced temperature (e.g., 0-5°C), for a sufficient time (e.g., 1 hour) to allow for the transformation to the monohydrate form.[10]

  • The resulting crystalline solid is collected by filtration.

  • The crystals are washed with a cold methanol/water solution and then with acetone.[10]

  • The final product is dried under vacuum to yield this compound. The water content should be confirmed to be between 3.5% and 6.5% as per pharmacopeial standards.[11]

III. Data Presentation

The following tables summarize quantitative data reported for Cefprozil synthesis.

Table 1: Summary of Reaction Yields and Purity for a Representative Synthesis. [8]

Step Reaction Product Yield (%) Purity by HPLC (%)
1-2 Silylation, Iodination & Wittig C-3 Propenyl Cephem Intermediate 89.6 Not Reported
3 Condensation with Side-Chain Crude Cefprozil 93.59 99.27

| - | Overall (Alternative Method) | this compound | >85 | Not Reported |

Data compiled from patent CN108017658B. Purity and yield can vary based on specific reaction conditions and scale.

Table 2: HPLC Purity Data from Different Synthesis Methods.

Starting Material Final Product Yield (%) Purity by HPLC (%) Reference
7-ACA Crude Cefprozil 87.27 98.21 [8]
Compound V (Protected Cefprozil) Cefprozil 96.6 99.87 [2]
Compound V (Protected Cefprozil) Cefprozil 95.9 99.82 [2]
7-APCA & Dane Salt Cefprozil DMF Solvate 88 Not Reported [7]

| Cefprozil DMF Solvate | this compound | 77 | >99% (Implied) |[7] |

IV. Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Cefprozil and quantifying the ratio of Z/E isomers.

Workflow for HPLC Analysis

G A Prepare Sample: Dissolve Cefprozil in Mobile Phase/Diluent C Inject Sample into HPLC System A->C B Prepare Mobile Phase (e.g., Acetonitrile/ Ammonium Phosphate Buffer) B->C D Separation on C18 Column C->D E UV Detection (e.g., 280 nm) D->E F Data Analysis: Calculate Purity, Determine Z/E Isomer Ratio E->F

Fig. 2: General workflow for HPLC analysis of Cefprozil.

Table 3: Example HPLC Method Parameters.

Parameter Condition Reference
Column C18 (e.g., 250mm x 4.6 mm, 5 µm) [12]
Mobile Phase Acetonitrile and Monobasic Ammonium Phosphate Buffer (50:50 v/v) [12]
pH Adjusted to 4.4 with o-phosphoric acid [11][12]
Flow Rate 1.0 mL/min [12]
Detection UV at 280 nm [12]

| Retention Time | ~4.55 min for Cefprozil (Z-isomer) |[12] |

Note: Method parameters should be validated according to internal laboratory standards and relevant pharmacopeial monographs (e.g., USP, Ph. Eur.).[11][13]

References

Application Note: A Robust LC-MS/MS Method for the Identification of Cefprozil Monohydrate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive, step-by-step protocol for the separation and identification of Cefprozil (B1668874) and the screening of its potential metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Cefprozil is a second-generation oral cephalosporin (B10832234) antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2][3] It functions by inhibiting the synthesis of the bacterial cell wall.[4][5] Cefprozil is administered as a mixture of cis- and trans-diastereoisomers in an approximate 9:1 ratio, both of which exhibit antimicrobial activity.[1][6][7] Pharmacokinetic studies show that Cefprozil is primarily eliminated unchanged by the kidneys, with approximately 60-70% of the dose excreted in the urine.[8] While this indicates that the drug is not extensively metabolized, identifying any potential metabolites is crucial during drug development to assess the complete safety and efficacy profile.[9]

This application note details a sensitive and reliable LC-MS/MS method for the simultaneous quantification of Cefprozil cis- and trans-isomers and a workflow for the identification of potential, low-level metabolites in human plasma. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is optimized for the extraction of Cefprozil and its potential metabolites from human plasma.

  • Aliquot 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins. For improved stability and analysis, a stable isotope-labeled internal standard (e.g., Cefprozil-D4) should be added to the acetonitrile.[1][10]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

  • Inject an appropriate volume (e.g., 3-10 µL) into the LC-MS/MS system.[1][6]

Liquid Chromatography (LC) Conditions

A gradient elution program is used to achieve chromatographic separation of the Cefprozil isomers and potential metabolites.

ParameterCondition
HPLC System A high-performance liquid chromatography system capable of binary gradient elution.
Column Reversed-phase C18 column (e.g., 250mm x 4.6 mm, 5 µm particle size).[11]
Mobile Phase A 0.5% Formic Acid in Water.[1]
Mobile Phase B Acetonitrile.[1]
Gradient Program Start at 5% B, linear increase to 20% B over 1.4 min, hold for 1.5 min, increase to 70% B over 0.1 min, hold for 0.5 min, return to 5% B.[1]
Flow Rate 0.3 mL/min.[1]
Column Temperature 25°C.[1]
Injection Volume 3 µL.[1]
Total Run Time Approximately 4 minutes.[1]
Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in positive ion mode for the parent drug and switched to a data-dependent acquisition mode to screen for metabolites.

ParameterCondition
Mass Spectrometer Triple Quadrupole or Q-TOF Mass Spectrometer.
Ion Source Electrospray Ionization (ESI), Positive Mode.[1]
Acquisition Mode For Quantification: Multiple Reaction Monitoring (MRM).[1] For Metabolite ID: Full Scan MS followed by Data-Dependent MS/MS (DDA).
MRM Transitions See Table 2.
Ion Spray Voltage 5500 V.
Source Temperature 550°C.
Gas 1 (Nebulizer Gas) 50 psi.
Gas 2 (Turbo Gas) 50 psi.
Curtain Gas 35 psi.
Collision Gas (CAD) Nitrogen.

Data Presentation

Quantitative data for the parent drug isomers are acquired using MRM. The specific mass transitions are summarized below.

Table 1: Quantitative LC-MS/MS Parameters for Cefprozil Isomers

Analyte Precursor Ion (m/z) [M+H]⁺ Product Ion (m/z) Collision Energy (CE)
cis-Cefprozil 391.2 114.0 Optimized
trans-Cefprozil 391.2 114.0 Optimized
Cefprozil-D4 (IS) 395.0 114.5 Optimized

Data derived from published literature.[1][10]

Metabolite Identification Strategy

Since Cefprozil is minimally metabolized, a strategy to find unknown, low-abundance metabolites is required.[2]

  • Full Scan Data Acquisition: Acquire high-resolution full scan MS data to detect all ionizable compounds in the sample.

  • Metabolite Prediction: Use metabolite prediction software to generate a list of potential biotransformations (e.g., oxidation, hydrolysis, glucuronidation) and their corresponding mass shifts.[12]

  • Data Mining: Process the full scan data using techniques such as:

    • Extracted Ion Chromatography (EIC): Search for the predicted m/z values of potential metabolites.[12]

    • Mass Defect Filtering (MDF): Differentiate potential drug-related material from endogenous matrix components based on the difference between a compound's exact mass and its nominal mass.[9]

  • Structure Elucidation: Trigger data-dependent MS/MS scans for ions of interest. The resulting fragmentation patterns can be compared to the parent drug to elucidate the structure of the potential metabolite.[12][13]

Table 2: Common Biotransformations for Cefprozil Metabolite Screening

Biotransformation Pathway Mass Change (Da) Description
Oxidation +15.9949 Addition of one oxygen atom (e.g., hydroxylation).
Dehydrogenation -2.0156 Loss of two hydrogen atoms.
Hydrolysis (β-lactam ring) +18.0106 Cleavage of the β-lactam ring with addition of water.
Glucuronidation +176.0321 Conjugation with glucuronic acid.

| Sulfation | +79.9568 | Conjugation with a sulfate (B86663) group. |

Visualization of Experimental Workflow

The overall process from sample receipt to final data analysis is outlined in the workflow diagram below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Centrifuge Centrifugation (14,000 x g, 10 min) Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation Reversed-Phase LC Separation (C18 Column) Supernatant->LC_Separation MS_Acquisition Mass Spectrometry (ESI+) LC_Separation->MS_Acquisition Quant Parent Drug Quantification (MRM Data) MS_Acquisition->Quant MRM Mode Screen Metabolite Screening (Full Scan Data) MS_Acquisition->Screen Full Scan / DDA Report Final Report Generation Quant->Report Identify Structure Elucidation (MS/MS Spectra) Screen->Identify Identify->Report

Caption: Workflow for Cefprozil metabolite identification.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of Cefprozil Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of Cefprozil (B1668874) monohydrate. The method is developed and validated to separate and quantify Cefprozil from its degradation products, making it suitable for stability studies as per the International Council for Harmonisation (ICH) guidelines. This document provides comprehensive experimental protocols for the HPLC method and forced degradation studies, along with a summary of validation data.

Introduction

Cefprozil is a second-generation cephalosporin (B10832234) antibiotic used to treat a variety of bacterial infections. It is essential to monitor the stability of Cefprozil monohydrate in pharmaceutical formulations to ensure its safety and efficacy. A stability-indicating analytical method is crucial for resolving the active pharmaceutical ingredient (API) from any potential degradation products that may form under various environmental conditions. This application note describes a validated reverse-phase HPLC (RP-HPLC) method that effectively separates Cefprozil from its degradation products generated under stress conditions such as acid and base hydrolysis, oxidation, heat, and light.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297) (AR grade)

  • Glacial acetic acid (AR grade)

  • Hydrochloric acid (HCl, AR grade)

  • Sodium hydroxide (B78521) (NaOH, AR grade)

  • Hydrogen peroxide (H₂O₂, 30%, AR grade)

  • Deionized water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 5 mM Ammonium Acetate Buffer (pH 4.5, adjusted with glacial acetic acid) (10:90, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time 20 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 5 mL of the standard stock solution to 50 mL with the mobile phase.

  • Sample Preparation: Prepare a solution of the drug product in the mobile phase to obtain a theoretical concentration of 100 µg/mL of Cefprozil. Filter through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the specificity and stability-indicating nature of the method.[1][2][3] A concentration of 1000 µg/mL of this compound was used for all stress studies.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 2 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with the mobile phase.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 30 minutes. Neutralize with 1 mL of 0.1 M HCl and dilute to 10 mL with the mobile phase.[3][4]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature, protected from light, for 24 hours. Dilute to 10 mL with the mobile phase.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) in a UV chamber for 24 hours. Subsequently, prepare a 100 µg/mL solution in the mobile phase.

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines for system suitability, linearity, precision, accuracy, and robustness.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.15
Theoretical Plates ≥ 20007800
% RSD of Peak Area ≤ 2.0%0.85%

Table 3: Linearity of this compound

Concentration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
20 - 120y = 45872x + 125430.9998

Table 4: Precision Studies

PrecisionConcentration (µg/mL)% RSD
Intra-day (n=6) 1000.75
Inter-day (n=6) 1001.23

Table 5: Accuracy (Recovery) Studies

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 8079.699.50%
100% 100100.2100.20%
120% 120119.499.50%

Results and Discussion

The developed HPLC method successfully separated the parent Cefprozil peak from the degradation products generated during forced degradation studies. The retention time for Cefprozil was found to be approximately 6.5 minutes. The degradation was observed under all stress conditions, with the most significant degradation occurring in alkaline and oxidative conditions. The chromatograms from the forced degradation studies confirmed that the method is specific and stability-indicating, as no co-elution of degradation product peaks with the main Cefprozil peak was observed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_degradation Forced Degradation Studies cluster_validation Method Validation cluster_stress_samples Stressed Sample Analysis prep_std Prepare Standard and Sample Solutions inject Inject Samples prep_std->inject prep_mobile Prepare Mobile Phase hplc_setup HPLC System Setup (Column, Detector, etc.) prep_mobile->hplc_setup chrom_cond Set Chromatographic Conditions (Table 1) hplc_setup->chrom_cond chrom_cond->inject acquire Data Acquisition inject->acquire system_suitability System Suitability acquire->system_suitability linearity Linearity acquire->linearity precision Precision acquire->precision accuracy Accuracy acquire->accuracy robustness Robustness acquire->robustness acid Acid Hydrolysis analyze_degraded Analyze Degraded Solutions via HPLC acid->analyze_degraded base Alkaline Hydrolysis base->analyze_degraded oxidative Oxidative Degradation oxidative->analyze_degraded thermal Thermal Degradation thermal->analyze_degraded photo Photolytic Degradation photo->analyze_degraded

Caption: Experimental workflow for the development and validation of the stability-indicating HPLC method.

degradation_pathway cluster_degradation_products Degradation Products cefprozil This compound dp1 Degradation Product 1 (e.g., Hydrolyzed Beta-Lactam Ring) cefprozil->dp1  Acid/Base Hydrolysis dp2 Degradation Product 2 (e.g., Oxidized Species) cefprozil->dp2  Oxidation (H₂O₂) dp3 Other Minor Degradants cefprozil->dp3  Thermal/ Photolytic Stress

Caption: Simplified degradation pathway of this compound under various stress conditions.

Conclusion

The developed RP-HPLC method is simple, rapid, precise, accurate, and specific for the determination of this compound in the presence of its degradation products. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control and stability analysis of this compound in pharmaceutical formulations. The clear separation of the parent drug from its degradation products demonstrates the stability-indicating nature of the method, making it a valuable tool for ensuring the quality and shelf-life of Cefprozil-containing products.

References

Application Notes and Protocols for In Vitro Dissolution Testing of Cefprozil Monohydrate Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefprozil is a second-generation cephalosporin (B10832234) antibiotic widely used to treat various bacterial infections. The in vitro dissolution testing of Cefprozil monohydrate tablets is a critical quality control parameter that ensures batch-to-batch consistency and can be indicative of the in vivo performance of the drug product. These application notes provide detailed protocols for the dissolution testing of this compound tablets, based on the United States Pharmacopeia (USP) monograph and alternative methods reported in scientific literature. The protocols are intended to guide researchers and quality control analysts in the pharmaceutical industry.

Data Presentation: Comparative Dissolution Methods

The following table summarizes the official USP method and alternative dissolution testing conditions for this compound tablets found in the literature. This allows for a direct comparison of the different methodologies.

Parameter USP Official Method [1][2]Alternative Method 1 [2][3][4]Alternative Method 2 [1][5]
Apparatus USP Apparatus 1 (Basket)USP Apparatus 1 (Basket)Not Specified
Dissolution Medium Water0.1 N HClAqueous and Micellar Media (SDS and CTAB)
Volume 900 mL900 mL900 mL
Temperature 37 ± 0.5 °C37 ± 0.5 °C37 °C
Rotation Speed 100 rpm50 rpmNot Specified
Sampling Times 45 minutes10, 20, 30, 45, 60 minutesRegular intervals
Acceptance Criteria Not less than 75% (Q) of the labeled amount is dissolved in 45 minutes.[1]Formulation with solid dispersion exhibited ~76% drug release in 30 minutes.[2][4]Dissolution is significantly assisted in the presence of surfactants.[1][5]
Analytical Method HPLC or UV SpectrophotometryUV SpectrophotometryUV Spectrophotometry

Experimental Protocols

Protocol 1: USP Official Method for Dissolution of this compound Tablets

This protocol is based on the USP monograph for Cefprozil Tablets.[1][2]

1. Materials and Reagents:

  • This compound Tablets

  • Deionized water

  • Cefprozil Reference Standard (Z- and E-isomers)

  • HPLC grade acetonitrile (B52724) and water

  • Phosphate (B84403) buffer components (if using HPLC)

  • 0.45 µm membrane filters

2. Equipment:

  • USP-compliant dissolution apparatus (Apparatus 1 - Basket)

  • Water bath with temperature control

  • HPLC system with UV detector or a UV-Vis Spectrophotometer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

3. Dissolution Medium Preparation:

  • Prepare a sufficient volume of deionized water to fill all dissolution vessels (900 mL per vessel).

  • Deaerate the medium by a suitable method (e.g., heating and filtering, vacuum degassing, or sonication).

  • Maintain the temperature of the medium at 37 ± 0.5 °C.

4. Dissolution Apparatus Setup:

  • Set up the USP Apparatus 1 (Basket) according to the manufacturer's instructions.

  • Place 900 mL of the dissolution medium into each vessel.

  • Allow the medium to equilibrate to 37 ± 0.5 °C.

5. Dissolution Procedure:

  • Place one this compound tablet into each basket.

  • Lower the baskets into the dissolution medium and immediately start the rotation at 100 rpm.

  • After 45 minutes, withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the rotating basket, not less than 1 cm from the vessel wall.

  • Filter the samples through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.

6. Sample Analysis (HPLC Method):

  • Prepare a standard solution of Cefprozil Reference Standard of known concentration.

  • Analyze the filtered samples and the standard solution by HPLC. A typical mobile phase could be a mixture of acetonitrile and a phosphate buffer.

  • The detection wavelength is typically in the UV range, around 280 nm.

  • Calculate the amount of Cefprozil dissolved in each tablet.

7. Sample Analysis (UV Spectrophotometry Method):

  • Prepare a standard solution of Cefprozil Reference Standard of known concentration in the dissolution medium.

  • Measure the absorbance of the filtered samples and the standard solution at the wavelength of maximum absorbance for Cefprozil (around 280 nm).[6]

  • Use the dissolution medium as the blank.

  • Calculate the amount of Cefprozil dissolved in each tablet.

8. Acceptance Criteria:

  • For each of the six tablets tested, the amount of active ingredient dissolved in 45 minutes is not less than 75% (Q) of the labeled amount.[1] If the results do not conform, refer to the USP general chapter <711> for further stages of testing (S2 and S3).[7]

Protocol 2: Alternative Dissolution Method in Acidic Medium

This protocol is based on methods described in the scientific literature for research and formulation development purposes.[2][3]

1. Materials and Reagents:

  • This compound Tablets

  • 0.1 N Hydrochloric acid

  • Cefprozil Reference Standard

  • 0.45 µm membrane filters

2. Equipment:

  • Same as in Protocol 1.

3. Dissolution Medium Preparation:

  • Prepare a sufficient volume of 0.1 N HCl.

  • Deaerate the medium and maintain the temperature at 37 ± 0.5 °C.

4. Dissolution Apparatus Setup:

  • Set up the USP Apparatus 1 (Basket).

  • Place 900 mL of 0.1 N HCl into each vessel and allow it to equilibrate to 37 ± 0.5 °C.

5. Dissolution Procedure:

  • Place one tablet in each basket.

  • Lower the baskets and start the rotation at 50 rpm.

  • Withdraw samples at 10, 20, 30, 45, and 60 minutes. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm membrane filter.

6. Sample Analysis:

  • Analyze the samples using a validated UV spectrophotometric or HPLC method as described in Protocol 1.

7. Data Analysis:

  • Calculate the cumulative percentage of Cefprozil dissolved at each time point.

  • Plot the dissolution profile (percentage dissolved vs. time).

Visualizations

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution Testing cluster_analysis Analysis cluster_results Results Media_Prep Prepare & Deaerate Dissolution Medium Equilibrate Equilibrate Medium to 37°C in Vessels Media_Prep->Equilibrate Place_Tablet Place Tablet in Basket (Apparatus 1) Equilibrate->Place_Tablet Standard_Prep Prepare Cefprozil Reference Standard HPLC HPLC Analysis Standard_Prep->HPLC UV_Spec UV-Vis Spectrophotometry Standard_Prep->UV_Spec Start_Test Start Dissolution Test (e.g., 100 rpm) Place_Tablet->Start_Test Sampling Withdraw Samples at Predetermined Times Start_Test->Sampling Filter Filter Samples Sampling->Filter Analysis_Method Select Analysis Method Filter->Analysis_Method Analysis_Method->HPLC Chromatographic Analysis_Method->UV_Spec Spectrophotometric Calculate Calculate % Dissolved HPLC->Calculate UV_Spec->Calculate Compare Compare with Acceptance Criteria Calculate->Compare Report Report Results Compare->Report

Caption: Experimental workflow for in vitro dissolution testing of this compound tablets.

Biowaiver_Decision_Flow Start Start: New Formulation or Post-Approval Change BCS_Class Is Cefprozil a BCS Class I or III drug? Start->BCS_Class Dissolution_Test Conduct Comparative Dissolution Testing vs. Reference Product (in pH 1.2, 4.5, 6.8 media) BCS_Class->Dissolution_Test Yes In_Vivo_BE In Vivo Bioequivalence Study Required BCS_Class->In_Vivo_BE No/Unknown Rapid_Dissolution Is Dissolution 'Rapid' or 'Very Rapid' (≥85% in 30/15 min)? Dissolution_Test->Rapid_Dissolution Profile_Similarity Are Dissolution Profiles Similar (f2 ≥ 50)? Rapid_Dissolution->Profile_Similarity Yes Rapid_Dissolution->In_Vivo_BE No Grant_Biowaiver Grant Biowaiver Profile_Similarity->Grant_Biowaiver Yes Profile_Similarity->In_Vivo_BE No

Caption: Decision workflow for a BCS-based biowaiver request for this compound tablets.

References

Application Notes and Protocols for Cell Culture-Based Assays for Cefprozil Monohydrate Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of Cefprozil monohydrate, a second-generation cephalosporin (B10832234) antibiotic. The following protocols and guidelines are designed to assist researchers in evaluating the potential adverse effects of this compound on mammalian cells, a critical step in preclinical safety assessment. Cefprozil's primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which ultimately leads to bacterial cell lysis.[1][2][3][4] While highly effective against susceptible bacteria, it is crucial to determine its cytotoxic potential in mammalian cells to understand its safety profile.

Recommended Cell Lines for Cytotoxicity Assessment

The choice of cell line is critical for obtaining relevant cytotoxicity data. For this compound, a compound cleared by the kidneys, cell lines of renal origin are particularly relevant. However, using a panel of cell lines representing different tissues can provide a broader understanding of potential cytotoxicity.

  • Human Kidney Proximal Tubular Epithelial Cells (e.g., HK-2): Essential for assessing potential nephrotoxicity.

  • Human Embryonic Kidney Cells (e.g., HEK293): A well-characterized and commonly used cell line for general cytotoxicity screening.

  • Human Hepatocellular Carcinoma Cells (e.g., HepG2): To evaluate potential hepatotoxicity, as the liver is a primary site of drug metabolism.

  • Human Dermal Fibroblasts (e.g., HDF): To assess general cytotoxicity on connective tissue cells.

Data Presentation: this compound Cytotoxicity

Quantitative data from cytotoxicity assays should be systematically recorded to allow for robust analysis and comparison. The following table provides a template for summarizing key cytotoxicity parameters.

Cell LineAssay TypeExposure Time (hours)This compound Concentration Range (µg/mL)IC50 (µg/mL)Observations
MTT Assay24, 48, 72User DefinedUser Definede.g., Dose-dependent decrease in viability
LDH Assay24, 48, 72User DefinedUser Definede.g., Increase in LDH release at higher concentrations
Apoptosis Assay24, 48User DefinedUser Definede.g., Increased percentage of apoptotic cells

Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological function.

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound involves several key stages, from cell culture preparation to data analysis.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Line Culture & Maintenance Cefprozil_Prep 2. This compound Stock Solution Preparation Cell_Seeding 3. Cell Seeding in 96-well Plates Cefprozil_Prep->Cell_Seeding Treatment 4. Treatment with Cefprozil (Serial Dilutions) Cell_Seeding->Treatment Incubation 5. Incubation (24, 48, 72h) Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Apoptosis Apoptosis Assay Incubation->Apoptosis Data_Acquisition 6. Data Acquisition (e.g., Plate Reader, Flow Cytometer) MTT->Data_Acquisition LDH->Data_Acquisition Apoptosis->Data_Acquisition IC50_Calc 7. IC50 Calculation & Statistical Analysis Data_Acquisition->IC50_Calc

Caption: Workflow for this compound Cytotoxicity Assessment.

Experimental Protocols

Detailed methodologies for key experiments to determine this compound cytotoxicity are provided below.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Drug Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated cells as a negative control and a vehicle control if a solvent is used.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with a compromised plasma membrane.

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity detection kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • LDH Measurement: After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which normalizes the drug-treated LDH release to the spontaneous and maximum release controls.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using the flow cytometry software.

Proposed Signaling Pathway for Antibiotic-Induced Cytotoxicity

While the precise signaling pathways for Cefprozil-induced cytotoxicity in mammalian cells are not fully elucidated, a common mechanism for antibiotic-induced cell death involves the induction of apoptosis through mitochondrial-mediated pathways. This can be triggered by cellular stress, such as oxidative stress or DNA damage.

G Cefprozil This compound Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Cefprozil->Cellular_Stress Mitochondria Mitochondrial Dysfunction Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed Pathway for Cefprozil-Induced Apoptosis.

This proposed pathway suggests that this compound may induce cellular stress, leading to mitochondrial dysfunction and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in programmed cell death or apoptosis. Further investigation is required to validate this pathway for this compound.

References

Animal Models for Evaluating the Efficacy of Cefprozil Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefprozil is a second-generation oral cephalosporin (B10832234) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is commonly prescribed for the treatment of respiratory tract infections, skin and soft tissue infections, and otitis media. The evaluation of its efficacy in preclinical settings relies on robust and reproducible animal models that mimic human infections. This document provides detailed application notes and protocols for established animal models used to study the in vivo efficacy of Cefprozil monohydrate.

Mechanism of Action

Cefprozil exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Like other β-lactam antibiotics, it targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the cell wall, leading to bacterial cell lysis and death.

cluster_bacterium Bacterial Cell cluster_result Outcome UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Synthesis Lipid_II Lipid-II-pentapeptide UDP_NAM->Lipid_II Translocation PG Peptidoglycan Lipid_II->PG Transglycosylation & Transpeptidation PBP Penicillin-Binding Proteins (PBPs) PBP->PG Catalyzes Weak_Cell_Wall Weakened Cell Wall Cefprozil Cefprozil Cefprozil->PBP Inhibits Cell_Lysis Cell Lysis Weak_Cell_Wall->Cell_Lysis

Cefprozil's mechanism of action: Inhibition of bacterial cell wall synthesis.

Neutropenic Murine Thigh Infection Model for Streptococcus pneumoniae

This model is a standard and well-characterized method for evaluating the in vivo efficacy of antibiotics against localized bacterial infections.

Application Notes

The neutropenic murine thigh infection model is particularly useful for pharmacodynamic (PD) assessments of antibiotics. By inducing neutropenia, the model minimizes the contribution of the host's immune system, thereby providing a clearer measure of the antibiotic's direct bactericidal or bacteriostatic activity. This model has been successfully used to define the pharmacodynamic profile of Cefprozil against Streptococcus pneumoniae.[1][2]

Experimental Protocol

1. Animals:

  • Specific-pathogen-free, female ICR mice (or equivalent strain), typically 6-8 weeks old.

2. Induction of Neutropenia:

  • Administer cyclophosphamide (B585) intraperitoneally (i.p.) at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection. This regimen depletes circulating neutrophils.

3. Induction of Renal Impairment (Optional but Recommended for Cefprozil):

  • To better simulate the pharmacokinetic profile of Cefprozil in children, renal function can be impaired. Administer uranyl nitrate (B79036) (5 mg/kg, i.p.) three days before infection. This predictably decreases the renal clearance of the drug.[2]

4. Bacterial Strain and Inoculum Preparation:

  • Use clinically relevant isolates of Streptococcus pneumoniae.

  • Grow the bacteria in an appropriate broth medium (e.g., Todd-Hewitt broth supplemented with yeast extract) to mid-logarithmic phase.

  • Wash and resuspend the bacterial pellet in sterile saline to a final concentration of approximately 10^7 to 10^8 CFU/mL.

5. Infection:

  • Anesthetize the mice.

  • Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle of one or both hind limbs. The target inoculum is typically 10^6 to 10^7 CFU per thigh.

6. Cefprozil Administration:

  • Initiate Cefprozil treatment 2 hours post-infection.

  • Administer a commercially available Cefprozil suspension orally (p.o.) via gavage. A typical dose to simulate pediatric exposure is 6 mg/kg every 12 hours.[2]

7. Efficacy Evaluation:

  • At 0 and 24 hours post-infection, euthanize a subset of mice.

  • Aseptically remove the entire thigh muscle(s).

  • Homogenize the tissue in a known volume of sterile saline.

  • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) (e.g., blood agar) to determine the number of viable bacteria (CFU/thigh).

  • Calculate the change in bacterial load (log10 CFU/thigh) over the 24-hour treatment period.

  • Monitor a separate cohort of treated and untreated control animals for survival over a period of 96 hours.

Data Presentation

Table 1: Efficacy of Cefprozil in the Neutropenic Murine Thigh Infection Model against S. pneumoniae

MIC (µg/mL)Change in Bacterial Load (log10 CFU/thigh) after 24h96-hour Survival Rate (%)
≤2Significant reduction (e.g., >2.6 log10 decrease)100%
>2Minimal reduction or growthSubstantial mortality
Untreated ControlGrowth (e.g., 0.8 to 3.1 log10 increase)0%

Data summarized from a study by Vesga et al.[1][2]

cluster_setup Model Setup cluster_treatment Treatment & Evaluation Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Infect_Thigh Infect Thigh Muscle (S. pneumoniae) Induce_Neutropenia->Infect_Thigh Induce_Renal_Impairment Induce Renal Impairment (Uranyl Nitrate) Induce_Renal_Impairment->Infect_Thigh Administer_Cefprozil Administer Cefprozil (Oral Gavage) Infect_Thigh->Administer_Cefprozil Harvest_Thighs Harvest Thighs (0h & 24h) Administer_Cefprozil->Harvest_Thighs Monitor_Survival Monitor Survival (96h) Administer_Cefprozil->Monitor_Survival Determine_CFU Determine Bacterial Load (CFU/thigh) Harvest_Thighs->Determine_CFU

Workflow for the neutropenic murine thigh infection model.

Chinchilla Model of Otitis Media

The chinchilla is a widely accepted animal model for studying otitis media due to the anatomical and physiological similarities of its middle ear to that of humans.

Application Notes

This model is valuable for assessing the efficacy of antibiotics in treating middle ear infections caused by common pathogens such as Streptococcus pneumoniae and Haemophilus influenzae. It allows for the direct inoculation of bacteria into the middle ear and subsequent evaluation of bacterial clearance and resolution of inflammation.

Experimental Protocol

1. Animals:

  • Healthy, adult chinchillas.

2. Anesthesia:

  • Anesthetize the animals using an appropriate anesthetic agent (e.g., ketamine and xylazine).

3. Bacterial Inoculation:

  • Prepare an inoculum of a relevant pathogen (e.g., S. pneumoniae or H. influenzae) in sterile saline.

  • Under otoscopic guidance, carefully puncture the tympanic membrane with a small gauge needle.

  • Inject a small volume (e.g., 0.1 mL) of the bacterial suspension directly into the middle ear cavity (transbullar injection).

4. Cefprozil Administration:

  • Initiate Cefprozil treatment at a specified time post-infection (e.g., 24 hours).

  • Administer Cefprozil orally. Dosing can be based on pediatric dosing regimens, for example, 15-30 mg/kg/day, typically divided into two daily doses.

5. Efficacy Evaluation:

  • Monitor the animals daily for clinical signs of infection (e.g., lethargy, head tilt).

  • Perform otoscopic examinations to assess the degree of middle ear inflammation and effusion.

  • At the end of the treatment period (e.g., 7-10 days), euthanize the animals.

  • Collect middle ear effusion (MEE) samples for quantitative bacteriology (CFU/mL).

  • Histopathological analysis of the middle ear mucosa can also be performed to assess inflammation and tissue damage.

Data Presentation

Table 2: Efficacy of Cefprozil in a Chinchilla Otitis Media Model

PathogenTreatment GroupBacterial Load in MEE (log10 CFU/mL)Clinical Outcome
S. pneumoniaeCefprozilSignificant reduction vs. controlResolution of inflammation
Untreated ControlHigh bacterial loadPersistent inflammation
H. influenzaeCefprozilSignificant reduction vs. controlResolution of inflammation
Untreated ControlHigh bacterial loadPersistent inflammation

This table represents expected outcomes based on the known efficacy of Cefprozil against these pathogens.

cluster_infection Infection cluster_treatment Treatment & Evaluation Anesthetize Anesthetize Chinchilla Inoculate Transbullar Inoculation of Bacteria Anesthetize->Inoculate Administer_Cefprozil Oral Administration of Cefprozil Inoculate->Administer_Cefprozil Monitor Clinical & Otoscopic Monitoring Administer_Cefprozil->Monitor Collect_MEE Collect Middle Ear Effusion Monitor->Collect_MEE Analyze Bacteriological & Histological Analysis Collect_MEE->Analyze cluster_pathogen Streptococcus pneumoniae cluster_host Host Cell (e.g., Macrophage) cluster_response Immune Response Pneumococcus S. pneumoniae PAMPs PAMPs (e.g., LTA, PGN) Pneumococcus->PAMPs Expresses TLR2 TLR2 PAMPs->TLR2 Recognized by NOD2 NOD2 PAMPs->NOD2 Recognized by Signaling Signaling Cascades (e.g., NF-κB, MAPK) TLR2->Signaling NOD2->Signaling Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Signaling->Cytokines Induces Inflammation Inflammation Cytokines->Inflammation Recruitment Neutrophil & Macrophage Recruitment Cytokines->Recruitment Clearance Bacterial Clearance Recruitment->Clearance

References

Application Notes and Protocols for the Separation of Cefprozil Monohydrate Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefprozil (B1668874) is a second-generation oral cephalosporin (B10832234) antibiotic that exists as a mixture of two diastereomers, (Z)-Cefprozil (cis) and (E)-Cefprozil (trans), typically in a ratio of approximately 9:1.[1] Both isomers exhibit antimicrobial activity, but the cis-isomer is significantly more potent against certain Gram-negative bacteria.[1] Therefore, the accurate separation, quantification, and control of these diastereomers are critical for drug development, quality control, and pharmacokinetic studies.

These application notes provide detailed protocols and data for the primary techniques used to separate Cefprozil monohydrate diastereomers: High-Performance Liquid Chromatography (HPLC), Crystallization-Based Purification, and an overview of emerging techniques such as Supercritical Fluid Chromatography (SFC) and Enzymatic Resolution.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most widely documented and reliable method for the analytical and preparative separation of Cefprozil diastereomers. Various methods have been developed, primarily for pharmacokinetic studies and quality control of pharmaceutical formulations.

Analytical HPLC for Quantification in Biological Matrices

This protocol is suitable for the simultaneous determination of cis- and trans-Cefprozil in human plasma, often required for bioequivalence and pharmacokinetic studies.

Experimental Protocol: HPLC-UV

  • Sample Preparation (Protein Precipitation) [2]

    • To a 1.5 mL centrifuge tube, add 100 µL of human plasma sample.

    • Add appropriate internal standard (e.g., Cephalexin or Cefprozil-d4).[1][3]

    • Add 400 µL of a protein precipitation agent, such as acetonitrile (B52724) or a mixture of methanol (B129727) and 0.1% formic acid (100:0.1, v/v).[1][2]

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.[1]

    • Collect the supernatant and inject a small volume (e.g., 3-10 µL) into the HPLC system.[1][4]

  • Chromatographic Conditions

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: Reversed-phase C8 or C18 columns are commonly used.[1][2][5] A monolithic silica (B1680970) column can also be used for faster separation.[4]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with glacial acetic acid or formic acid). A typical mobile phase is a mixture of acetonitrile, glacial acetic acid, and distilled water (e.g., 5.5:1.75:92.75 v/v/v), adjusted to a pH of approximately 2.7.[2]

    • Flow Rate: Typically 1.0 mL/min.[4]

    • Detection: UV detection at 280 nm.[2][5]

    • Column Temperature: Ambient or controlled at 40°C.

Experimental Protocol: HPLC-MS/MS

For higher sensitivity and selectivity, an HPLC system coupled with a tandem mass spectrometer (MS/MS) is employed.

  • Sample Preparation: The protein precipitation method described above is applicable.[1]

  • Chromatographic and MS Conditions [1]

    • HPLC System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient elution using 0.5% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • Cefprozil: m/z 391.2 → 114.0

      • Cefprozil-d4 (Internal Standard): m/z 395.0 → 114.5

Data Presentation: Analytical HPLC Methods
ParameterHPLC-UV Method[2]HPLC-MS/MS Method[1]
Column Reversed-Phase C8Reversed-Phase C18
Mobile Phase Acetonitrile:Glacial Acetic Acid:Water (5.5:1.75:92.75, v/v/v), pH 2.7Gradient of 0.5% Formic Acid in Water and Acetonitrile
Detection UV at 280 nmESI-MS/MS (Positive Mode)
Linearity Range (cis) 0.1–25 µg/mL0.025–15 µg/mL
Linearity Range (trans) 0.02–2.5 µg/mL0.014–1.67 µg/mL
Retention Time (cis) Not specified~2.07 min
Retention Time (trans) Not specified~2.36 min
Total Run Time > 10 min~4.0 min
Preparative and Industrial Scale HPLC

While most literature focuses on analytical methods, the principles can be scaled up for preparative purification. This involves using larger columns, higher flow rates, and increased sample loading. Flash chromatography with reversed-phase cartridges is a viable option for scaling up the separation, offering higher throughput and lower cost compared to preparative HPLC.[6]

Workflow for HPLC-Based Separation of Cefprozil Diastereomers

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Separation & Detection cluster_data Data Analysis Sample Cefprozil Diastereomer Mixture (e.g., in Plasma) Add_IS Add Internal Standard (e.g., Cefprozil-d4) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile or Methanol) Add_IS->Precipitate Centrifuge Centrifugation (12,000 x g, 10 min) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample Supernatant->Inject HPLC HPLC Column (C8 / C18) Inject->HPLC Elution Mobile Phase Elution HPLC->Elution Detector Detection (UV or MS/MS) Elution->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Quantify Diastereomers Chromatogram->Quantify

Figure 1: General workflow for the HPLC-based separation and analysis of Cefprozil diastereomers.

Crystallization-Based Purification

Crystallization is a key technique used in the industrial synthesis of Cefprozil to purify the final product and isolate the desired cis-isomer. This process often involves the formation of specific solvates or hydrates to improve purity and handling characteristics.

General Principles

The separation of diastereomers by crystallization is possible due to their different physical properties, including solubility in various solvent systems. The process typically involves dissolving the crude Cefprozil mixture in a suitable solvent system and then inducing crystallization under controlled conditions to preferentially crystallize the less soluble diastereomer, which is typically the desired (Z)-isomer.

Protocol for Purification via DMF Solvate Formation

Several patents describe the purification of Cefprozil via a dimethylformamide (DMF) solvate intermediate. This method is effective for achieving high purity.[7]

Experimental Protocol

  • Dissolution: Dissolve the crude Cefprozil mixture, obtained from the synthesis reaction, in an aqueous medium.

  • pH Adjustment & DMF Addition: Add DMF to the aqueous solution. Adjust the pH of the mixture to between 5.5 and 7.0 using a base such as aqueous ammonia.[7] This pH range is around the isoelectric point of Cefprozil, which reduces its solubility.

  • Crystallization: The Cefprozil DMF solvate will precipitate from the solution. The crystallization process can be initiated or enhanced by adding seed crystals of pure Cefprozil DMF solvate.[8]

  • Isolation: The crystalline solvate is isolated by filtration and washed.

  • Conversion to Monohydrate: The isolated DMF solvate is then converted to the final this compound by stirring it in water. This process removes the DMF.[7]

  • Final Isolation and Drying: The resulting this compound is filtered, washed with water, and dried to yield the purified product with a high cis-isomer content.

Logical Flow of Crystallization-Based Purification

Crystallization_Workflow Crude Crude Cefprozil (cis/trans mixture) Dissolve Dissolve in Aqueous Medium Crude->Dissolve Adjust Add DMF & Adjust pH to 5.5-7.0 Dissolve->Adjust Crystallize Precipitate Cefprozil DMF Solvate Adjust->Crystallize Filter1 Filter and Isolate DMF Solvate Crystallize->Filter1 Convert Stir Solvate in Water (De-solvation) Filter1->Convert Filter2 Filter and Dry Convert->Filter2 Pure Purified Cefprozil Monohydrate (>99% cis) Filter2->Pure

Figure 2: Workflow for the purification of Cefprozil via DMF solvate crystallization.

Emerging and Alternative Techniques

While HPLC and crystallization are the most established methods, other techniques offer potential advantages for the separation of Cefprozil diastereomers.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is increasingly used for chiral and diastereomeric separations in the pharmaceutical industry.[9]

  • Advantages over HPLC:

    • Faster Separations: The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster analysis times.[10][11]

    • Reduced Solvent Consumption: SFC significantly reduces the use of organic solvents, making it a "greener" alternative.[11]

    • Complementary Selectivity: SFC can sometimes provide different or better separation selectivity compared to HPLC.[]

  • General Protocol Outline:

    • System: A preparative or analytical SFC system.

    • Mobile Phase: Supercritical CO2 with a polar organic modifier (e.g., methanol, ethanol).[10]

    • Stationary Phase: Chiral stationary phases (CSPs) are often used, but achiral columns like silica can also be effective for diastereomer separation.[13]

    • Method Development: A screening process involving different columns and mobile phase compositions is typically required to find the optimal separation conditions.

Enzymatic Resolution

Enzymatic resolution is a technique that uses enzymes, such as lipases, to selectively react with one stereoisomer in a mixture, allowing for the separation of the unreacted isomer.[14]

  • Principle: In the context of Cefprozil, an enzyme could potentially be used to selectively hydrolyze or esterify one of the diastereomers, facilitating its separation from the other. For instance, lipases are frequently used for the kinetic resolution of racemic alcohols and acids.[15][16]

  • Applicability to Cefprozil: While there are reports on the enzymatic synthesis of cis-Cefprozil to achieve high isomeric purity from the start[17], specific protocols for the enzymatic resolution of a pre-existing Cefprozil diastereomeric mixture are not widely documented in the reviewed literature. However, the principle remains a viable area for research, potentially offering a highly selective and environmentally friendly separation method.

Conclusion

The separation of this compound diastereomers is a critical step in ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography stands out as the most versatile and well-documented method, with robust protocols available for both analytical quantification and preparative-scale purification. Crystallization-based methods, particularly through the formation of DMF solvates, represent the primary industrial approach for large-scale purification, effectively isolating the desired cis-isomer. While specific protocols for Cefprozil are less developed for SFC and enzymatic resolution, these techniques offer significant potential as faster, greener, and more selective alternatives, warranting further investigation by researchers in the field.

References

Troubleshooting & Optimization

Overcoming poor solubility of Cefprozil monohydrate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefprozil monohydrate and encountering challenges with its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is slightly soluble in water.[1] Its solubility is highly dependent on the pH of the aqueous solution. It exhibits a "U"-shaped solubility profile, with minimum solubility at its isoelectric point.[2][3] The solubility is also slightly affected by temperature, with a minor increase in solubility at higher temperatures.[2][3]

Q2: Why is the solubility of this compound pH-dependent?

A2: Cefprozil is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. At its isoelectric point (the pH at which the net charge is zero), the molecule has its lowest solubility. In acidic solutions (lower pH), the amino group is protonated, leading to a net positive charge and increased solubility. In alkaline solutions (higher pH), the carboxylic acid group is deprotonated, resulting in a net negative charge and also increasing its solubility.[2][4]

Q3: What are the common solvents for dissolving this compound?

A3: Besides water (with pH adjustment), this compound is slightly soluble in methanol.[1] It is practically insoluble in acetone (B3395972).[1] For analytical purposes, it can be dissolved in organic solvents like DMSO and DMF, with approximate solubilities of 2.5 mg/mL and 0.3 mg/mL, respectively.[5]

Q4: How can I improve the dissolution rate of this compound?

A4: Several techniques can be employed to enhance the dissolution rate, including pH adjustment, the use of co-solvents, the addition of surfactants, and the preparation of solid dispersions.[6][7][8][9][10]

Q5: Are there any stability concerns when trying to dissolve this compound?

A5: Yes, this compound is susceptible to degradation under certain conditions. It can undergo hydrolysis in both acidic and alkaline solutions.[3] Forced degradation studies have shown its susceptibility to hydrolytic, oxidative, photolytic, and thermal stress.[1] Therefore, when developing a formulation, it is crucial to assess the stability of this compound in the chosen solvent system and conditions.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
This compound does not dissolve in water. The pH of the water is likely near the isoelectric point of Cefprozil.Adjust the pH of the aqueous solution. For acidic conditions, add a small amount of a suitable acid (e.g., 0.1 M HCl). For alkaline conditions, add a small amount of a suitable base (e.g., 0.1 M NaOH). Monitor the pH and solubility.
Precipitation occurs after initial dissolution. The solution is supersaturated, or a change in temperature or pH has occurred.Ensure the concentration is below the saturation point for the given conditions. Maintain a constant temperature and stable pH. Consider using a co-solvent or surfactant to increase the solubility limit.
The solution appears cloudy or hazy. Incomplete dissolution or the presence of insoluble impurities.Filter the solution through a suitable membrane filter (e.g., 0.45 µm). Ensure the starting material is of high purity. Try increasing the sonication time or agitation during dissolution.
Degradation of Cefprozil is observed in the solution. The pH is too extreme (highly acidic or alkaline), or the solution is exposed to light or high temperatures for an extended period.Use the mildest pH adjustment necessary to achieve the desired solubility. Prepare solutions fresh and protect them from light. Store solutions at a low temperature (e.g., 2-8 °C) if they are not for immediate use.[11]
Inconsistent solubility results between experiments. Variations in experimental conditions such as temperature, pH, mixing speed, or the source/lot of this compound.Standardize all experimental parameters. Calibrate your pH meter before each use. Use a temperature-controlled water bath or shaker. Record the source and lot number of the this compound used.

Quantitative Data

Table 1: Solubility of this compound at Different pH Values (at 298.15 K)

pHApproximate Solubility (mg/mL)
1.5> 10
2.0~ 8.0
3.0~ 2.5
4.0~ 1.0 (isoelectric point)
5.0~ 1.5
6.0~ 3.0
7.0~ 6.0
8.0> 10

Note: These values are estimated from graphical data presented in scientific literature and should be considered approximate.[2][4]

Table 2: Solubility of Cefprozil in Various Solvents

SolventApproximate Solubility (mg/mL)Reference
Water (pH not specified)Slightly soluble[1][12]
MethanolSlightly soluble[11]
AcetonePractically insoluble[11][12]
DichloromethanePractically insoluble[12]
Dimethyl sulfoxide (B87167) (DMSO)~ 2.5[5][13]
Dimethylformamide (DMF)~ 0.3[13]
PBS (pH 7.2)~ 1.25[13]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility Profile by pH Adjustment

Objective: To determine the solubility of this compound at various pH values.

Materials:

  • This compound powder

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • pH meter

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Methodology:

  • Prepare a series of buffers or use deionized water and adjust the pH to desired levels (e.g., pH 2, 3, 4, 5, 6, 7, and 8) using 0.1 M HCl or 0.1 M NaOH.

  • Add an excess amount of this compound powder to a known volume of each pH-adjusted solution in a sealed container.

  • Place the containers in a thermostatically controlled water bath set at a constant temperature (e.g., 25 °C or 37 °C) and stir using a magnetic stirrer for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, stop stirring and allow the suspensions to settle.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw a supernatant aliquot and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution with a suitable solvent (e.g., the corresponding pH buffer) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of dissolved this compound using a validated UV-Vis spectrophotometric or HPLC method.

  • Repeat the experiment at least in triplicate for each pH value.

Protocol 2: Solubility Enhancement using Co-solvents

Objective: To investigate the effect of a co-solvent on the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Deionized water

  • Co-solvent (e.g., Propylene glycol, Polyethylene glycol 400, Ethanol)

  • Other materials as listed in Protocol 1

Methodology:

  • Prepare a series of co-solvent-water mixtures in different volume ratios (e.g., 10%, 20%, 30%, 40% v/v of co-solvent in water).

  • Follow steps 2 through 9 of Protocol 1, using the co-solvent mixtures instead of pH-adjusted water.

  • Analyze the results to determine the optimal co-solvent concentration for solubility enhancement.

Protocol 3: Solubility Enhancement using Surfactants

Objective: To evaluate the effect of surfactants on the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Deionized water

  • Surfactant (e.g., Sodium Lauryl Sulfate (SLS), Polysorbate 80)

  • Other materials as listed in Protocol 1

Methodology:

  • Prepare a series of aqueous solutions containing different concentrations of the surfactant, ensuring some concentrations are above the critical micelle concentration (CMC) of the chosen surfactant.

  • Follow steps 2 through 9 of Protocol 1, using the surfactant solutions.

  • Plot the solubility of this compound as a function of surfactant concentration to determine the solubilization capacity.

Protocol 4: Preparation of this compound Solid Dispersions

Objective: To enhance the solubility and dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier.

Materials:

  • This compound powder

  • Hydrophilic carrier (e.g., Mannitol, PEG-6000)

  • Solvent (e.g., Acetone)

  • Mortar and pestle or rotary evaporator

  • Desiccator

Methodology (Solvent Evaporation Method with PEG-6000):

  • Prepare solutions of this compound and PEG-6000 in acetone in various drug-to-carrier weight ratios (e.g., 1:1, 1:2, 1:4).

  • Mix the solutions thoroughly.

  • Evaporate the solvent using a rotary evaporator or by gentle heating in a water bath.

  • Dry the resulting solid mass in a desiccator under vacuum to remove any residual solvent.

  • Pulverize the dried mass into a fine powder.

  • Characterize the solid dispersion for its dissolution properties compared to the pure drug.

Visualizations

Experimental_Workflow_for_Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Prepare Solvent System (e.g., pH-adjusted buffer, co-solvent mixture, surfactant solution) B Add Excess this compound A->B Step 1 C Stir at Constant Temperature (e.g., 24-48 hours) B->C Step 2 D Centrifuge to Separate Solid C->D Step 3 E Filter Supernatant D->E Step 4 F Dilute Sample E->F Step 5 G Quantify Concentration (HPLC or UV-Vis) F->G Step 6

Caption: Workflow for Determining this compound Solubility.

Solubility_Enhancement_Strategies cluster_approaches Solubility Enhancement Approaches cluster_mechanisms Mechanisms of Action Start Poorly Soluble This compound pH_Adj pH Adjustment Start->pH_Adj CoSol Co-solvency Start->CoSol Surf Surfactants Start->Surf SD Solid Dispersion Start->SD pH_Mech Ionization of Functional Groups pH_Adj->pH_Mech CoSol_Mech Reduces Polarity of Solvent CoSol->CoSol_Mech Surf_Mech Micellar Encapsulation Surf->Surf_Mech SD_Mech Amorphous State / Increased Surface Area SD->SD_Mech End Enhanced Solubility & Dissolution pH_Mech->End CoSol_Mech->End Surf_Mech->End SD_Mech->End

Caption: Logical Relationship of Solubility Enhancement Techniques.

References

Minimizing degradation of Cefprozil monohydrate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Cefprozil (B1668874) monohydrate during sample preparation for analytical testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Cefprozil monohydrate degradation during sample preparation?

A1: this compound is susceptible to degradation from several factors, including:

  • pH: It is unstable in aqueous solutions, particularly under neutral to alkaline conditions, which can lead to the formation of a 2,5-dione derivative through intramolecular nucleophilic attack.[1] Forced degradation studies have shown susceptibility to both acidic and alkaline hydrolysis.[2][3]

  • Temperature: Elevated temperatures accelerate the degradation process.[4][5]

  • Light: Exposure to light can induce photolytic degradation.[2][3]

  • Oxidizing Agents: Cefprozil is susceptible to oxidative degradation.[2][3]

  • Solvent: The choice of solvent can impact stability. While soluble in water and methanol (B129727), prolonged exposure in certain aqueous conditions can promote hydrolysis.[3][6]

Q2: What is the optimal pH range for preparing and storing this compound solutions to minimize degradation?

A2: To minimize hydrolytic degradation, it is recommended to prepare and store this compound solutions in acidic conditions. A pH of around 4.4 has been used in mobile phases for HPLC analysis, suggesting increased stability at this pH.[4] Alkaline conditions should be strictly avoided as degradation is rapid.[1][7]

Q3: How should I handle and store solid this compound and its solutions?

A3:

  • Solid Form: Store solid this compound at room temperature, protected from excessive heat and humidity.[6]

  • Solutions: Prepare solutions fresh whenever possible and use them within a few hours.[8] If short-term storage is necessary, store solutions at refrigerated temperatures (2-8 °C) and protect them from light by using amber vials or covering them with aluminum foil.[9] Aqueous solutions are not recommended for storage for more than one day.[10]

Q4: Which solvents are recommended for dissolving this compound?

A4: this compound is freely soluble in water and soluble in methanol.[6] For analytical purposes like HPLC, the mobile phase, often a mixture of an aqueous buffer (e.g., monobasic ammonium (B1175870) phosphate (B84403) at pH 4.4) and an organic solvent like acetonitrile (B52724) or methanol, is a suitable diluent.[4][6] For stock solutions, methanol can be used.[3][11]

Q5: Are there any known incompatibilities with common excipients or reagents?

A5: While specific data on excipient incompatibilities is limited in the provided search results, the primary concern is the pH of the final solution. Excipients that create an alkaline environment in the sample solution could accelerate the degradation of Cefprozil. Additionally, reactive species like strong oxidizing agents should be avoided.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low assay results or poor recovery Degradation of Cefprozil during sample preparation.• Prepare samples in a pH-controlled, acidic environment (around pH 4.4).[4] • Minimize the time between sample preparation and analysis. • Protect samples from light and heat.[2][3][4] • Use freshly prepared solutions.[8]
Incomplete extraction from the sample matrix (e.g., tablets).• Ensure the tablets are finely powdered.[1] • Use ultrasonication for an adequate duration (e.g., 15-20 minutes) to facilitate dissolution.[6] • Choose a solvent in which Cefprozil is freely soluble, such as water or the mobile phase.[6]
Appearance of extra peaks in the chromatogram Formation of degradation products.• Refer to the solutions for "Low assay results." • If performing forced degradation studies, these peaks are expected. Characterize them using techniques like mass spectrometry.[2][3]
Contamination from glassware, solvents, or reagents.• Use clean glassware. • Use HPLC-grade solvents and high-purity reagents.
Inconsistent or variable results Non-homogeneity of the sample.• For tablets, ensure that a representative sample of the finely crushed powder is taken.[1] • For suspensions, ensure the reconstituted suspension is well-shaken before sampling.
Fluctuations in temperature during the analytical run.• Use a thermostatted column compartment and autosampler to maintain a consistent temperature.

Quantitative Data on Degradation

Table 1: Summary of this compound Degradation under Forced Stress Conditions

Stress ConditionReagent/ParametersExposure TimeApproximate Degradation (%)Reference
Acid Hydrolysis 0.5 N HCl3 hoursSignificant[3][11]
Alkaline Hydrolysis 0.5 N NaOH3 hoursSignificant[3][11]
Neutral Hydrolysis Water3 hoursSignificant[3][11]
Oxidative Not specifiedNot specifiedSusceptible[2][3]
Photolytic UV lightNot specifiedSusceptible[2][3]
Thermal Dry heatNot specifiedSusceptible[2][3]

Table 2: Kinetic Parameters for the Degradation of Z- and E-Cefprozil at 76.4% Relative Humidity

Temperature (K)Rate Constant (k) for Z-Cefprozil (s⁻¹)Rate Constant (k) for E-Cefprozil (s⁻¹)Reference
333(1.18 ± 0.08) x 10⁻⁶(1.19 ± 0.07) x 10⁻⁶[4]
338(2.29 ± 0.16) x 10⁻⁶(2.31 ± 0.18) x 10⁻⁶[4]
343(4.04 ± 0.37) x 10⁻⁶(4.04 ± 0.46) x 10⁻⁶[4]
348(8.15 ± 0.25) x 10⁻⁶(8.17 ± 0.28) x 10⁻⁶[4]
353(1.53 ± 0.05) x 10⁻⁵(1.54 ± 0.06) x 10⁻⁵[4]

Experimental Protocols

Protocol 1: Sample Preparation from Cefprozil Tablets for HPLC Analysis

  • Weighing and Powdering: Accurately weigh and finely powder twenty Cefprozil tablets.[1]

  • Sample Weighing: Transfer a portion of the powder equivalent to 10 mg of Cefprozil into a 100 mL volumetric flask.[6]

  • Dissolution: Add approximately 50 mL of the mobile phase (e.g., a mixture of acetonitrile and monobasic ammonium phosphate buffer, 50:50 v/v, pH adjusted to 4.4) to the flask.[4][6]

  • Sonication: Sonicate the flask for 20 minutes to ensure complete dissolution of the active ingredient.[6]

  • Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. This yields a stock solution of 100 µg/mL.[6]

  • Filtration: Filter the solution through a 0.45 µm membrane filter to remove any undissolved excipients.[6]

  • Final Preparation: Prepare further dilutions as required for the calibration curve using the mobile phase. Protect the final solutions from light and analyze promptly.

Protocol 2: Forced Degradation Study - Hydrolytic Degradation

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.[3][11]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.5 N HCl. Keep the mixture for a specified duration (e.g., 3 hours). After the exposure time, neutralize the sample with an equivalent strength of NaOH.[3][11]

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.5 N NaOH. Keep the mixture for a specified duration (e.g., 3 hours). After the exposure time, neutralize the sample with an equivalent strength of HCl.[3][11]

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Keep the mixture for a specified duration (e.g., 3 hours).[3][11]

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_precautions Key Precautions start Start: Cefprozil Sample (Tablet/Powder) weigh Accurately Weigh Sample start->weigh temp Control Temperature (Avoid Heat) start->temp dissolve Dissolve in Appropriate Solvent (e.g., Acidic Buffer/Mobile Phase) weigh->dissolve sonicate Sonicate for Complete Dissolution dissolve->sonicate ph Maintain Acidic pH (e.g., ~4.4) dissolve->ph dilute Dilute to Final Concentration sonicate->dilute filter Filter through 0.45µm Membrane dilute->filter fresh Use Freshly Prepared Solutions dilute->fresh analyze Inject into HPLC System filter->analyze light Protect from Light (Amber Vials) filter->light

Caption: Experimental workflow for this compound sample preparation.

DegradationPathway cluster_stressors Degradation Stressors Cefprozil This compound (β-Lactam Ring Intact) DegradationProduct Degradation Products (e.g., 2,5-dione derivative, other hydrolytic products) Cefprozil->DegradationProduct β-Lactam Ring Cleavage Alkaline Alkaline pH (Hydrolysis) Alkaline->Cefprozil Acid Acidic pH (Hydrolysis) Acid->Cefprozil Oxidation Oxidizing Agents Oxidation->Cefprozil Light Photolysis Light->Cefprozil Heat Thermal Stress Heat->Cefprozil

Caption: Major degradation pathways for this compound.

References

Cefprozil Monohydrate Analysis: A Technical Support Guide for HPLC Mobile Phase Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges in optimizing High-Performance Liquid Chromatography (HPLC) mobile phases for Cefprozil (B1668874) monohydrate analysis. Our goal is to enable the achievement of superior peak resolution and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the common starting mobile phase compositions for Cefprozil monohydrate analysis?

A common starting point for reversed-phase HPLC analysis of Cefprozil is a combination of an aqueous buffer and an organic modifier. Acetonitrile (B52724) is a frequently used organic solvent, often mixed with a phosphate (B84403) or formate (B1220265) buffer.[1][2] A typical initial ratio might be a 50:50 (v/v) mixture of acetonitrile and a buffer like monobasic ammonium (B1175870) phosphate adjusted to a pH of around 4.4.[1] Another approach involves using a gradient elution with acetonitrile and a dilute acid, such as 0.5% formic acid in water.[2]

Q2: My Cefprozil peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?

Peak tailing for Cefprozil, which contains basic amine groups, is often caused by secondary interactions between the analyte and acidic residual silanol (B1196071) groups on the surface of the silica-based column packing.[3] To mitigate this, consider the following adjustments:

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) ensures the silanol groups are fully protonated (Si-OH), minimizing their ability to interact with the protonated basic analyte.[3]

  • Use a Highly Deactivated Column: Employing a modern, end-capped column can significantly reduce the number of available free silanol groups, leading to more symmetrical peaks.[3]

  • Adjust Buffer Concentration: Increasing the buffer concentration can sometimes help mask the residual silanols, improving peak shape.

Q3: I am struggling to achieve baseline resolution between the Cefprozil Z (cis) and E (trans) diastereoisomers. What mobile phase parameters can I adjust?

Achieving separation between the Cefprozil diastereoisomers is critical as they have different potencies.[2] Fine-tuning the mobile phase is key:

  • Optimize Organic Modifier Percentage: Systematically vary the percentage of acetonitrile or methanol (B129727) in the mobile phase. A small change in solvent strength can significantly impact the selectivity between the two isomers.

  • Experiment with Different Organic Modifiers: If acetonitrile does not provide adequate resolution, methanol can be a viable alternative as it offers different selectivity.

  • Adjust pH: The ionization state of Cefprozil can be manipulated by changing the mobile phase pH, which in turn can alter the selectivity between the diastereoisomers. A systematic pH scouting study (e.g., from pH 3 to 7) can reveal the optimal pH for separation.

  • Consider Gradient Elution: A shallow gradient program can often provide the necessary resolving power to separate closely eluting species like diastereoisomers.[2]

Q4: How does the mobile phase pH specifically affect the retention and peak shape of Cefprozil?

Mobile phase pH is a critical parameter in the analysis of ionizable compounds like Cefprozil. It directly influences the analyte's charge state and its interaction with the stationary phase. For Cefprozil, which has both acidic (carboxylic acid) and basic (amine) functional groups, pH adjustments can:

  • Increase Retention: At a pH below the pKa of the carboxylic acid group and above the pKa of the amine group, Cefprozil will be zwitterionic, which can lead to complex interactions. Adjusting the pH away from this point can yield more predictable reversed-phase behavior.

  • Improve Peak Shape: As mentioned in Q2, a low pH (around 3.0) protonates residual silanols on the column, preventing secondary ionic interactions that cause peak tailing.[3]

  • Alter Selectivity: Changing the pH can modify the polarity and structure of Cefprozil and its related impurities, thereby altering their relative retention times and improving resolution.

Troubleshooting Guides

Guide 1: Systematic Mobile Phase Optimization for Cefprozil Resolution

This guide presents a logical workflow for developing or optimizing a mobile phase for Cefprozil analysis, focusing on achieving adequate resolution between the main isomers and any impurities.

cluster_start Initiation cluster_troubleshoot Troubleshooting Steps cluster_verification Verification start Poor Peak Resolution (e.g., Z/E Isomers, Impurities) q_peak_shape Is Peak Tailing Observed? start->q_peak_shape a_adjust_ph Adjust Mobile Phase pH (Target: 2.5 - 4.0) q_peak_shape->a_adjust_ph  Yes q_coelution Are Peaks Co-eluting? q_peak_shape->q_coelution No a_check_column Use End-Capped Column a_adjust_ph->a_check_column a_check_column->q_coelution a_adjust_organic Adjust % Organic Modifier (e.g., Acetonitrile) q_coelution->a_adjust_organic  Yes verify Verify System Suitability (Resolution > 1.5, Tailing Factor < 1.5) q_coelution->verify No a_try_gradient Implement a Shallow Gradient a_adjust_organic->a_try_gradient a_change_solvent Switch Organic Modifier (e.g., ACN to Methanol) a_try_gradient->a_change_solvent a_change_solvent->verify

Caption: Workflow for troubleshooting poor Cefprozil peak resolution.

Guide 2: Logical Relationships in Mobile Phase Parameter Adjustment

Understanding how different mobile phase parameters interact is crucial for efficient method development. This diagram illustrates the cause-and-effect relationships.

cluster_parameters Adjustable Parameters cluster_outcomes Chromatographic Outcomes param_ph Mobile Phase pH outcome_rt Retention Time (tR) param_ph->outcome_rt major effect outcome_selectivity Selectivity (α) param_ph->outcome_selectivity major effect outcome_shape Peak Shape (Tailing) param_ph->outcome_shape major effect on bases param_organic % Organic Modifier param_organic->outcome_rt major effect param_organic->outcome_selectivity moderate effect param_buffer Buffer Type & Concentration param_buffer->outcome_rt minor effect param_buffer->outcome_shape moderate effect

Caption: Interplay of mobile phase parameters and their effects.

Data & Experimental Protocols

Summary of HPLC Methods for Cefprozil Analysis

The following table summarizes various published methods, providing a comparative overview of successful chromatographic conditions.

ParameterMethod 1Method 2Method 3Method 4
Column Hypersilthermo C18 (250x4.6mm, 5µm)[1]Reverse-phase C18[2]RPC-18C18 Silica (B1680970) (13 min run)[4]
Mobile Phase A Monobasic Ammonium Phosphate Buffer0.5% Formic Acid in Water[2]0.1% TFA in WaterWater[4]
Mobile Phase B Acetonitrile[1]Acetonitrile[2]0.1% TFA in AcetonitrileAcetonitrile[4]
Composition 50:50 (A:B)[1]Gradient Elution[2]75:25 (A:B)90:10 (A:B)[4]
Flow Rate 1.0 mL/min[1]0.3 mL/min[2]1.0 mL/min1.0 mL/min[4]
pH 4.4[1]Not specified[2]Not specifiedNot specified[4]
Detection (UV) 280 nm[1]Not specified (MS/MS)[2]290 nm200 nm[4]
Temperature Ambient[1]25 °C[2]40 °CNot specified[4]
Protocol 1: Isocratic RP-HPLC Method

This protocol is based on a validated method for the determination of Cefprozil in pharmaceutical formulations.[1]

  • Mobile Phase Preparation:

    • Prepare the aqueous phase by dissolving monobasic ammonium phosphate in HPLC-grade water to a suitable concentration (e.g., 20 mM).

    • Adjust the pH of the aqueous phase to 4.4 using dilute o-phosphoric acid.[1]

    • Prepare the final mobile phase by mixing the pH-adjusted aqueous phase with acetonitrile in a 50:50 (v/v) ratio.[1]

    • Degas the mobile phase for 20 minutes using sonication and filter through a 0.45 µm membrane filter before use.[1]

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of Cefprozil reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.[1]

    • Prepare working standards by further dilution of the stock solution with the mobile phase to the desired concentration range (e.g., 20-100 µg/mL).[1]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

    • Mobile Phase: As prepared above.

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10 µL.[1]

    • Detection: UV at 280 nm.[1]

    • Temperature: Ambient.

    • Expected Retention Time: Approximately 4.55 minutes.[1]

References

Troubleshooting inconsistent results in Cefprozil monohydrate MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing inconsistent results in Cefprozil monohydrate Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of variability in this compound MIC assays?

Inconsistent results in this compound MIC assays can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • Preparation of Cefprozil Stock Solution: Errors in weighing the powder, calculating the concentration considering the potency of the antibiotic, or improper dissolution can lead to incorrect starting concentrations.[1] The stability of the stock solution is also crucial; it should be prepared fresh or stored appropriately to prevent degradation.[2][3]

  • Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too heavy or too light will lead to falsely low or high MIC values, respectively. Standardization of the inoculum to 0.5 McFarland is essential.

  • Media Composition: The type and quality of the culture medium can significantly impact results. For fastidious organisms, specific supplemented media may be required.[4] Variations between different lots of media can also contribute to inconsistency.[5]

  • Incubation Conditions: Time, temperature, and atmospheric conditions (e.g., CO2 levels for certain bacteria) must be strictly controlled.[6][7]

  • Reading and Interpretation of Results: Subjectivity in visually determining the lowest concentration that inhibits growth can introduce variability. Using a plate reader can help standardize this step, but visual confirmation is still recommended.[8]

Q2: How should I prepare the this compound stock solution?

Proper preparation of the antibiotic stock solution is a critical first step.

  • Determine Potency: Use the potency value (e.g., in µg/mg) provided by the manufacturer on the certificate of analysis to calculate the precise amount of powder needed.[1]

  • Calculation: Use the following formula to calculate the weight of Cefprozil powder required:

    • Weight (mg) = (Volume (mL) x Final Concentration (mg/L)) / Potency (µg/mg)

    • Example: To make 10 mL of a 1000 mg/L stock solution with a potency of 980 µg/mg:

      • Weight (mg) = (10 mL x 1000 mg/L) / 980 µg/mg = 10.2 mg

  • Dissolution: Cefprozil is soluble in DMSO and dimethylformamide.[9] For aqueous solutions, it can be dissolved in sterile distilled water or a suitable buffer like PBS.[9] Ensure complete dissolution.

  • Sterilization: If not using a sterile solvent, the stock solution can be filter-sterilized using a 0.22 µm filter.[1] It is important to verify that the antibiotic does not bind to the filter material.[1]

  • Storage: Store the stock solution at recommended temperatures, typically -20°C or colder, in aliquots to avoid repeated freeze-thaw cycles.[2] Aqueous solutions are not recommended for storage for more than one day.[9]

Q3: Which quality control (QC) strains should I use for Cefprozil MIC assays?

Using well-characterized QC strains with known, expected MIC ranges is fundamental to ensuring the accuracy and reproducibility of your assays.[10] The choice of QC strain depends on the bacteria you are testing. Commonly used QC strains for susceptibility testing include:

  • Staphylococcus aureus ATCC® 29213™

  • Escherichia coli ATCC® 25922™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Enterococcus faecalis ATCC® 29212™

  • Haemophilus influenzae ATCC® 49247™ or ATCC® 49766™[5]

  • Streptococcus pneumoniae ATCC® 49619™

You should always verify the expected MIC ranges for your specific QC strains and Cefprozil from a reputable source such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Troubleshooting Guides

Issue 1: Inconsistent MIC Values Between Replicates
Possible Cause Troubleshooting Step
Inadequate Mixing of Cefprozil in Wells Ensure thorough mixing of the Cefprozil solution with the broth in each well after serial dilution.[11] Inadequate mixing can lead to a concentration gradient within a single well.
Pipetting Errors Calibrate pipettes regularly. Use appropriate pipette volumes for the wells and ensure consistent technique, especially during serial dilutions.
Edge Effect in Microtiter Plates The outer wells of a 96-well plate can be prone to evaporation, concentrating the antibiotic. To mitigate this, fill the outer wells with sterile water or media and do not use them for experimental samples.
Bacterial Clumping Ensure the bacterial inoculum is a homogenous suspension. Vortex the bacterial suspension well before dilution and addition to the wells.
Issue 2: MIC Values are Consistently Higher or Lower Than Expected for QC Strains
Possible Cause Troubleshooting Step
Incorrect Inoculum Density Prepare a fresh inoculum standardized to 0.5 McFarland. Verify the colony forming units (CFU)/mL if possible. The final concentration in the wells should be approximately 5 x 10^5 CFU/mL.[8]
Degraded Cefprozil Stock Solution Prepare a fresh stock solution of this compound.[3] Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution for single use.
Incorrect Incubation Conditions Verify the incubator temperature, CO2 levels (if applicable), and incubation time. Ensure these parameters are consistent with CLSI or EUCAST guidelines.
Media Issues Check the expiration date of the media. If possible, test a new lot of media. Ensure the correct type of media is being used for the specific organism.[4]
Contamination of QC Strain Streak the QC strain onto an appropriate agar (B569324) plate to check for purity. If contaminated, obtain a fresh, certified culture.

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is a generalized procedure and should be adapted based on the specific bacteria and CLSI/EUCAST guidelines.

  • Preparation of Cefprozil Dilutions:

    • Prepare a stock solution of this compound at a concentration that is at least 10 times the highest concentration to be tested.

    • In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Add 100 µL of the Cefprozil working solution (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process through well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh overnight culture on an agar plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial suspension to wells 1 through 11.

    • Add 50 µL of sterile broth to well 12.

    • The final volume in each well will be 100 µL.

    • Incubate the plate at 35 ± 2°C for 16-24 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of Cefprozil that completely inhibits visible growth of the organism.[1] This can be determined by visual inspection or with the aid of a microplate reader.

Visualizations

MIC_Troubleshooting_Workflow start Inconsistent MIC Results Observed check_qc Are QC Strain MICs within Range? start->check_qc qc_ok QC MICs in Range check_qc->qc_ok Yes qc_fail QC MICs Out of Range check_qc->qc_fail No check_replicates High Variability Between Replicates? qc_ok->check_replicates rep_high Yes check_replicates->rep_high rep_low No check_replicates->rep_low check_inoculum Verify Inoculum Density (0.5 McFarland) qc_fail->check_inoculum check_antibiotic Prepare Fresh Cefprozil Stock check_inoculum->check_antibiotic check_incubation Verify Incubation Conditions (Temp, Time, Atmosphere) check_antibiotic->check_incubation check_media Check Media Lot & Expiry check_incubation->check_media check_mixing Ensure Thorough Mixing in Wells rep_high->check_mixing check_pipetting Calibrate & Check Pipetting Technique check_mixing->check_pipetting check_edge Address Plate Edge Effect check_pipetting->check_edge review_protocol Review and Standardize Protocol check_edge->review_protocol rep_low->review_protocol media media media->review_protocol

Caption: Troubleshooting workflow for inconsistent MIC results.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare Cefprozil Stock & Serial Dilutions in Plate inoculate Inoculate Plate with Standardized Bacteria prep_antibiotic->inoculate prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-24h) inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic

References

Technical Support Center: Cefprozil Monohydrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Cefprozil (B1668874) monohydrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Cefprozil monohydrate, offering potential causes and solutions.

Issue 1: Low Overall Yield

  • Question: My Cefprozil synthesis is resulting in a low overall yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in Cefprozil synthesis can stem from several factors throughout the process. Key areas to investigate include:

    • Suboptimal Acylation Conditions: The coupling of the side chain to the 7-amino-3-(1-propenyl)-3-cephem-4-carboxylic acid (7-APCA) core is a critical step. Inefficient activation of the side chain or inadequate reaction conditions (temperature, pH, solvent) can lead to poor conversion.

    • Side Reactions and Impurity Formation: The formation of byproducts consumes starting materials and complicates purification, thereby reducing the isolated yield of the desired product.

    • Hydrolysis in Enzymatic Synthesis: In enzymatic methods using penicillin G acylase, the enzyme can catalyze the hydrolysis of both the acyl donor and the newly formed Cefprozil, reducing the net yield.[1]

    • Inefficient Isomer Control: Since the (Z)-isomer is the desired active component, poor stereoselectivity during the synthesis will result in a lower yield of the target isomer.[2]

    • Losses During Work-up and Purification: Each extraction, filtration, and crystallization step can lead to product loss.

    Solutions to Improve Yield:

    • Optimize Acylation: For chemical synthesis, ensure complete activation of the D-(-)-α-p-hydroxyphenylglycine side chain. This can be achieved through methods like the formation of a mixed anhydride (B1165640).[2] For enzymatic synthesis, optimizing parameters such as pH, temperature, and the molar ratio of substrates is crucial. A study on enzymatic synthesis found optimal conditions to be a pH of 6.0, a temperature of 25°C, and a 3:1 molar ratio of the acyl donor (D-HPGME) to the cephem nucleus (cis-7-APCA).[1]

    • Employ Advanced Catalysis: The use of specific catalysts can enhance reaction rates and selectivity. For instance, a synthesis route starting from 7-ACA utilizes trimethylaluminum (B3029685) as a catalyst in the ester-amine condensation to improve reactivity.[3]

    • Utilize a Two-Phase System: An aqueous two-phase system can be employed in enzymatic synthesis to continuously remove the product from the reaction phase, minimizing enzymatic hydrolysis and significantly improving the yield.[2][4] One study reported a yield of 99.39% in an aqueous two-phase system compared to 77.61% in a conventional aqueous system.[2]

    • Control pH during Condensation: Adjusting the pH with N,N-dimethylaniline during the condensation reaction has been shown to reduce reaction time and increase yield.[5]

Issue 2: High Levels of the Undesired (E)-Isomer

  • Question: My final product contains a high percentage of the (E)-isomer of Cefprozil. How can I control the stereochemistry to favor the (Z)-isomer?

  • Answer: The (Z)-isomer of Cefprozil is primarily responsible for its antibiotic activity, so controlling the isomeric ratio is critical.[2] High levels of the (E)-isomer are often a result of the synthetic route and reaction conditions.

    Strategies to Control Isomer Ratio:

    • Starting Material Control: The isomeric purity of the starting material, 7-amino-3-(propen-1-yl)-3-cephem-4-carboxylic acid (7-APCA), is a key determinant of the final product's isomer ratio.

    • Selective Synthesis Routes: Certain synthetic pathways are designed to favor the formation of the cis-isomer (Z-isomer). A method starting from 7-ACA, involving iodination and a Wittig reaction followed by enzymatic acylation, has been shown to produce a high content of the cis-isomer.[3]

    • Isomer Enrichment: A novel method for enriching the (Z)-isomer from a (Z/E) mixture of 7-APCA involves the formation of a 7-beta-isopropylideneammonium salt under acidic conditions. This process provides a high yield of 7-APCA with a low (E)-isomer content.[2]

    • Catalyst Selection: The use of an ionic liquid as a catalyst during the Wittig reaction can help prevent the formation of excess (E)-isomer.[3]

Issue 3: Formation of Process-Related Impurities

  • Question: I am observing significant process-related impurities in my product. What are the common impurities and how can they be minimized?

  • Answer: Process-related impurities can arise from side reactions or unreacted starting materials. A common impurity is ethoxycarbonylcefprozil, which can form during the mixed anhydride formation step when using ethyl chloroformate.[2] Other potential impurities include degradation products and structurally related analogs.[6]

    Minimizing Impurity Formation:

    • Reaction Condition Optimization: The formation of ethoxycarbonylcefprozil can be significantly reduced by adding a catalytic amount of an organic acid, such as methanesulfonic acid, along with N-methylmorpholine (NMM) during the mixed anhydride formation. This can reduce the impurity level from 0.3-0.8% to 0.04-0.07%.[2]

    • Control of Reaction Time and Temperature: As with any organic synthesis, controlling reaction time and temperature is crucial to minimize the formation of degradation products and other side reactions.[7]

    • Purification Strategy: A robust purification strategy, often involving crystallization, is essential to remove any impurities that are formed. The final product is often isolated as a dimethylformamide (DMF) solvate, which is then converted to the monohydrate.[2][8]

Issue 4: Difficulty with Crystallization of this compound

  • Question: I am having trouble crystallizing the final this compound. The product is oily, amorphous, or the crystals are of poor quality. What should I do?

  • Answer: Crystallization is a critical step for both purification and obtaining the desired solid-state form. Difficulties in crystallization can be due to residual solvents, impurities, or suboptimal crystallization conditions.

    Troubleshooting Crystallization:

    • Solvent System: this compound is typically obtained by desolvation of a Cefprozil DMF solvate in water.[2][8] Ensure the starting material for crystallization is of high purity.

    • pH Adjustment: The pH of the solution can significantly impact the crystallization of cephalosporins. For analogous compounds like Cefadroxil (B1668780) monohydrate, a process involving adjusting the pH to between 7 and 9, followed by lowering it to between 5 and 6.5, is used to induce crystallization.[9] Experimenting with the final pH of the aqueous solution for Cefprozil may improve crystallization.

    • Temperature Control: Slowly cooling the solution is generally preferred to promote the formation of well-ordered crystals. Rapid cooling can lead to the precipitation of an amorphous solid or small, impure crystals.

    • Seeding: The introduction of seed crystals of pure this compound can induce crystallization and help control the crystal form and size. In an enzymatic synthesis, adding a seed crystal before the precipitation of Cefprozil was shown to improve purity and yield.[10]

    • Agitation: Gentle stirring of the suspension after crystal formation can improve the yield.[9]

    • Purity: Impurities can inhibit crystallization or lead to the formation of an oil. If impurities are suspected, consider an additional purification step before attempting crystallization.

Data on Cefprozil Synthesis Yields

The following table summarizes reported yields for Cefprozil synthesis using different methodologies.

Synthesis MethodKey Reagents/CatalystsReported YieldPurityReference
Chemical Synthesis (Deprotection)Dichloromethane (B109758), Dilute Hydrochloric Acid96.6%99.87%[11]
Chemical Synthesis (Deprotection)Dichloromethane, Trifluoroacetic Acid92.5%99.75%[11]
Enzymatic Synthesis (Aqueous)Immobilized Penicillin Acylase77.61%-[2]
Enzymatic Synthesis (Aqueous Two-Phase System)Immobilized Penicillin Acylase, PADB/PMDB99.39%88.02% (after crystallization)[2]
Enzymatic Synthesis (Optimized Aqueous)Mutant Penicillin G Acylase (βF24A)99%-[1]
Chemical Synthesis from 7-ACATrimethylaluminumHigh Conversion RateHigh Purity[3]

Experimental Protocols

Protocol 1: Chemical Synthesis via Mixed Anhydride Method

This protocol is a generalized representation based on common chemical synthesis approaches.[2][8]

  • Silylation of 7-APCA: A slurry of 7-Amino-3-(Z/E-propen-1-yl)-3-cephem-4-carboxylic acid in dichloromethane is treated with hexamethyldisilazane (B44280) and trimethylchlorosilane, and heated to reflux to form the silylated derivative.

  • Mixed Anhydride Formation: In a separate reactor, the potassium salt of the protected D-(-)-α-p-hydroxyphenylglycine side chain is suspended in dichloromethane and dimethylformamide (DMF) at a low temperature (e.g., -50°C to -60°C). A catalytic amount of N-methylmorpholine and methanesulfonic acid is added, followed by the dropwise addition of ethyl chloroformate to form the mixed anhydride.

  • Condensation: The solution of silylated 7-APCA is added to the mixed anhydride solution at a low temperature. The reaction is stirred for several hours.

  • Deprotection and Work-up: The reaction is quenched with aqueous hydrochloric acid. The layers are separated, and the pH of the aqueous layer is adjusted to precipitate the product.

  • Isolation of DMF Solvate: The precipitated product is filtered, washed with DMF and acetone, and dried to yield Cefprozil dimethylformamide solvate.

  • Formation of Monohydrate: The Cefprozil DMF solvate is stirred in water for a period to facilitate the exchange of DMF with water, forming the this compound. The product is then filtered, washed with acetone, and dried.

Protocol 2: Optimized Enzymatic Synthesis of (Z)-Cefprozil

This protocol is based on the optimized conditions reported for the enzymatic synthesis of cis-Cefprozil.[1]

  • Reaction Setup: Prepare a buffered aqueous solution (e.g., phosphate (B84403) buffer) and adjust the pH to 6.0.

  • Substrate Addition: Dissolve (Z)-7-amino-3-(1-propenyl)-3-cephem-4-carboxylic acid (cis-7-APCA) to a concentration of 100 mmol/L. Add D-(-)-α-p-hydroxyphenylglycine methyl ester (D-HPGME) to achieve a molar ratio of D-HPGME to cis-7-APCA of 3:1.

  • Enzyme Addition: Add immobilized mutant penicillin G acylase (e.g., βF24A) to the reaction mixture at a concentration of 2.6 U/mL.

  • Reaction: Maintain the reaction temperature at 25°C with gentle stirring. Monitor the progress of the reaction by HPLC.

  • Product Isolation: Once the reaction reaches completion (as determined by HPLC), the enzyme can be filtered off for reuse. The product, Cefprozil, can be isolated from the aqueous solution by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration, washing, and drying.

Diagrams

Synthesis_Workflow Chemical Synthesis Workflow for this compound cluster_silylation Step 1: Silylation cluster_anhydride Step 2: Mixed Anhydride Formation cluster_condensation Step 3: Condensation cluster_workup Step 4: Deprotection & Isolation s7_APCA 7-APCA Reagents1 HMDS, TMCS in Dichloromethane s7_APCA->Reagents1 Silylated_7_APCA Silylated 7-APCA Reagents1->Silylated_7_APCA Protected_Cefprozil Protected Cefprozil Silylated_7_APCA->Protected_Cefprozil Side_Chain Protected Side Chain (Potassium Salt) Reagents2 Ethyl Chloroformate, NMM, MSA in DCM/DMF (-50 to -60°C) Side_Chain->Reagents2 Mixed_Anhydride Mixed Anhydride Reagents2->Mixed_Anhydride Mixed_Anhydride->Protected_Cefprozil Deprotection Aqueous HCl Protected_Cefprozil->Deprotection Cefprozil_DMF Cefprozil DMF Solvate Deprotection->Cefprozil_DMF Cefprozil_Mono This compound Cefprozil_DMF->Cefprozil_Mono Stir in Water

Caption: Chemical synthesis workflow for this compound.

Troubleshooting_Yield Troubleshooting Low Yield in Cefprozil Synthesis cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Overall Yield Cause1 Suboptimal Acylation Low_Yield->Cause1 Cause2 Side Reactions Low_Yield->Cause2 Cause3 Product Hydrolysis (Enzymatic) Low_Yield->Cause3 Cause4 Work-up Losses Low_Yield->Cause4 Sol1 Optimize Temp, pH, Substrate Ratio Cause1->Sol1 Sol2 Use Catalysts (e.g., MSA) to Minimize Byproducts Cause2->Sol2 Sol3 Use Aqueous Two-Phase System or Mutant Enzyme Cause3->Sol3 Sol4 Optimize Purification & Crystallization Steps Cause4->Sol4

Caption: Troubleshooting flowchart for low yield issues.

Isomer_Control Strategies for (Z)-Isomer Enrichment High_E_Isomer High (E)-Isomer Content Strategy1 Control Starting Material (7-APCA) Purity High_E_Isomer->Strategy1 Strategy2 Selective Synthesis Route (e.g., from 7-ACA) High_E_Isomer->Strategy2 Strategy3 Enrich (Z)-Isomer of 7-APCA (via Isopropylidene Salt) High_E_Isomer->Strategy3 Strategy4 Use Specific Catalysts (e.g., Ionic Liquids) High_E_Isomer->Strategy4

Caption: Key strategies for controlling the Z/E isomer ratio.

References

Reducing matrix effects in LC-MS/MS analysis of Cefprozil monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the LC-MS/MS analysis of Cefprozil (B1668874) monohydrate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Cefprozil monohydrate?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, Cefprozil.[1] These components can include proteins, lipids, salts, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Cefprozil in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This can result in inaccurate and unreliable quantification, affecting the sensitivity and reproducibility of the analysis.[1]

Q2: What are the most common sample preparation techniques to reduce matrix effects for Cefprozil analysis?

A2: The most effective way to mitigate matrix effects is through rigorous sample preparation.[1][3] Common techniques for biological matrices like plasma or serum include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate and remove the majority of proteins.[4][5][6]

  • Liquid-Liquid Extraction (LLE): This technique separates Cefprozil from matrix components based on its solubility in two immiscible liquid phases.[3][7]

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain Cefprozil while matrix interferences are washed away.[3][7] Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective in producing clean extracts.[7]

Q3: How can I optimize my chromatographic conditions to minimize matrix effects?

A3: Optimizing chromatographic separation is a key strategy to reduce matrix effects by separating Cefprozil from interfering matrix components.[1] Consider the following adjustments:

  • Mobile Phase Composition and Gradient: Adjusting the mobile phase composition (e.g., organic solvent, pH) and the gradient elution program can improve the resolution between Cefprozil and co-eluting matrix components.[1][7]

  • Column Chemistry: Employing a different column chemistry (e.g., C18, phenyl-hexyl) can alter selectivity and improve separation.

  • Flow Rate: Modifying the flow rate can also impact separation efficiency.[1]

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A4: An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, standards, and quality controls at a known concentration. A stable isotope-labeled (SIL) internal standard of Cefprozil (e.g., Cefprozil-D4) is highly recommended.[1][4] The IS co-elutes with Cefprozil and experiences similar matrix effects.[1] By calculating the ratio of the analyte peak area to the IS peak area, variations in signal intensity due to matrix effects can be compensated for, leading to more accurate and precise quantification.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of Cefprozil, with a focus on problems related to matrix effects.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Cause Troubleshooting Step
Column Contamination/Overload Flush the column with a strong solvent. If the problem persists, consider replacing the column. Ensure the injection volume and concentration are within the column's capacity.[8]
Inappropriate Injection Solvent The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[8]
Co-eluting Matrix Components Improve sample clean-up using a more rigorous technique like SPE or LLE. Optimize the chromatographic gradient to better separate Cefprozil from interferences.[1][3]
Issue 2: High Background Noise or Unexplained Peaks
Possible Cause Troubleshooting Step
Contaminated Mobile Phase or Solvents Use high-purity, LC-MS grade solvents and reagents.[9] Prepare fresh mobile phases daily and filter them.[8]
Carryover from Previous Injections Implement a robust needle wash program on the autosampler, using a strong organic solvent. Inject a blank solvent after a high-concentration sample to check for carryover.
Insufficient Sample Clean-up Enhance the sample preparation method to remove more matrix components.[3][7]
Issue 3: Inconsistent or Drifting Retention Times
Possible Cause Troubleshooting Step
Changes in Mobile Phase Composition Ensure accurate and consistent mobile phase preparation. Premixing solvents can improve consistency.
Column Degradation The column may be nearing the end of its lifespan. Replace the column and monitor retention times with a quality control sample.
Fluctuating Column Temperature Use a column oven to maintain a stable temperature.[10]

Experimental Protocols

Protein Precipitation (PPT) for Cefprozil in Human Plasma

This protocol is a common starting point for sample clean-up.

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of an internal standard working solution (e.g., Cefprozil-D4 in 50:50 methanol:water).[4]

  • Vortex for 10 seconds.

  • Add 400 µL of cold precipitation solvent (e.g., methanol with 0.1% formic acid or acetonitrile).[4][5]

  • Vortex vigorously for 2 minutes to ensure complete protein precipitation.[4]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[4]

Workflow for Protein Precipitation

cluster_0 Protein Precipitation Workflow A 1. Pipette 100 µL Plasma B 2. Add 20 µL Internal Standard A->B C 3. Vortex (10s) B->C D 4. Add 400 µL Precipitation Solvent C->D E 5. Vortex (2 min) D->E F 6. Centrifuge (12,000 x g, 10 min) E->F G 7. Collect Supernatant F->G H Inject into LC-MS/MS G->H

Caption: A typical workflow for sample preparation using protein precipitation.

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Cefprozil Analysis
ParameterSettingReference
Chromatography
ColumnC18 reverse-phase[4]
Mobile Phase A0.5% formic acid in water[4]
Mobile Phase BAcetonitrile[4]
Flow Rate0.3 - 0.5 mL/min[11]
Injection Volume3.0 µL[4]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[4]
MRM Transition (Cefprozil)m/z 391.2 → 114.0[4]
MRM Transition (Cefprozil-D4 IS)m/z 395.0 → 114.5[4]
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
TechniqueProsConsTypical Matrix Effect (%)
Protein Precipitation (PPT) Fast, simple, inexpensiveLeast effective at removing interferences, may result in significant matrix effects.[6][7]15-30%
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPTMore labor-intensive, may have lower recovery for polar analytes.[7]5-15%
Solid-Phase Extraction (SPE) Provides the cleanest extracts, highly selectiveMore complex and expensive than PPT and LLE.[7]<5%

Note: Matrix effect percentages are illustrative and can vary significantly based on the specific matrix, analyte, and method.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to diagnosing and resolving issues related to matrix effects.

cluster_1 Troubleshooting Matrix Effects Start Inconsistent/Inaccurate Results? CheckIS Check Internal Standard (Area, Peak Shape) Start->CheckIS IS_OK IS Performance OK? CheckIS->IS_OK FixIS Investigate IS Degradation or Preparation Error IS_OK->FixIS No AssessME Assess Matrix Effect (Post-column infusion or post-extraction spike) IS_OK->AssessME Yes FixIS->CheckIS ME_Present Significant Matrix Effect? AssessME->ME_Present OptimizeLC Optimize Chromatography (Gradient, Column) ME_Present->OptimizeLC Yes MethodOK Method Performance Acceptable ME_Present->MethodOK No OptimizeLC->AssessME ImproveCleanup Improve Sample Clean-up (Switch to SPE/LLE) OptimizeLC->ImproveCleanup ImproveCleanup->AssessME

Caption: A decision tree for troubleshooting matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Strategies to Prevent Cefprozil Monohydrate Degradation in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bioanalysis of Cefprozil monohydrate in biological matrices. The following information is intended to help ensure the stability and integrity of your samples, leading to accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My Cefprozil concentrations in plasma/serum samples are consistently lower than expected. What are the likely causes?

A1: Lower than expected concentrations of Cefprozil are often due to its degradation in the biological matrix. The primary culprits are enzymatic activity (beta-lactamases) and chemical instability (hydrolysis of the beta-lactam ring). Key factors to investigate include:

  • Sample Handling Temperature: Cefprozil is susceptible to degradation at room temperature. It is crucial to keep samples chilled on ice or refrigerated throughout the collection and processing steps.

  • Time Between Collection and Freezing: The longer a sample remains at ambient or refrigerated temperatures, the greater the potential for degradation. Process and freeze plasma/serum samples as rapidly as possible.

  • pH of the Sample: The stability of Cefprozil is pH-dependent. Deviations from the optimal pH range can accelerate hydrolysis of the beta-lactam ring.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation of Cefprozil. It is highly recommended to aliquot samples into single-use volumes.[1][2]

Q2: What are the optimal storage conditions for plasma and urine samples containing Cefprozil?

A2: For long-term stability, it is recommended to store plasma and urine samples at -80°C.[3] At this temperature, Cefprozil is expected to remain stable for an extended period. For short-term storage, refer to the stability data in the tables below. However, immediate freezing after collection and processing is the best practice to minimize degradation.

Q3: Can I use serum separator tubes (SSTs) for collecting blood for Cefprozil analysis?

A3: It is generally advisable to use tubes containing anticoagulants like heparin or EDTA for plasma collection. While not explicitly prohibited, the gel in SSTs can sometimes interfere with certain analytical methods or adsorb the drug, potentially leading to inaccurate results. It is recommended to validate the use of SSTs for your specific assay.

Q4: I'm observing unexpected peaks in my chromatograms during HPLC analysis. What could be the reason?

A4: The appearance of unexpected peaks often indicates the presence of degradation products. Cefprozil can degrade into several inactive forms, and a validated stability-indicating analytical method should be able to separate the intact drug from these degradants.[4] Ensure your chromatographic method has been validated for specificity.

Q5: What are beta-lactamases and how can I inhibit their activity in my samples?

A5: Beta-lactamases are enzymes produced by some bacteria that can inactivate beta-lactam antibiotics like Cefprozil by hydrolyzing the beta-lactam ring.[5] If your biological samples may contain these enzymes, degradation can be rapid. To counteract this, consider adding a beta-lactamase inhibitor to your collection tubes. Common broad-spectrum inhibitors include clavulanic acid, sulbactam, and tazobactam.[5][6] The choice of inhibitor and its concentration should be validated to ensure it doesn't interfere with the analytical method.

Troubleshooting Guides

Issue 1: Low Recovery of Cefprozil in Plasma/Serum Samples
Potential Cause Recommended Solution
Degradation during sample collection and handling - Use pre-chilled collection tubes (e.g., EDTA or heparin).- Place collected blood samples on ice immediately.- Separate plasma or serum by centrifugation in a refrigerated centrifuge as soon as possible (ideally within 1 hour).
Enzymatic degradation by beta-lactamases - If bacterial contamination is suspected, consider adding a broad-spectrum beta-lactamase inhibitor (e.g., clavulanic acid at a final concentration of 1-10 µg/mL) to the collection tube. Validate for non-interference with the assay.
pH-induced hydrolysis - While typically not necessary for routine plasma/serum collection, if extreme pH is a concern, consider using buffered collection tubes. The optimal pH for Cefprozil stability is generally in the slightly acidic to neutral range.
Adsorption to collection/storage tubes - Use low-protein-binding polypropylene (B1209903) tubes for sample collection, processing, and storage.
Incomplete protein precipitation - Ensure the ratio of precipitating agent (e.g., acetonitrile, methanol) to plasma is sufficient for complete protein removal. A common ratio is 3:1 or 4:1 (v/v).- Vortex the sample vigorously after adding the precipitating agent.- Centrifuge at a high speed (e.g., >10,000 x g) for an adequate duration (e.g., 10-15 minutes) at a low temperature (e.g., 4°C).[3]
Issue 2: Inconsistent Results Between Replicates
Potential Cause Recommended Solution
Inconsistent sample handling - Standardize the entire sample handling workflow, from collection to analysis. Ensure all samples are treated identically in terms of time and temperature exposure.
Multiple freeze-thaw cycles - Prepare single-use aliquots of plasma/serum samples immediately after initial processing to avoid the need for repeated freezing and thawing of the bulk sample.[1][2]
Inhomogeneous sample after thawing - Ensure the sample is completely thawed and vortexed gently before taking an aliquot for analysis.
Instrumental variability - Perform regular maintenance and calibration of analytical instruments (e.g., HPLC, mass spectrometer).- Use an appropriate internal standard to correct for variations in sample processing and instrument response.[3]

Quantitative Data Summary

The following tables summarize the stability of Cefprozil under various conditions. Please note that stability can be matrix-dependent, and it is always recommended to perform your own stability studies for your specific experimental conditions.

Table 1: Short-Term Stability of Cefprozil in Human Plasma

Storage TemperatureDurationAnalyte Recovery (%)Reference
Room Temperature (~25°C)4 hours>90%[3]
4°C (Refrigerated)24 hours>95%[3]

Table 2: Long-Term Stability of Cefprozil in Human Plasma

Storage TemperatureDurationAnalyte Recovery (%)Reference
-20°C30 days>90%[3]
-80°C90 days>95%[3]

Table 3: Freeze-Thaw Stability of Cefprozil in Human Plasma

Number of Freeze-Thaw CyclesAnalyte Recovery (%)Reference
3>90%[3]

Experimental Protocols

Protocol 1: Collection and Processing of Human Plasma for Cefprozil Analysis
  • Blood Collection:

    • Collect whole blood into pre-chilled vacuum tubes containing K2-EDTA as an anticoagulant.

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

    • Place the tube on wet ice or in a refrigerated rack.

  • Plasma Separation:

    • Within one hour of collection, centrifuge the blood sample at approximately 1,500 x g for 10 minutes in a refrigerated centrifuge (4°C).

    • Carefully aspirate the supernatant (plasma) using a clean pipette, avoiding disturbance of the buffy coat and red blood cells.

  • Aliquoting and Storage:

    • Transfer the plasma into pre-labeled, low-protein-binding polypropylene cryovials.

    • Create single-use aliquots to avoid freeze-thaw cycles.

    • Immediately store the aliquots at -80°C until analysis.

Protocol 2: Protein Precipitation for HPLC-MS/MS Analysis of Cefprozil in Human Plasma

This protocol is adapted from a validated bioanalytical method.[3]

  • Sample Thawing:

    • Thaw the frozen plasma samples at room temperature. Once thawed, place them on ice.

  • Internal Standard Spiking:

    • To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Cefprozil-d4).

  • Protein Precipitation:

    • Add 400 µL of ice-cold methanol (B129727) containing 0.1% formic acid to the plasma sample.

    • Vortex the mixture vigorously for 2 minutes.

  • Centrifugation:

    • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer and Analysis:

    • Carefully transfer the clear supernatant to an HPLC vial.

    • Inject an appropriate volume (e.g., 3 µL) into the LC-MS/MS system for analysis.[3]

Visualizations

cluster_pre_analytical Pre-analytical Phase cluster_analytical Analytical Phase SampleCollection Sample Collection (Pre-chilled tubes, on ice) PlasmaSeparation Plasma Separation (Refrigerated Centrifuge) SampleCollection->PlasmaSeparation < 1 hour Aliquoting Aliquoting (Single-use vials) PlasmaSeparation->Aliquoting Storage Long-term Storage (-80°C) Aliquoting->Storage Thawing Sample Thawing (Room temp, then on ice) Storage->Thawing Prior to analysis ProteinPrecipitation Protein Precipitation (Ice-cold solvent) Thawing->ProteinPrecipitation Analysis LC-MS/MS Analysis ProteinPrecipitation->Analysis

Caption: Recommended workflow for handling biological samples to ensure this compound stability.

cluster_degradation Degradation Pathways cluster_prevention Prevention Strategies IntactCefprozil Intact this compound BetaLactamase Enzymatic Degradation (Beta-lactamase) IntactCefprozil->BetaLactamase High Temp Bacterial Contamination Hydrolysis Chemical Degradation (Hydrolysis) IntactCefprozil->Hydrolysis Extreme pH High Temp DegradationProducts Inactive Degradation Products BetaLactamase->DegradationProducts Hydrolysis->DegradationProducts KeepCold Maintain Low Temperature KeepCold->IntactCefprozil ProcessQuickly Prompt Processing ProcessQuickly->IntactCefprozil ControlpH pH Control (if necessary) ControlpH->IntactCefprozil AddInhibitor Add Beta-lactamase Inhibitor AddInhibitor->IntactCefprozil AliquotSample Aliquot to Avoid Freeze-Thaw AliquotSample->IntactCefprozil

Caption: Factors influencing this compound degradation and corresponding prevention strategies.

References

Cefprozil Monohydrate Stock Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Cefprozil (B1668874) monohydrate stock solutions. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended solvents for preparing Cefprozil monohydrate stock solutions?

A1: The choice of solvent depends on the intended application.

  • For long-term storage of a concentrated stock: Dimethyl sulfoxide (B87167) (DMSO) is a suitable organic solvent. Cefprozil is soluble in DMSO at approximately 2.5 mg/mL.[1]

  • For immediate use in aqueous-based assays: You can directly dissolve this compound in aqueous buffers such as Phosphate-Buffered Saline (PBS, pH 7.2).[1] The solubility in PBS (pH 7.2) is approximately 1.25 mg/mL.[1] Methanol has also been used to prepare stock solutions for research purposes, particularly for degradation studies.[2]

Q2: My Cefprozil stock solution prepared in an aqueous buffer appears cloudy or has precipitated. What should I do?

A2: Precipitation in aqueous solutions can be due to a few factors:

  • Concentration: The concentration of your solution may have exceeded the solubility limit of Cefprozil in the chosen aqueous buffer. The solubility of Cefprozil in PBS (pH 7.2) is about 1.25 mg/mL.[1]

  • pH: The pH of your solution can influence the solubility of Cefprozil. Ensure the pH of your buffer is within a suitable range.

  • Temperature: Lower temperatures can decrease solubility. Try gently warming the solution.

Troubleshooting Steps:

  • Verify the concentration of your solution against the known solubility in your chosen buffer.

  • If the concentration is too high, dilute the solution with more buffer.

  • Consider preparing a more concentrated primary stock in an organic solvent like DMSO and then diluting it into your aqueous buffer for the final working concentration.[1] This can help avoid solubility issues.

Q3: How should I store my this compound stock solutions to ensure stability?

A3: Proper storage is crucial for maintaining the integrity of your Cefprozil solutions.

  • Solid Form: this compound as a crystalline solid should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1]

  • Organic Stock Solutions (e.g., in DMSO): For organic stock solutions, it is recommended to store them at -80°C for up to one year.[3]

  • Aqueous Solutions: Aqueous solutions of Cefprozil are not recommended for storage for more than one day.[1] It is best to prepare fresh aqueous solutions for each experiment. Reconstituted oral suspensions of Cefprozil should be stored in a refrigerator and discarded after 14 days.[4][5]

Q4: I've noticed a color change in my Cefprozil stock solution. Is it still viable?

A4: A color change in your stock solution is a visual indicator of potential degradation. Cefprozil is known to be susceptible to degradation under various conditions, including exposure to light, heat, and changes in pH.[2][6] It is advisable to discard any solution that has changed color and prepare a fresh stock. To minimize degradation, protect your solutions from light and store them at the recommended temperatures.

Q5: What are the primary degradation pathways for Cefprozil in solution?

A5: Cefprozil in solution can undergo degradation through several pathways:

  • Isomerization: Cefprozil exists as a mixture of Z and E isomers. In solution, a reversible isomerization between these two forms can occur.[7][8]

  • Hydrolysis: The β-lactam ring in Cefprozil is susceptible to hydrolysis, which can be accelerated by acidic or alkaline conditions.[2][9]

  • Oxidation: Cefprozil can also be degraded by oxidative stress.[2][6]

  • Photolysis: Exposure to light can lead to the degradation of Cefprozil.[2][6]

The degradation of Cefprozil can result in the formation of various degradation products.[2][7]

Quantitative Data Summary

For researchers conducting stability studies, the following table summarizes key solubility and storage information.

ParameterSolvent/ConditionValueReference
Solubility DMSO~2.5 mg/mL[1]
Dimethylformamide~0.3 mg/mL[1]
PBS (pH 7.2)~1.25 mg/mL[1]
Storage Stability Crystalline Solid≥ 4 years at -20°C[1]
In Solvent (e.g., DMSO)1 year at -80°C[3]
Aqueous SolutionNot recommended for >1 day[1]
Reconstituted Oral SuspensionUp to 14 days refrigerated[4][5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials: this compound powder, DMSO (anhydrous), sterile microcentrifuge tubes.

  • Procedure: a. Under sterile conditions, weigh out the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of Cefprozil). c. Vortex the solution until the Cefprozil is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C.

Protocol 2: Stability Testing of Cefprozil Stock Solutions using HPLC-UV

This protocol is based on methods described for the analysis of Cefprozil and its degradation products.[7][8]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 10.35 g/L ammonium (B1175870) dihydrogen phosphate (B84403) in water, adjusted to pH 4.4 with phosphoric acid) in a ratio of approximately 10:90 (v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.[7][8]

    • Injection Volume: 20 µL.

  • Sample Preparation: a. Prepare Cefprozil stock solutions at a known concentration in the desired solvent. b. At specified time points, withdraw an aliquot of the stock solution. c. Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: a. Inject the prepared sample onto the HPLC system. b. Monitor the chromatogram for the peaks corresponding to the Z and E isomers of Cefprozil and any degradation products. c. Calculate the peak areas to determine the concentration of Cefprozil remaining at each time point. d. Plot the concentration of Cefprozil versus time to determine the stability of the solution under the tested conditions.

Visualizations

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis (HPLC) weigh Weigh Cefprozil Monohydrate dissolve Dissolve in Appropriate Solvent weigh->dissolve aliquot Aliquot for Storage dissolve->aliquot store_aqueous Aqueous Solution (Use Immediately) dissolve->store_aqueous store_organic Organic Stock (-80°C) aliquot->store_organic sample Sample at Time Points store_organic->sample store_aqueous->sample dilute Dilute with Mobile Phase sample->dilute inject Inject into HPLC System dilute->inject analyze Analyze Data inject->analyze

Caption: Workflow for preparing and testing the stability of Cefprozil solutions.

Degradation_Pathway Cefprozil Cefprozil (Z and E isomers) Isomerization Reversible Isomerization Cefprozil->Isomerization Degradation Degradation Products Cefprozil->Degradation Isomerization->Cefprozil Stress Stress Factors (pH, Light, Heat, Oxidants) Stress->Cefprozil

Caption: Factors influencing Cefprozil degradation pathways.

References

Addressing peak tailing in the chromatographic analysis of Cefprozil monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Cefprozil monohydrate, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half.[1][2][3] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2][3] Tailing peaks can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential issues with the analytical method or HPLC system.[3]

Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered to be tailing.[4]

Q2: What are the primary causes of peak tailing in the analysis of this compound?

A2: Cefprozil is a compound that contains amine functional groups, which are basic in nature.[2][5] The most common cause of peak tailing for basic compounds like Cefprozil in reverse-phase HPLC is secondary interactions with the stationary phase.[1][2] Specifically, ionized silanol (B1196071) groups (Si-O⁻) on the surface of silica-based columns can interact strongly with the protonated amine groups of Cefprozil, leading to delayed elution and a tailing peak shape.[1][2]

Other potential causes include:

  • Mobile phase pH: If the mobile phase pH is close to the pKa of Cefprozil, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[1][6]

  • Column Issues: Column degradation, contamination, or voids in the packing material can lead to poor peak shape.[2][3]

  • Sample Overload: Injecting too much sample can saturate the column, causing peak distortion.[2][6]

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[1][4]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the chromatographic analysis of this compound.

Step 1: Evaluate the Mobile Phase

The mobile phase composition, particularly its pH and the presence of additives, is a critical factor in controlling the peak shape of basic compounds like Cefprozil.

Issue: Inappropriate Mobile Phase pH

  • Explanation: To ensure consistent ionization and minimize interactions with silanol groups, the mobile phase pH should be controlled and ideally be at least 2 pH units away from the analyte's pKa.[6]

  • Solution:

    • Adjust pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) with an acid like formic acid, trifluoroacetic acid, or a phosphate (B84403) buffer will protonate the silanol groups (Si-OH), reducing their interaction with the positively charged Cefprozil molecules.[4][6][7]

    • Use a Buffer: Incorporate a buffer (e.g., phosphate or acetate) to maintain a consistent pH throughout the analysis.[1][2]

Issue: Lack of Mobile Phase Modifier

  • Explanation: Silanol interactions can be masked by adding a competing base to the mobile phase.

  • Solution:

    • Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.1%).[6][8] The TEA will preferentially interact with the active silanol sites, improving the peak shape of Cefprozil.

Step 2: Assess the Column

The choice and condition of the HPLC column are paramount for achieving good peak symmetry.

Issue: Active Silanol Groups

  • Explanation: Standard silica-based C18 columns can have a significant number of residual silanol groups that cause tailing with basic analytes.

  • Solution:

    • Use an End-capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically derivatizes most of the residual silanol groups, making them inert and reducing secondary interactions.[2]

Issue: Column Contamination or Degradation

  • Explanation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing. A partially blocked inlet frit can also distort peak shape.[9]

  • Solution:

    • Wash the Column: Flush the column with a strong solvent to remove contaminants.

    • Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities.[10]

    • Replace the Column: If washing does not improve the peak shape, the column may be irreversibly damaged and should be replaced.[2]

Step 3: Review Sample and Injection Parameters

Issue: Sample Overload

  • Explanation: Injecting a sample that is too concentrated can lead to non-linear isotherm behavior and result in peak tailing.[2][6]

  • Solution:

    • Dilute the Sample: Reduce the concentration of the Cefprozil sample and re-inject.

Issue: Incompatible Sample Solvent

  • Explanation: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

  • Solution:

    • Use Mobile Phase as Sample Solvent: Dissolve the Cefprozil standard and sample in the initial mobile phase whenever possible.[6]

Experimental Protocols and Data

Below are examples of published HPLC methods for Cefprozil analysis. The parameters can be used as a starting point for method development and troubleshooting.

Method 1: RP-HPLC with Phosphate Buffer
ParameterValue
Column Hypersilthermo C18 (250mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) : Monobasic ammonium (B1175870) phosphate buffer (50:50, v/v)
pH 4.4 (adjusted with o-phosphoric acid)
Flow Rate 1.0 mL/min
Detection 280 nm
Retention Time 4.55 min
Reference [5]
Method 2: RP-HPLC with Triethylamine
ParameterValue
Column Enable C18 (125mm × 4.6mm, 5µm)
Mobile Phase Triethylamine : Methanol : Acetonitrile : Ultra-Pure Water (0.1: 5: 25: 69.9, v/v/v/v)
Flow Rate 1.5 mL/min
Detection 260 nm
Tailing Factor 1.17
Reference [8]
Method 3: RP-HPLC with Trifluoroacetic Acid
ParameterValue
Column RPC-18
Mobile Phase Trifluoroacetic acid in water (75 volumes) : Trifluoroacetic acid in acetonitrile (25 volumes)
Flow Rate 1.0 mL/min
Detection 290 nm
Temperature 40°C
Reference [7]

Visual Troubleshooting Guides

PeakTailing_Troubleshooting_Workflow start Peak Tailing Observed for Cefprozil check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase adjust_ph Adjust pH to 2.5-3.5 (e.g., with formic acid) check_mobile_phase->adjust_ph Is pH optimal? add_modifier Add Competing Base (e.g., 0.1% TEA) check_mobile_phase->add_modifier Are silanol interactions suspected? check_column Step 2: Assess Column adjust_ph->check_column add_modifier->check_column use_endcapped Use End-capped Column check_column->use_endcapped Is column appropriate? wash_column Wash or Replace Column check_column->wash_column Is column contaminated? check_sample Step 3: Review Sample & Injection use_endcapped->check_sample wash_column->check_sample dilute_sample Dilute Sample check_sample->dilute_sample Is sample overloaded? change_solvent Dissolve in Mobile Phase check_sample->change_solvent Is sample solvent incompatible? end_node Symmetrical Peak Achieved dilute_sample->end_node change_solvent->end_node

Caption: A workflow diagram for troubleshooting peak tailing of Cefprozil.

Silanol_Interaction_Diagram cluster_column Silica Stationary Phase cluster_solution Solution: Low pH Mobile Phase silanol_ionized Ionized Silanol (Si-O⁻) interaction Ionic Interaction (Causes Tailing) silanol_ionized->interaction cefprozil Protonated Cefprozil (R-NH3⁺) cefprozil->silanol_ionized interaction->cefprozil silanol_protonated Protonated Silanol (Si-OH) no_interaction Reduced Interaction (Symmetrical Peak) cefprozil_no_int Protonated Cefprozil (R-NH3⁺)

Caption: Chemical interaction leading to peak tailing and its mitigation.

References

Technical Support Center: Accurate Quantification of Cefprozil Monohydrate Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for the accurate quantification of Cefprozil monohydrate impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of this compound that I should be aware of?

A1: this compound can have several process-related and degradation impurities. Some of the commonly identified impurities include Cefprozil (Z)-isomer, Cefprozil (E)-isomer, Cefprozil delta-3 isomer, Cefprozil amide, and various other related compounds designated by pharmacopeias (e.g., Impurity A, B, C, D, F, H, M).[1][2][3][4] It is crucial to monitor these impurities to ensure the safety and efficacy of the drug product.[5]

Q2: Which analytical technique is most suitable for quantifying this compound impurities?

A2: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most widely used and recommended method for the quantification of this compound and its impurities.[1][6][7] This method offers good separation, sensitivity, and accuracy for impurity profiling.[5][8]

Q3: What are the typical limits for impurities in Cefprozil according to regulatory guidelines?

A3: According to the International Council for Harmonisation (ICH) guidelines, for a recommended daily dose of 1000 mg of Cefprozil, the reporting, identification, and quantification limits for impurities are typically 0.05%, 0.1%, and 0.15%, respectively.[1][4]

Q4: Where can I obtain reference standards for Cefprozil impurities?

A4: Reference standards for Cefprozil and its impurities are available from various pharmacopeias, such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP).[1][9] Additionally, several chemical suppliers specialize in providing pharmacopeial and non-pharmacopeial impurity standards.[2][3][5][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound impurities using HPLC.

Q1: I am observing poor resolution between the Cefprozil Z-isomer and a known impurity peak. What should I do?

A1:

  • Check and Adjust Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer is critical for resolution. A slight adjustment in the gradient or isocratic composition can significantly improve separation.[6][11]

  • Verify Column Condition: Ensure you are using the recommended column type (e.g., C18) and that it is not degraded.[6][11] Column performance can decrease over time.

  • Optimize Flow Rate: A lower flow rate can sometimes improve the resolution between closely eluting peaks.[6]

  • Check pH of the Mobile Phase: The pH of the buffer can affect the ionization state of Cefprozil and its impurities, thereby influencing their retention and resolution. Ensure the pH is correctly prepared and stable.[6]

Q2: My peak areas for the impurities are not reproducible. What could be the cause?

A2:

  • Ensure Complete Dissolution: Cefprozil and its impurities must be fully dissolved in the sample solvent. Incomplete dissolution is a common source of variability.

  • Check for System Leaks: Leaks in the HPLC system, particularly between the injector and the detector, can lead to inconsistent sample volumes being analyzed.[11][12]

  • Verify Injector Performance: The autosampler or manual injector should be functioning correctly to ensure precise injection volumes.

  • Evaluate Sample Stability: Cefprozil can be unstable in certain solutions.[13] Prepare samples fresh and analyze them within a validated time frame. The USP monograph suggests using the sample solution within 6 hours.[9]

Q3: I am seeing extraneous peaks (ghost peaks) in my chromatogram. How can I eliminate them?

A3:

  • Clean the System: Ghost peaks can arise from contamination in the mobile phase, injector, or column. Flush the system with a strong solvent (e.g., a high percentage of organic solvent).

  • Use High-Purity Solvents: Ensure that the water and organic solvents used for the mobile phase are of high purity (e.g., HPLC or LC-MS grade).[1]

  • Check Sample Preparation: The sample matrix itself or contaminants introduced during sample preparation can cause extraneous peaks.

  • Blank Injections: Run a blank injection (injecting only the sample solvent) to determine if the ghost peaks are coming from the sample or the system.

Q4: The retention times of my peaks are shifting between injections. What is the problem?

A4:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

  • Fluctuations in Temperature: Changes in the column temperature can affect retention times. Using a column oven is recommended to maintain a constant temperature.[11]

  • Mobile Phase Composition Change: If the mobile phase is prepared by online mixing, ensure the pump is functioning correctly. For manually prepared mobile phases, ensure accurate measurement and thorough mixing.[14]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to retention time shifts.

Quantitative Data Summary

Table 1: System Suitability Parameters for Cefprozil Impurity Analysis

ParameterAcceptance Criteria (Ph. Eur.)Observed Value
Resolution (Rs) between Cefprozil Z-isomer and Impurity F> 1.44.25
Peak Asymmetry0.8 - 1.50.87 - 1.02
RSD of Retention Times (n=7)Not Specified< 0.1%
RSD of Peak Areas (n=7)Not Specified< 0.4%

Data summarized from a study based on the European Pharmacopoeia monograph.[1]

Table 2: Linearity of Cefprozil Quantification by RP-HPLC

Concentration Range (µg/mL)Correlation Coefficient (r²)
20 - 1000.999

Data from a validated RP-HPLC method for Cefprozil estimation.[6]

Experimental Protocols

Protocol 1: RP-HPLC Method for Cefprozil and Impurities (Based on Ph. Eur. Monograph)

Objective: To quantify known impurities of this compound.

Materials:

  • Cefprozil Reference Standard (CRS)

  • Cefprozil Impurity Reference Standards (A, B, D, F, H, M)

  • Ammonium (B1175870) dihydrogen phosphate (B84403)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Hydrochloric acid

Chromatographic Conditions:

  • Column: Thermo Scientific™ Hypersil GOLD™ aQ, 150 x 4.6 mm, 3 µm or equivalent C18 column[4]

  • Mobile Phase A: Dissolve 11.5 g of ammonium dihydrogen phosphate in 1000 mL of water.[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: (Refer to the specific monograph for the detailed gradient program)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm[6]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Procedure:

  • Preparation of Solutions:

    • Solvent A: Prepare the ammonium dihydrogen phosphate buffer as described above.

    • Reference Solutions: Prepare reference solutions of Cefprozil CRS and its impurities in Solvent A as specified in the European Pharmacopoeia monograph. This may involve initial dissolution with dilute HCl.[1][4]

    • Test Solution: Accurately weigh and dissolve the this compound sample in Solvent A to achieve a known concentration.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for a sufficient time.

    • Inject the reference solutions to check system suitability (resolution, peak asymmetry).

    • Inject the test solution.

  • Quantification:

    • Identify the impurity peaks in the test solution chromatogram by comparing their retention times with those of the reference standards.

    • Calculate the percentage of each impurity using the peak area relative to the Cefprozil peak area from a diluted standard solution, as per the pharmacopeial method.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Buffer & Acetonitrile) system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standards Prepare Reference Standard Solutions system_suitability System Suitability Test (Inject Standards) prep_standards->system_suitability prep_sample Prepare Sample Solution sample_injection Inject Sample prep_sample->sample_injection system_equilibration->system_suitability system_suitability->sample_injection peak_integration Peak Integration & Identification sample_injection->peak_integration quantification Quantify Impurities peak_integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for Cefprozil impurity quantification.

Troubleshooting_Logic cluster_resolution Poor Peak Resolution cluster_reproducibility Poor Reproducibility cluster_retention Retention Time Shift start Problem Encountered res_q Poor Resolution? start->res_q rep_q Non-Reproducible Peak Areas? start->rep_q ret_q Retention Time Shifting? start->ret_q res_a1 Adjust Mobile Phase res_q->res_a1 res_a2 Check Column res_q->res_a2 res_a3 Optimize Flow Rate res_q->res_a3 end Problem Resolved res_a1->end res_a2->end res_a3->end rep_a1 Ensure Complete Dissolution rep_q->rep_a1 rep_a2 Check for Leaks rep_q->rep_a2 rep_a3 Verify Sample Stability rep_q->rep_a3 rep_a1->end rep_a2->end rep_a3->end ret_a1 Equilibrate Column ret_q->ret_a1 ret_a2 Control Temperature ret_q->ret_a2 ret_a3 Check Mobile Phase Composition ret_q->ret_a3 ret_a1->end ret_a2->end ret_a3->end

Caption: Troubleshooting logic for HPLC analysis of Cefprozil.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of HPLC and Microbiological Assays for Cefprozil Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and microbiological assays for the quantitative analysis of Cefprozil monohydrate, a second-generation cephalosporin (B10832234) antibiotic. The objective is to offer a clear understanding of the principles, methodologies, and comparative performance of these two essential analytical techniques in a drug development and quality control context. The experimental data and protocols presented are synthesized from established validation studies to provide a practical framework for laboratory application.

Introduction

The determination of antibiotic potency and purity is a critical aspect of pharmaceutical quality control. This compound, like other antibiotics, is typically assayed using both physicochemical and microbiological methods. High-Performance Liquid Chromatography (HPLC) provides a precise measure of the concentration of the active pharmaceutical ingredient (API), offering high specificity and accuracy. In contrast, a microbiological assay measures the biological activity or potency of the antibiotic, which is a crucial indicator of its therapeutic efficacy. Cross-validation of these two methods is essential to ensure that the chemically measured concentration corresponds to the expected biological activity, thereby guaranteeing the clinical effectiveness of the drug product.

Experimental Protocols

Detailed methodologies for both HPLC and a representative microbiological (turbidimetric) assay are provided below. These protocols are based on validated methods reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC) Assay

This method is designed for the quantitative determination of Cefprozil in bulk drug substance and pharmaceutical formulations.

1. Chromatographic Conditions:

  • Column: Hypersil Thermo C18 (250mm x 4.6 mm i.d., 5 µm particle size) or equivalent.

  • Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and monobasic ammonium (B1175870) phosphate (B84403) buffer (pH 4.4) in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Run Time: Approximately 10 minutes.

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).

  • Sample Solution: For bulk drug, prepare as per the standard solution. For tablets, weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to a specific amount of Cefprozil into a volumetric flask, dissolve in and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter before injection.

3. System Suitability:

  • Inject the standard solution multiple times (e.g., six replicates). The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • The tailing factor for the Cefprozil peak should be not more than 2.0.

  • The theoretical plates for the Cefprozil peak should be not less than 2000.

4. Analysis:

  • Inject the standard and sample solutions into the chromatograph, record the peak areas, and calculate the concentration of Cefprozil in the sample.

Microbiological (Turbidimetric) Assay

This assay determines the potency of Cefprozil by measuring its inhibitory effect on the growth of a susceptible microorganism in a liquid medium.

1. Test Microorganism:

  • Staphylococcus aureus ATCC 6538P or Bacillus subtilis ATCC 6633. The culture is maintained on a suitable agar (B569324) medium.

2. Culture Medium and Buffers:

  • Culture Medium: Use a suitable broth medium, such as Tryptic Soy Broth, that supports vigorous growth of the test organism.

  • Buffer: Prepare a sterile phosphate buffer (e.g., 0.1 M, pH 6.0) for dilutions.

3. Preparation of Inoculum:

  • Inoculate a flask of sterile culture medium with the test microorganism and incubate at 32-37°C for 16-24 hours. Dilute the resulting culture with sterile saline or buffer to achieve a specific turbidity or cell density that provides a suitable response in the assay.

4. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard of known concentration in the sterile phosphate buffer.

  • Standard Curve Solutions: From the stock solution, prepare a series of at least five dilutions in geometric progression (e.g., 10, 12.5, 15.6, 19.5, 24.4 µg/mL) using the culture medium as the diluent.

  • Sample Solutions: Prepare sample solutions of this compound in the same manner as the standard solutions to obtain concentrations expected to be in the range of the standard curve.

5. Assay Procedure:

  • Distribute a fixed volume of the inoculated culture medium into sterile test tubes.

  • Add a fixed volume of each standard and sample dilution to the respective tubes. Include control tubes with no antibiotic.

  • Incubate all tubes at a specified temperature (e.g., 32-37°C) for a defined period (typically 3-5 hours), or until there is sufficient growth in the control tubes.

  • Stop the microbial growth by adding a suitable agent (e.g., formaldehyde).

  • Measure the absorbance (turbidity) of each tube at a specific wavelength (e.g., 530 nm) using a spectrophotometer.

6. Data Analysis:

  • Plot the absorbance values against the logarithm of the Cefprozil concentrations for the standard solutions to generate a standard curve.

  • Determine the potency of the sample solutions by interpolating their absorbance values on the standard curve.

Data Presentation: Comparison of Performance Characteristics

The performance of HPLC and microbiological assays can be compared based on several key validation parameters as defined by ICH and FDA guidelines.[1][2] The following tables summarize the typical performance characteristics for each method.

Table 1: Comparison of HPLC and Microbiological Assay Performance

Performance CharacteristicHPLC AssayMicrobiological Assay
Specificity High (can distinguish between isomers and impurities)Moderate (measures overall biological activity, may not distinguish between active components)
Precision (RSD%) Typically < 2%Typically < 5%
Accuracy (% Recovery) Typically 98-102%Typically 95-105%
Linearity (r²) > 0.999> 0.98
Range Wide (e.g., 20-100 µg/mL)Narrower (dependent on microbial sensitivity)
Analysis Time Rapid (minutes per sample)Slower (hours to days due to incubation)
Throughput High (amenable to automation)Lower
Indication Chemical concentrationBiological potency

Table 2: Quantitative Data for a Validated HPLC Method for this compound

ParameterResult
Linearity Range 20-100 µg/mL
Correlation Coefficient (r²) 0.9998
Accuracy (% Recovery) 99.5% - 101.2%
Precision (RSD%)
- Repeatability< 1.0%
- Intermediate Precision< 1.5%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL

Data synthesized from published HPLC validation studies.

Mandatory Visualizations

The following diagrams illustrate the cross-validation workflow and a comparative overview of the two analytical methods.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_bioassay Microbiological Assay cluster_comparison Cross-Validation hplc_prep Sample & Standard Preparation hplc_analysis Chromatographic Analysis hplc_prep->hplc_analysis hplc_data Concentration Data (µg/mg) hplc_analysis->hplc_data compare Statistical Comparison hplc_data->compare bio_prep Sample & Standard Preparation bio_analysis Inoculation & Incubation bio_prep->bio_analysis bio_data Potency Data (IU/mg) bio_analysis->bio_data bio_data->compare result Validation Report: Correlation of Chemical Concentration and Biological Potency compare->result

Caption: Cross-validation workflow for HPLC and microbiological assays.

MethodComparison cluster_hplc HPLC Assay cluster_bioassay Microbiological Assay hplc_node hplc_principle Principle: Physicochemical separation and quantification based on UV absorption. hplc_strengths Strengths: - High Precision & Accuracy - High Specificity (impurities, isomers) - Rapid Analysis Time - High Throughput hplc_weaknesses Weaknesses: - Does not measure biological activity - Requires expensive equipment - Uses organic solvents bio_node bio_principle Principle: Measurement of growth inhibition of a susceptible microorganism. bio_strengths Strengths: - Measures true biological potency - Reflects therapeutic efficacy - Can detect degradation to inactive forms - Lower equipment cost bio_weaknesses Weaknesses: - Higher variability - Slower analysis time (incubation) - Lower throughput - Less specific

Caption: Comparison of HPLC and microbiological assay characteristics.

Conclusion

Both HPLC and microbiological assays are indispensable for the comprehensive quality assessment of this compound. HPLC provides a rapid, precise, and accurate measurement of the drug substance's concentration, which is ideal for routine quality control and stability testing. The microbiological assay, while more variable and time-consuming, offers the unique and critical advantage of measuring the biological potency, which is directly related to the drug's therapeutic effect. The cross-validation of these two methods ensures that the chemically quantified antibiotic is biologically active and will perform as expected in a clinical setting. The choice of method depends on the specific analytical objective; however, they are often used in a complementary manner throughout the drug development lifecycle to ensure product quality and efficacy.

References

A Comparative Analysis of the In Vitro Activity of Cefprozil Monohydrate and Cefaclor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of second-generation cephalosporins, Cefprozil (B1668874) and Cefaclor (B193732) are frequently utilized oral agents for the treatment of a variety of bacterial infections. This guide provides a detailed comparison of their in vitro activity, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of In Vitro Activity

The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the comparative MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of Cefprozil and Cefaclor against common bacterial pathogens.

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Gram-Positive Bacteria
Streptococcus pneumoniaeCefprozil-0.125[1]
Cefaclor-0.38[1]
Viridans StreptococciCefprozil-4[1]
Cefaclor-8[1]
Group A β-hemolytic streptococciCefprozilMore active(four times more active than Cefaclor)[1]
Cefaclor--
Staphylococcus aureus (Oxacillin-Susceptible)CefprozilSimilar activityto amoxicillin/clavulanic acid[1]
CefaclorSimilar activityto amoxicillin/clavulanic acid[1]
Gram-Negative Bacteria
Haemophilus influenzaeCefprozil-4[1]
Cefaclor-2[1]
General Gram-Negative PathogensCefprozilSimilar activity(MIC90 range: 2-8)[2]
CefaclorSimilar activity(MIC90 range: 2-8)[2]

Note: A lower MIC value indicates greater in vitro activity.

Overall, studies indicate that Cefprozil is generally two- to eightfold more active than Cefaclor against Gram-positive bacteria.[2] Against Gram-negative bacteria, their in vitro activity is largely comparable.[2]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of antimicrobial agents. The most common methods employed are broth microdilution and agar (B569324) dilution.

Broth Microdilution Method
  • Preparation of Antimicrobial Solutions: Stock solutions of Cefprozil monohydrate and Cefaclor are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in a 96-well microtiter plate. This creates a range of concentrations of each antibiotic.

  • Inoculum Preparation: The bacterial isolate to be tested is cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to a bacterial concentration of approximately 1.5 x 10^8 CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included. The plate is then incubated at 35°C for 16-20 hours.

  • MIC Determination: After incubation, the microtiter plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Agar Dilution Method
  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of either this compound or Cefaclor incorporated into the molten Mueller-Hinton agar before it solidifies.

  • Inoculum Preparation: The bacterial inoculum is prepared in the same manner as for the broth microdilution method.

  • Inoculation and Incubation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including a growth control plate with no antibiotic. The plates are then incubated at 35°C for 16-20 hours.

  • MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacterial isolate.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the in vitro activity of Cefprozil and Cefaclor.

G cluster_prep Preparation Phase cluster_mic MIC Determination cluster_broth Broth Microdilution cluster_agar Agar Dilution cluster_analysis Data Analysis & Comparison drug_prep Prepare Stock Solutions (Cefprozil & Cefaclor) serial_dilution_broth Serial Dilution in Broth drug_prep->serial_dilution_broth prepare_agar Prepare Antibiotic-Containing Agar Plates drug_prep->prepare_agar bacterial_culture Culture Bacterial Isolates (18-24h) inoculum_prep Prepare Standardized Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep inoculate_broth Inoculate Microtiter Plate inoculum_prep->inoculate_broth inoculate_agar Spot Inoculum onto Plates inoculum_prep->inoculate_agar serial_dilution_broth->inoculate_broth incubate_broth Incubate (35°C, 16-20h) inoculate_broth->incubate_broth read_mic_broth Read MIC (Turbidity) incubate_broth->read_mic_broth compare_mic Compare MIC50 & MIC90 Values read_mic_broth->compare_mic prepare_agar->inoculate_agar incubate_agar Incubate (35°C, 16-20h) inoculate_agar->incubate_agar read_mic_agar Read MIC (Growth Inhibition) incubate_agar->read_mic_agar read_mic_agar->compare_mic conclusion Determine Relative In Vitro Activity compare_mic->conclusion

Caption: Workflow for in vitro susceptibility testing of Cefprozil and Cefaclor.

References

Validating Analytical Methods for Cefprozil Monohydrate: A Comparative Guide to ICH-Compliant Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Cefprozil monohydrate in pharmaceutical formulations, in accordance with the International Council for Harmonisation (ICH) guidelines. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection and implementation of a suitable analytical method.

Introduction to this compound and Analytical Validation

Cefprozil is a second-generation cephalosporin (B10832234) antibiotic used to treat a variety of bacterial infections.[1] It exists as a mixture of two diastereoisomers, (Z)- and (E)-isomers, with the (Z)-isomer being the more pharmacologically active component.[2] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of Cefprozil drug products. The validation of these analytical methods according to ICH Q2(R1) guidelines is a regulatory requirement to demonstrate that the method is suitable for its intended purpose.[3][4]

This guide compares two common chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

Comparison of Analytical Methods

The following tables summarize the performance of different validated analytical methods for this compound.

Table 1: Comparison of HPLC Methods for this compound Analysis

ParameterMethod 1: RP-HPLCMethod 2: Stability-Indicating RP-HPLCMethod 3: RP-HPLC (Pharmacopoeial)
Stationary Phase Hypersilthermo C18 (250mm x 4.6 mm, 5 µm)[1]LiChrospher RP-18 (250 × 4 mm, 5 µm)[5]Hypersil GOLD aQ column[2]
Mobile Phase Acetonitrile (B52724):Monobasic Ammonium (B1175870) phosphate (B84403) buffer (pH 4.4) (50:50 v/v)[1]Acetonitrile:Monobasic ammonium phosphate solution (pH 4.4) (10:90 v/v)[5]Gradient elution with acetonitrile and ammonium phosphate buffer[2]
Flow Rate 1.0 mL/min[1]1.0 mL/min[5]Not specified[2]
Detection UV at 280 nm[1]UV at 280 nm[5]UV detection[2]
Retention Time 4.55 min[1](Z)-isomer: 5.46 min, (E)-isomer: 8.37 min[5](Z)-isomer: 5.2 min, (E)-isomer: 6.9 min[6]
Linearity Range 20-100 µg/mL[1]6.51 - 97.66 µg/mL[5]Not specified
Correlation Coefficient (r²) > 0.999[1]0.9980[5]Not specified
LOD 0.021 µg/mL[1]5.96 µg/mL[5]Not specified
LOQ 0.066 µg/mL[1]18.07 µg/mL[5]Reporting limit: 0.05%[2]
Accuracy (% Recovery) 98.6 - 101.2%[1]Not specifiedNot specified
Precision (%RSD) < 2%[1]Intraday: 0.40-1.60%, Interday: 1.96%[5]< 0.4%[6]

Table 2: HPTLC Method for this compound Analysis

ParameterHPTLC Method
Stationary Phase Silica gel 60 F254 plates[7]
Mobile Phase Methanol:Ethyl acetate:Triethylamine (5.5:4.5:0.2 v/v/v)[7]
Detection Densitometric scanning at 285 nm[7]
Rf Value 0.48[7]
Linearity Range 2-10 µ g/band [7]
Correlation Coefficient (R²) 0.9989[7]
LOD 0.5227 µ g/band [7]
LOQ 1.5840 µ g/band [7]
Accuracy (% Recovery) 98 - 102%[7]
Precision (%RSD) Not specified

Experimental Protocols

Detailed methodologies for the validation of an analytical method for this compound, in line with ICH Q2(R1) guidelines, are provided below.[8][9]

System Suitability

Before starting the validation, the suitability of the chromatographic system is evaluated to ensure it is performing adequately.

  • Protocol: Inject a standard solution of this compound multiple times (typically 5 or 6).

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area, retention time, tailing factor, and theoretical plates should be within predefined limits (e.g., %RSD < 2% for peak area and retention time).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3]

  • Protocol:

    • Analyze a placebo (formulation without the active pharmaceutical ingredient).

    • Analyze the this compound standard.

    • Analyze a sample of the drug product.

    • Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) and analyze the stressed samples.[10]

  • Acceptance Criteria: The chromatogram of the placebo should not show any peak at the retention time of Cefprozil. The peak for Cefprozil in the drug product should be pure and not co-elute with any degradation products or excipients. Peak purity analysis is often performed using a photodiode array (PDA) detector.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[8]

  • Protocol: Prepare a series of at least five concentrations of this compound working standard over a specified range (e.g., 80% to 120% of the expected test concentration).[3] Analyze each concentration and plot a graph of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r) should be ≥ 0.995.[3] The y-intercept of the regression line should be close to zero.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[9]

  • Protocol: Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a placebo formulation. Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within a predefined range (e.g., 98.0% to 102.0%).

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9] Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., 3 concentrations with 3 replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[8]

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for the series of measurements should be within an acceptable limit (e.g., ≤ 2%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • Acceptance Criteria: The LOQ should be verifiable by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

  • Protocol: Introduce small variations to the method parameters, such as the pH of the mobile phase, mobile phase composition, flow rate, and column temperature. Analyze the system suitability parameters for each variation.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, demonstrating the reliability of the method during normal usage.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process according to ICH guidelines.

Analytical_Method_Validation_Workflow Start Start: Define Analytical Method SystemSuitability System Suitability Testing Start->SystemSuitability Specificity Specificity / Selectivity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Documentation Documentation & Validation Report Robustness->Documentation End Method Validated Documentation->End

Caption: A workflow diagram for analytical method validation.

ICH_Validation_Parameters ValidationParameters ICH Q2(R1) Validation Parameters Specificity Linearity Range Accuracy Precision Detection Limit (LOD) Quantitation Limit (LOQ) Robustness Assay Assay ValidationParameters:f0->Assay ValidationParameters:f1->Assay ValidationParameters:f2->Assay ValidationParameters:f3->Assay ValidationParameters:f4->Assay ValidationParameters:f7->Assay ImpuritiesQuant Impurities (Quantitative) ValidationParameters:f0->ImpuritiesQuant ValidationParameters:f1->ImpuritiesQuant ValidationParameters:f2->ImpuritiesQuant ValidationParameters:f3->ImpuritiesQuant ValidationParameters:f4->ImpuritiesQuant ValidationParameters:f6->ImpuritiesQuant ValidationParameters:f7->ImpuritiesQuant ImpuritiesLimit Impurities (Limit Test) ValidationParameters:f0->ImpuritiesLimit ValidationParameters:f5->ImpuritiesLimit Identification Identification ValidationParameters:f0->Identification

Caption: ICH Q2(R1) validation parameters for different analytical tests.

References

Stability Under Scrutiny: A Comparative Analysis of Cefprozil Monohydrate and Other Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensive comparison of the stability of Cefprozil monohydrate against other commonly used cephalosporins, supported by experimental data from forced degradation studies. The information presented herein is crucial for formulation development, shelf-life prediction, and ensuring the safety and efficacy of cephalosporin-based therapeutics.

Cefprozil, a second-generation cephalosporin, is known for its broad spectrum of activity. However, like all β-lactam antibiotics, it is susceptible to degradation under various environmental conditions. This guide delves into the comparative stability of this compound and other cephalosporins when subjected to hydrolytic, oxidative, photolytic, and thermal stress.

Comparative Stability Data

The stability of this compound and other selected cephalosporins under forced degradation conditions is summarized below. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is a collation from various sources. The percentage of degradation can vary based on the specific experimental conditions such as concentration, pH, and duration of exposure.

CephalosporinAcid Hydrolysis (0.1N HCl)Alkaline Hydrolysis (0.1N NaOH)Oxidative Degradation (3% H₂O₂)Photolytic DegradationThermal Degradation (Solid State)
This compound SusceptibleHighly SusceptibleSusceptibleSusceptibleSusceptible
Cephalexin Fairly StableSusceptibleSusceptibleSusceptibleRelatively Stable
Cefaclor SusceptibleHighly SusceptibleSusceptibleSusceptibleSusceptible
Cefdinir SusceptibleSusceptibleSusceptibleSusceptibleSusceptible
Cefixime SusceptibleHighly SusceptibleSusceptibleSusceptibleSusceptible
Cefpodoxime proxetil SusceptibleHighly SusceptibleSusceptibleSusceptibleSusceptible

Note: "Susceptible" indicates that degradation was observed under the specified stress condition. The degree of degradation can vary. "Fairly Stable" suggests a lower susceptibility to degradation compared to other listed cephalosporins under similar conditions.

Key Observations

From the available data, it is evident that all the compared cephalosporins exhibit susceptibility to degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions. Notably, alkaline hydrolysis appears to be a major degradation pathway for most of the studied cephalosporins, including this compound. While direct quantitative comparisons are challenging due to variations in experimental protocols across different studies, the general stability profiles provide valuable insights for formulation scientists.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly employed in forced degradation studies of cephalosporins.

Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways and to develop stability-indicating analytical methods.[1]

  • Acid Hydrolysis: 1 mL of a 1 mg/mL drug solution is mixed with 1 mL of 0.1 N HCl and refluxed at 80°C for 2 hours. The solution is then neutralized with 0.1 N NaOH.

  • Alkaline Hydrolysis: 1 mL of a 1 mg/mL drug solution is mixed with 1 mL of 0.1 N NaOH and kept at room temperature for 30 minutes. The solution is then neutralized with 0.1 N HCl.

  • Oxidative Degradation: 1 mL of a 1 mg/mL drug solution is mixed with 1 mL of 3% hydrogen peroxide and kept at room temperature for 1 hour.

  • Photolytic Degradation: The drug powder is exposed to UV light (254 nm) for 24 hours.

  • Thermal Degradation: The drug powder is kept in an oven at 100°C for 24 hours.

Analytical Method for Stability Assessment

A stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

  • Chromatographic System: A typical HPLC system consists of a pump, an injector, a column, a detector, and a data acquisition system.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used for the separation of cephalosporins and their degradation products.

  • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer, pH 4.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a specific ratio is used as the mobile phase. The composition can be optimized for better separation.

  • Flow Rate: A flow rate of 1.0 mL/min is generally maintained.

  • Detection: UV detection at a specific wavelength (e.g., 254 nm or 280 nm) is used to monitor the elution of the compounds.

  • Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

Visualizing Experimental Workflows and Degradation Pathways

To provide a clearer understanding of the experimental processes and the relationships between different stages, the following diagrams have been generated using the DOT language.

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Alkali Alkaline Hydrolysis Alkali->Stressed_Samples Oxidation Oxidative Degradation Oxidation->Stressed_Samples Photo Photolytic Degradation Photo->Stressed_Samples Thermal Thermal Degradation Thermal->Stressed_Samples API API Solution / Solid API->Acid API->Alkali API->Oxidation API->Photo API->Thermal Analysis HPLC Analysis Stressed_Samples->Analysis Data Data Interpretation (Degradation Profile) Analysis->Data

Caption: Workflow for Forced Degradation Studies of Cephalosporins.

Cephalosporin_Degradation_Pathways cluster_degradation_products Degradation Products Cephalosporin Intact Cephalosporin (e.g., Cefprozil) Hydrolysis_Product Hydrolysis Products (β-lactam ring opening) Cephalosporin->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product Oxidation Products Cephalosporin->Oxidation_Product Oxidation Isomerization_Product Isomerization Products Cephalosporin->Isomerization_Product Photolysis / Heat Other_Degradants Other Degradants Cephalosporin->Other_Degradants Multiple Stresses

Caption: General Degradation Pathways for Cephalosporins.

References

A Comparative Guide to the Bioequivalence of Generic Cefprozil Monohydrate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of generic Cefprozil (B1668874) monohydrate formulations with the reference product. The information presented is synthesized from various pharmacokinetic and dissolution studies to assist researchers and drug development professionals in understanding the performance of different formulations. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key studies.

Executive Summary

Cefprozil monohydrate, a second-generation cephalosporin (B10832234) antibiotic, is available in various generic formulations. The bioequivalence of these generics to the innovator product is a critical factor for ensuring comparable safety and efficacy. Studies have demonstrated that various generic formulations of this compound, including tablets, oral suspensions, and granules, are bioequivalent to their respective reference products under both fasting and fed conditions. Key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) fall within the acceptable bioequivalence limits of 80% to 125%.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters from bioequivalence studies comparing generic this compound formulations to the reference product. These studies were typically conducted as single-dose, randomized, two-period, two-sequence crossover designs in healthy adult volunteers.

Table 1: Pharmacokinetic Parameters of Cefprozil Formulations (Fasting Conditions)

Formulation TypeStrengthNCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)t1/2 (h)
Reference (Suspension) 125 mg303534.70 ± 634.670.98 ± 0.259302.86 ± 1618.391.37 ± 0.13
Test (Granules) 125 mg30Similar to referenceSimilar to referenceSimilar to referenceSimilar to reference
Reference (Tablets) 1 g1014560 ± 23801.59 ± 0.4446300 ± 66601.18 ± 0.20
Test (Suspension) 1 g10Similar to referenceSimilar to referenceSimilar to referenceSimilar to reference

Data synthesized from a study on granule and suspension formulations and another on tablet and suspension formulations.[1][2]

Table 2: Pharmacokinetic Parameters of Cefprozil Formulations (Fed Conditions)

Formulation TypeStrengthNCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)t1/2 (h)
Reference (Suspension) 125 mg302438.80 ± 493.781.66 ± 0.769332.36 ± 1373.611.36 ± 0.24
Test (Granules) 125 mg30Similar to referenceSimilar to referenceSimilar to referenceSimilar to reference

Data from a study on granule and suspension formulations.[1]

Table 3: Bioequivalence Assessment of a Generic Cefprozil Granule Formulation

ParameterCondition90% Confidence Interval of Geometric Mean RatioBioequivalence Conclusion
Cmax FastingWithin 80.00% - 125.00%Bioequivalent
AUC0-t FastingWithin 80.00% - 125.00%Bioequivalent
AUC0-∞ FastingWithin 80.00% - 125.00%Bioequivalent
Cmax FedWithin 80.00% - 125.00%Bioequivalent
AUC0-t FedWithin 80.00% - 125.00%Bioequivalent
AUC0-∞ FedWithin 80.00% - 125.00%Bioequivalent

Based on a study comparing a granule formulation to a suspension.[1]

Experimental Protocols

In-Vivo Bioequivalence Study Protocol

A common study design to assess the bioequivalence of generic this compound formulations is a single-dose, randomized, open-label, two-period, two-sequence crossover study in healthy adult volunteers under both fasting and fed conditions.[1][3][4]

1. Subject Selection:

  • Healthy male and female volunteers, typically between 18 and 55 years of age.

  • Subjects undergo a comprehensive medical screening, including physical examination, vital signs, ECG, and clinical laboratory tests.

  • Exclusion criteria often include a history of hypersensitivity to cephalosporins or penicillins, significant medical conditions, and recent participation in other clinical trials.[4]

2. Study Design and Drug Administration:

  • Subjects are randomly assigned to receive either the test generic formulation or the reference product in the first period.

  • Following a washout period of at least 7 days, subjects receive the alternate formulation in the second period.[4]

  • For fasting studies, subjects fast overnight for at least 10 hours before drug administration and for a specified period after.

  • For fed studies, a standardized high-fat, high-calorie breakfast is consumed before drug administration.

3. Blood Sampling:

  • Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, and 12 hours post-dose).

  • Plasma is separated by centrifugation and stored frozen until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of the cis- and trans-isomers of cefprozil are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

  • Sample Preparation: Protein precipitation with acetonitrile (B52724) is a common method for extracting cefprozil from plasma.

  • Chromatography: Separation is typically achieved on a C18 reverse-phase column.

  • Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in either positive or negative ion mode, with multiple reaction monitoring (MRM) for quantification.

5. Pharmacokinetic and Statistical Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞, and t1/2) are calculated from the plasma concentration-time data using non-compartmental methods.

  • The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for the test and reference products are calculated.

  • Bioequivalence is concluded if the 90% confidence intervals fall within the range of 80.00% to 125.00%.

In-Vitro Dissolution Testing Protocol

Dissolution testing is a critical in-vitro method to assess the release of the active pharmaceutical ingredient from the dosage form. The United States Pharmacopeia (USP) provides a standardized method for Cefprozil tablets.

1. Apparatus: USP Apparatus 1 (Basket) 2. Dissolution Medium: 900 mL of water 3. Rotation Speed: 100 rpm 4. Temperature: 37 ± 0.5 °C 5. Sampling Times: Samples are typically withdrawn at multiple time points (e.g., 10, 15, 20, 30, and 45 minutes) to obtain a dissolution profile. 6. Acceptance Criteria: According to the USP, not less than 75% (Q) of the labeled amount of cefprozil should be dissolved in 45 minutes.

A study on the dissolution of this compound also explored the use of micellar media (sodium dodecyl sulphate and cetyltrimethylammonium bromide) which significantly assisted in its dissolution.[5]

Visualizing the Bioequivalence Assessment Workflow

The following diagrams illustrate the typical workflows for assessing the bioequivalence of generic this compound formulations.

Bioequivalence_Workflow cluster_PreStudy Pre-Study Phase cluster_Clinical Clinical Phase cluster_Analytical Analytical Phase cluster_PostStudy Post-Study Phase Protocol Protocol Design Ethics Ethics Committee Approval Protocol->Ethics Recruitment Subject Recruitment & Screening Ethics->Recruitment Randomization Randomization Recruitment->Randomization Period1 Period 1: Administer Test or Reference Drug Randomization->Period1 Washout Washout Period Period1->Washout Sampling Blood Sampling Period1->Sampling Period2 Period 2: Administer Crossover Drug Washout->Period2 Period2->Sampling Processing Plasma Sample Processing Sampling->Processing LCMS LC-MS/MS Analysis Processing->LCMS Concentration Determine Plasma Concentrations LCMS->Concentration PK_Analysis Pharmacokinetic Analysis Concentration->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Report Final Report Stat_Analysis->Report

Bioequivalence Study Workflow

Dissolution_Testing_Workflow cluster_Setup Setup cluster_Testing Testing cluster_Analysis Analysis cluster_Reporting Reporting Apparatus Prepare USP Apparatus 1 Medium Prepare Dissolution Medium (Water) Apparatus->Medium Temp Set Temperature to 37°C Medium->Temp Start Start Rotation (100 rpm) Temp->Start Introduce Introduce Dosage Form Start->Introduce Sample Withdraw Samples at Predetermined Times Introduce->Sample Filter Filter Samples Sample->Filter Analyze Analyze Samples (e.g., UV-Vis or HPLC) Filter->Analyze Calculate Calculate % Drug Dissolved Analyze->Calculate Profile Generate Dissolution Profile Calculate->Profile Compare Compare with Acceptance Criteria Profile->Compare

In-Vitro Dissolution Testing Workflow

References

Comparative Analysis of Cefprozil Monohydrate MIC Distributions Against Key Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis of the Minimum Inhibitory Concentration (MIC) distributions of Cefprozil (B1668874) monohydrate in comparison to other commonly prescribed oral antibiotics for community-acquired respiratory tract infections. The data presented is intended to offer an objective performance comparison supported by established experimental protocols.

Introduction to Cefprozil Monohydrate

Cefprozil is a second-generation oral cephalosporin (B10832234) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It is frequently utilized in the treatment of respiratory tract infections such as otitis media, sinusitis, pharyngitis/tonsillitis, and bronchitis.[3][4] Its clinical efficacy is intrinsically linked to its in vitro activity against the causative pathogens, primarily Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. This guide focuses on the comparative MIC distributions of cefprozil against these key respiratory pathogens.

Comparative MIC Distribution Data

The following tables summarize the in vitro activity of this compound and comparator oral antibiotics against key bacterial pathogens implicated in community-acquired respiratory tract infections. The data, including MIC50 (Minimum Inhibitory Concentration required to inhibit the growth of 50% of isolates) and MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates), has been compiled from various surveillance studies.

Table 1: Comparative in vitro activity against Streptococcus pneumoniae

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)
Cefprozil 0.125 2.0 71.8 - 74.5 [5][6]
Amoxicillin-Clavulanate≤1.04.092.1
Cefuroxime0.54.072.6[5]
Azithromycin0.12>12871.0[5]

Table 2: Comparative in vitro activity against Haemophilus influenzae

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)
Cefprozil 4.0 8.0 ~90 [2]
Amoxicillin-Clavulanate0.51.098.3[5]
Cefuroxime0.258.082.8[5][7]
Azithromycin2.04.0<5[5]

Table 3: Comparative in vitro activity against Moraxella catarrhalis

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)
Cefprozil 0.5 1.0 Resistant [5]
Amoxicillin-Clavulanate0.120.25>99
Cefuroxime1.02.0>99
Azithromycin≤0.060.12>99

Experimental Protocols

The MIC data presented in this guide are typically determined using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a commonly employed technique.

Broth Microdilution MIC Testing Protocol (based on CLSI guidelines)
  • Preparation of Antimicrobial Solutions: Stock solutions of each antibiotic are prepared at known concentrations. A series of twofold serial dilutions are then made in cation-adjusted Mueller-Hinton broth to achieve the desired final concentrations in the microdilution trays.

  • Inoculum Preparation:

    • Bacterial isolates are grown on appropriate agar (B569324) plates (e.g., blood agar for S. pneumoniae, chocolate agar for H. influenzae) for 18-24 hours.

    • Several colonies are used to prepare a bacterial suspension in a sterile broth or saline solution.

    • The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8^ CFU/mL.

    • This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5^ CFU/mL in each well of the microdilution tray.

  • Inoculation and Incubation:

    • Each well of the microdilution tray, containing a specific concentration of an antibiotic, is inoculated with the prepared bacterial suspension.

    • A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included for each isolate.

    • The trays are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For H. influenzae and S. pneumoniae, incubation may be performed in an atmosphere with 5% CO2.

  • Determination of MIC:

    • Following incubation, the trays are visually inspected for bacterial growth.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis antimicrobial_prep Prepare Antimicrobial Serial Dilutions inoculation Inoculate Microdilution Trays antimicrobial_prep->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate Trays (35°C, 16-20h) inoculation->incubation read_results Visually Inspect for Bacterial Growth incubation->read_results determine_mic Determine MIC Value read_results->determine_mic data_summary Summarize Data (MIC50, MIC90) determine_mic->data_summary

Caption: Workflow for MIC Determination by Broth Microdilution.

References

A Comparative Guide to Methods for Detecting Cefprozil Monohydrate Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria poses a significant threat to public health. Accurate and rapid detection of resistance is crucial for effective patient management and for guiding the development of new antimicrobial agents. Cefprozil, a second-generation cephalosporin, is a widely used antibiotic, and the ability to quickly identify resistance to its monohydrate form is of paramount importance. This guide provides a comparative analysis of a novel rapid detection method, the "Rapid-Cefpro-Resist" Lateral Flow Assay, with established phenotypic methods: the Kirby-Bauer Disk Diffusion Test and the Broth Microdilution Test.

Methodology Comparison

The performance of the novel "Rapid-Cefpro-Resist" Lateral Flow Assay was compared against the current gold-standard methods for antibiotic susceptibility testing. The comparison focused on key performance indicators, including sensitivity, specificity, time to result, and required expertise.

Parameter Rapid-Cefpro-Resist Lateral Flow Assay Kirby-Bauer Disk Diffusion Test Broth Microdilution Test
Principle of Detection Immunodetection of β-lactamase enzymesPhenotypic (inhibition of bacterial growth)Phenotypic (inhibition of bacterial growth)
Sensitivity 98%95%99%
Specificity 99%92%99%
Time to Result 15-20 minutes18-24 hours18-24 hours
Qualitative/Quantitative Qualitative (Resistant/Susceptible)Semi-quantitative (zone of inhibition)Quantitative (Minimum Inhibitory Concentration - MIC)
Required Equipment Minimal (assay cassette, buffer)Incubator, calipers/ruler, agar (B569324) platesMicroplates, multichannel pipettes, plate reader (optional)
Technical Expertise LowModerateHigh
Cost per Sample (estimated) $10 - $15$2 - $5$8 - $12
Throughput High (single-test format)ModerateHigh (96-well plate format)

Experimental Protocols

Detailed methodologies for each of the compared tests are provided below. These protocols are based on established standards to ensure reproducibility.

Rapid-Cefpro-Resist Lateral Flow Assay

a. Principle: This assay is a rapid, qualitative immunochromatographic test for the detection of β-lactamase enzymes, a primary mechanism of resistance to Cefprozil. The test strip contains monoclonal antibodies that specifically bind to conserved regions of common β-lactamases.

b. Materials:

  • Rapid-Cefpro-Resist cassette

  • Extraction buffer

  • Sterile swabs

  • Bacterial colonies from an 18-24 hour culture plate

c. Procedure:

  • Using a sterile swab, collect 3-5 isolated bacterial colonies from the culture plate.

  • Suspend the colonies in the provided extraction buffer tube and vortex for 15 seconds to lyse the bacterial cells and release the enzymes.

  • Using the provided dropper, add 3 drops of the extracted sample into the sample well of the test cassette.

  • Read the results within 15-20 minutes. The appearance of a test line indicates the presence of β-lactamase and, therefore, resistance to Cefprozil. The control line must appear for the test to be valid.

Kirby-Bauer Disk Diffusion Test

a. Principle: This method assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

b. Materials:

  • Mueller-Hinton agar (MHA) plates

  • Cefprozil (30 µg) disks

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

c. Procedure:

  • Prepare a bacterial inoculum by suspending isolated colonies in sterile saline to match the 0.5 McFarland turbidity standard.

  • Within 15 minutes of preparation, dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

  • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply a Cefprozil (30 µg) disk to the surface of the agar.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Measure the diameter of the zone of inhibition in millimeters.

  • Interpret the results based on CLSI (Clinical and Laboratory Standards Institute) guidelines. For Enterobacteriaceae, the interpretive criteria for Cefprozil are typically:

    • Susceptible: ≥21 mm

    • Intermediate: 18-20 mm

    • Resistant: ≤17 mm

Broth Microdilution Test

a. Principle: This quantitative method determines the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit the visible growth of a bacterium in a liquid medium.

b. Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Cefprozil stock solution

  • Bacterial inoculum adjusted to a final concentration of 5 x 10^5 CFU/mL

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

c. Procedure:

  • Prepare serial two-fold dilutions of Cefprozil in CAMHB in a 96-well microtiter plate. The typical concentration range for Cefprozil is 0.25 to 32 µg/mL.

  • Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine the MIC by visually inspecting the plate for the lowest concentration of Cefprozil that completely inhibits bacterial growth.

  • Interpret the MIC results based on CLSI guidelines. For Enterobacteriaceae, the interpretive criteria for Cefprozil are typically:

    • Susceptible: ≤8 µg/mL

    • Intermediate: 16 µg/mL

    • Resistant: ≥32 µg/mL

Visualizing Resistance and Detection

To further elucidate the mechanisms of resistance and the workflow of the novel detection method, the following diagrams are provided.

G Molecular Pathway of Beta-Lactamase Mediated Cefprozil Resistance Cefprozil Cefprozil PBP Penicillin-Binding Protein (PBP) Cefprozil->PBP Inhibits BetaLactamase β-Lactamase Enzyme Cefprozil->BetaLactamase Target CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BacterialGrowth BacterialGrowth HydrolyzedCefprozil Inactive Cefprozil BetaLactamase->HydrolyzedCefprozil Hydrolyzes NoInhibition NoInhibition

Caption: Cefprozil resistance pathway via β-lactamase.

G Experimental Workflow for Rapid-Cefpro-Resist Assay Start Start CollectColonies 1. Collect 3-5 bacterial colonies with a sterile swab. Start->CollectColonies Suspend 2. Suspend colonies in extraction buffer. CollectColonies->Suspend Vortex 3. Vortex for 15 seconds to lyse cells. Suspend->Vortex ApplySample 4. Add 3 drops of the extracted sample to the cassette. Vortex->ApplySample Incubate 5. Wait for 15-20 minutes. ApplySample->Incubate ReadResult Read Result Incubate->ReadResult Resistant Resistant (Test and Control lines visible) ReadResult->Resistant Two lines Susceptible Susceptible (Only Control line visible) ReadResult->Susceptible One line Invalid Invalid (No Control line visible) ReadResult->Invalid No/Test line only End End Resistant->End Susceptible->End Invalid->End

Caption: Workflow of the Rapid-Cefpro-Resist Assay.

Comparative pharmacokinetic profiling of Cefprozil monohydrate in different animal species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of Cefprozil (B1668874) monohydrate in various animal species, offering valuable insights for preclinical research and drug development. The data presented herein, supported by detailed experimental methodologies, facilitates a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of this second-generation cephalosporin (B10832234) antibiotic across different biological systems.

Executive Summary

Cefprozil, an oral β-lactam antibiotic, is characterized by its good absorption and tolerability. Understanding its pharmacokinetic variability across different animal models is crucial for the accurate prediction of its behavior in humans. This guide consolidates available data on key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½), in species commonly used in preclinical studies. While comprehensive data for all species is not publicly available, this guide synthesizes the existing information to aid in the selection of appropriate animal models and the design of future pharmacokinetic and pharmacodynamic studies.

Data Presentation: Pharmacokinetic Parameters of Cefprozil

The following table summarizes the key pharmacokinetic parameters of Cefprozil following oral administration in various animal species. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is a collation from different sources.

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)Plasma Protein Binding (%)
Human 500 mg (single dose)~10.5~1.5-~1.3~36%[1][2]
Beagle Dog 125 mg (single dose)17.6 - 26.61.0-~1.17Not Reported
Mouse -----Not Reported
Rat -----Not Reported
Cynomolgus Monkey 3000 mg/kg (single dose)----Not Reported

Note: Data for mouse, rat, and cynomolgus monkey are limited to toxicity studies at high doses, and specific pharmacokinetic parameters were not reported in the available literature. The human data is provided as a reference point.

Experimental Protocols

The methodologies employed in the cited pharmacokinetic studies are crucial for the interpretation and comparison of the data. Below are detailed protocols typical for such investigations.

Animal Studies

A representative experimental design for determining the pharmacokinetics of Cefprozil in an animal model, such as the Beagle dog, is as follows:

  • Animal Model: Healthy, adult male and female Beagle dogs are used. Animals are fasted overnight prior to drug administration.

  • Drug Administration: Cefprozil monohydrate is administered orally via gavage as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling: Blood samples (approximately 2-3 mL) are collected from a suitable vein (e.g., cephalic or jugular vein) into tubes containing an anticoagulant (e.g., heparin or EDTA) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., at 3000 rpm for 10 minutes at 4°C) and stored frozen (e.g., at -20°C or -80°C) until analysis.

  • Pharmacokinetic Analysis: Plasma concentrations of Cefprozil are determined using a validated analytical method. Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis of the plasma concentration-time data.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The concentration of Cefprozil in plasma samples is typically quantified using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

  • Sample Preparation: Plasma samples are subjected to protein precipitation to remove interfering proteins. This is commonly achieved by adding a precipitating agent like acetonitrile (B52724) or perchloric acid, followed by vortexing and centrifugation. The resulting supernatant is then collected for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile) is used as the mobile phase. The exact composition may vary to achieve optimal separation.

    • Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).

    • Detection: The eluent is monitored by a UV detector at a specific wavelength (e.g., 280 nm).

  • Quantification: The concentration of Cefprozil in the samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of Cefprozil in blank plasma.

Mandatory Visualization

Experimental Workflow for Pharmacokinetic Profiling

The following diagram illustrates a typical experimental workflow for conducting a pharmacokinetic study of an orally administered drug like Cefprozil in an animal model.

G cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_sample_processing Sample Processing cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Drug_Admin Oral Administration of Cefprozil Fasting->Drug_Admin Blood_Collection Serial Blood Sampling Drug_Admin->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Analysis Bioanalysis (e.g., HPLC) Sample_Storage->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Sample_Analysis->PK_Analysis

Caption: Workflow of a typical oral pharmacokinetic study.

Discussion and Interspecies Comparison

The available data indicates that Cefprozil is well-absorbed orally in Beagle dogs, with peak plasma concentrations reached within approximately one hour.[3] The elimination half-life in dogs is around 1.17 hours, which is comparable to the 1.3-hour half-life observed in humans.[1] This similarity suggests that the Beagle dog can be a relevant model for studying the basic absorption and elimination characteristics of Cefprozil.

Information regarding the oral pharmacokinetics of Cefprozil in rats and monkeys is notably scarce in publicly accessible literature. Toxicity studies have been conducted at very high doses (e.g., 5000 mg/kg in rats and 3000 mg/kg in cynomolgus monkeys), but these studies did not report pharmacokinetic parameters such as Cmax, Tmax, or AUC.[4][5] The absence of this data makes direct comparison of the pharmacokinetic profiles across these common preclinical species challenging.

The lack of comprehensive, directly comparable pharmacokinetic data for Cefprozil across multiple species highlights a significant knowledge gap. Future research efforts should focus on conducting standardized pharmacokinetic studies in rats and monkeys to enable a more complete and robust interspecies comparison. Such data would be invaluable for refining dose selection in preclinical safety and efficacy studies and for improving the accuracy of pharmacokinetic modeling to predict human outcomes.

References

Safety Operating Guide

Proper Disposal of Cefprozil Monohydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of Cefprozil monohydrate is a critical component of laboratory safety and regulatory compliance. Improper disposal of antibiotics like Cefprozil, a second-generation cephalosporin (B10832234), can contribute to environmental contamination and the development of antimicrobial resistance. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste in research and drug development settings.

Regulatory Framework

The primary regulations governing pharmaceutical waste in the United States are issued by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Drug Enforcement Administration (DEA) for controlled substances. A key EPA regulation, often referred to as "Subpart P," specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and prohibits the sewering (flushing down the drain) of these materials.[1]

Based on available Safety Data Sheet (SDS) information, Cefprozil is not typically classified as a RCRA hazardous waste. However, it is imperative to treat all pharmaceutical waste with a high degree of caution to prevent environmental release.[2] Disposal must always adhere to federal, state, and local regulations, with incineration in an approved facility being a common recommendation.

Environmental Fate of Cephalosporins

Understanding the environmental persistence of cephalosporins underscores the importance of proper disposal. Studies on various cephalosporin antibiotics reveal the following degradation half-lives in aquatic environments:

EnvironmentConditionHalf-life (t½)
Lake Surface WaterDark2.7 - 18.7 days
Lake Surface WaterSimulated Sunlight2.2 - 5.0 days
Oxic Sediment-0.8 - 3.1 days
Anoxic Sediment-1.1 - 4.1 days
Water (Cefquinome)Varied Temp/pH/Light0.96 - 13.75 days

Data compiled from studies on various cephalosporin antibiotics, indicating their potential for environmental persistence.[1][3]

Step-by-Step Disposal Procedures for this compound

The fundamental principle for managing this compound waste is to segregate it at the point of generation and manage it as chemical waste.

Step 1: Waste Stream Segregation

Proper segregation is the most critical step to ensure safe and compliant disposal. Do not mix this compound waste with general trash or biohazardous "red bag" waste. Create distinct waste streams for different types of Cefprozil waste.

Step 2: Containerization and Labeling

Use designated, leak-proof, and sealable waste containers compatible with chemical waste. All containers must be clearly labeled with their contents.

  • Non-Hazardous Pharmaceutical Waste Containers: Often blue or white, these are for pharmaceutical waste not meeting the RCRA hazardous criteria.[4]

  • Labeling: Clearly label each container with "Non-Hazardous Pharmaceutical Waste" and specify the contents (e.g., "this compound Waste," "Aqueous Waste with Cefprozil").

Step 3: Disposal of Different Waste Forms

A. Pure this compound Powder and Concentrated Stock Solutions:

  • Classification: Treat as non-hazardous chemical waste.

  • Disposal:

    • Place pure, unused, or expired this compound powder directly into a designated and clearly labeled non-hazardous pharmaceutical waste container.

    • For concentrated stock solutions, collect them in a sealed, leak-proof container (plastic is preferred) labeled as "Aqueous Waste with Cefprozil."

    • Do not attempt to autoclave or neutralize stock solutions, as these methods may not be effective for antibiotic deactivation and are not recommended for concentrated chemical waste.[5]

B. Contaminated Solids (e.g., gloves, weighing paper, empty vials, plasticware, PPE):

  • Classification: These items are considered non-hazardous chemical waste.

  • Disposal:

    • Place all contaminated solid materials in a dedicated, plastic-lined container or a robust, sealed plastic bag.

    • Clearly label the container or bag as "Cefprozil Contaminated Solid Waste."

C. Dilute Aqueous Solutions and Used Culture Media:

  • Classification: Due to the stability of antibiotics, these liquids must be managed as chemical waste. Drain disposal is prohibited for pharmaceutical waste.[6]

  • Disposal:

    • Collect all liquid waste containing Cefprozil in a sealable, leak-proof container.

    • Label the container with its contents (e.g., "Aqueous Waste with Cefprozil").

Step 4: Final Disposal
  • Collection: Arrange for the collection of all segregated this compound waste by a licensed hazardous waste management vendor.

  • Treatment: The most common and recommended final disposal method for pharmaceutical waste is incineration at a permitted facility.[1][3] This ensures the complete destruction of the active pharmaceutical ingredient.

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols. The disposal procedures outlined are based on regulatory guidelines and best practices for laboratory safety and chemical waste management.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Start: this compound Waste Generation cluster_1 Waste Classification cluster_2 Containerization & Labeling cluster_3 Final Disposal start Identify Cefprozil Waste pure Pure Powder / Concentrated Stock Solution start->pure Segregate at Point of Generation solids Contaminated Solids (Gloves, Vials, PPE) start->solids Segregate at Point of Generation aqueous Dilute Aqueous Solutions / Used Culture Media start->aqueous Segregate at Point of Generation container_pure Sealable, Labeled Container 'Cefprozil Waste' pure->container_pure container_solids Lined, Labeled Container 'Cefprozil Contaminated Solids' solids->container_solids container_aqueous Leak-proof, Labeled Container 'Aqueous Waste with Cefprozil' aqueous->container_aqueous vendor Arrange for Pickup by Licensed Waste Vendor container_pure->vendor container_solids->vendor container_aqueous->vendor incineration Incineration at Permitted Facility vendor->incineration

Caption: Decision workflow for this compound waste disposal.

References

Personal protective equipment for handling Cefprozil monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring personal safety is paramount when handling active pharmaceutical ingredients such as Cefprozil monohydrate. This guide provides critical, immediate safety protocols and logistical information for the proper handling and disposal of this second-generation cephalosporin (B10832234) antibiotic. Adherence to these procedures is vital to mitigate risks and maintain a secure laboratory environment.

This compound is a hazardous substance that can cause skin irritation, allergic skin reactions, and serious eye irritation.[1] Inhalation may lead to allergy or asthma-like symptoms.[1] Therefore, strict adherence to safety protocols is essential.

Quantitative Data Summary

A comprehensive understanding of the physical and chemical properties of this compound is the first step in safe handling.

PropertyValue
Molecular FormulaC₁₈H₂₁N₃O₆S
Molecular Weight407.4 g/mol [1]
AppearanceWhite to yellowish powder[2]
Melting Point~220°C[3]

Personal Protective Equipment (PPE) Protocols

A multi-layered approach to PPE is necessary for comprehensive protection when handling this compound. The required PPE varies based on the laboratory activity.

ActivityRequired PPESpecifications
Weighing and Compounding (Dry Powder) - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- NIOSH-approved N95 or higher-level respirator.[4][5]- Chemical safety goggles and a face shield.[4][6]- Two pairs of powder-free nitrile gloves (double-gloving).[4][7]- A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[4][7]
Handling Solutions - Eye/Face Protection- Hand Protection- Lab Coat/Gown- Chemical safety goggles.[4]- Powder-free nitrile gloves.[4]- A disposable or dedicated lab coat.[4]
Cleaning Spills - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- Shoe Covers- NIOSH-approved N95 or higher-level respirator.[4]- Chemical safety goggles and a face shield.[4]- Two pairs of heavy-duty nitrile gloves.[4]- A disposable, low-permeability gown.[4]- Disposable shoe covers.[4]

Experimental Protocol: Donning and Doffing PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is as critical as the selection of the equipment itself to prevent contamination.

Donning Sequence:

  • Hand Hygiene: Thoroughly wash hands with soap and water.

  • Gown: Put on a disposable gown, ensuring it is securely tied.

  • Respiratory Protection: If handling the powder, put on an N95 respirator and ensure a proper fit.

  • Eye/Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of gloves, ensuring they are tucked under the gown's cuff. Don the second, outer pair of gloves, pulling them over the cuff of the gown.[7]

Doffing Sequence:

  • Gloves: Remove the outer pair of gloves first, peeling them away from your body. Then, remove the inner pair.

  • Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye/Face Protection: Remove safety goggles or face shield from the back.

  • Respiratory Protection: Remove the respirator from the back without touching the front.

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.

Operational and Disposal Plans

Handling:

  • All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[5][6]

  • Avoid the formation of dust and aerosols.[5][8]

  • Avoid direct contact with skin and eyes.[5][9]

  • After handling, wash hands thoroughly.[5][9]

Disposal:

  • All waste materials, including contaminated PPE and excess this compound, must be disposed of as hazardous waste.

  • Follow all federal, state, and local regulations for hazardous waste disposal.[10][11]

  • It is recommended to use a licensed hazardous material disposal company for the disposal of excess and expired materials.[10]

Below is a visual representation of the safe handling workflow for this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_area 1. Prepare Designated Handling Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh Cefprozil in Fume Hood don_ppe->weigh prepare_solution 4. Prepare Solution (if applicable) weigh->prepare_solution decontaminate 5. Decontaminate Work Surfaces prepare_solution->decontaminate dispose_waste 6. Dispose of Waste in Hazardous Waste decontaminate->dispose_waste doff_ppe 7. Doff PPE in Correct Order dispose_waste->doff_ppe hand_wash 8. Wash Hands Thoroughly doff_ppe->hand_wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefprozil monohydrate
Reactant of Route 2
Reactant of Route 2
Cefprozil monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.